molecular formula Cl2Cr B8806657 Chromium dichloride

Chromium dichloride

Cat. No.: B8806657
M. Wt: 122.90 g/mol
InChI Key: XBWRJSSJWDOUSJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Chromium dichloride is a useful research compound. Its molecular formula is Cl2Cr and its molecular weight is 122.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

Cl2Cr

Molecular Weight

122.90 g/mol

IUPAC Name

chromium(2+);dichloride

InChI

InChI=1S/2ClH.Cr/h2*1H;/q;;+2/p-2

InChI Key

XBWRJSSJWDOUSJ-UHFFFAOYSA-L

Canonical SMILES

[Cl-].[Cl-].[Cr+2]

Origin of Product

United States

Foundational & Exploratory

Synthesis of Chromium(II) Chloride from Chromium(III) Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing chromium(II) chloride (CrCl₂) from chromium(III) chloride (CrCl₃). The synthesis of CrCl₂ is a critical process for various applications in organic and inorganic chemistry, including its use as a powerful reducing agent and as a precursor for organochromium reagents. This document details experimental protocols for both laboratory and industrial-scale synthesis, presents quantitative data in structured tables, and includes workflow diagrams for clarity.

Introduction

Chromium(II) chloride, also known as chromous chloride, is a white, crystalline solid in its anhydrous form.[1] It is highly reactive and readily oxidized by air, necessitating handling under inert atmospheres. The reduction of the more stable chromium(III) chloride is the most common route for its preparation. The choice of synthetic method depends on the desired scale, purity, and the available resources. The primary methods involve chemical reduction using various reagents, high-temperature reduction with hydrogen, and electrolytic reduction.

Synthetic Methodologies

Several effective methods exist for the reduction of chromium(III) chloride to chromium(II) chloride. The most prominent methods are detailed below.

Chemical Reduction in the Laboratory

For laboratory-scale synthesis, chemical reducing agents offer a convenient and efficient route to chromium(II) chloride. The choice of reducing agent impacts the reaction conditions and the purity of the final product.

Reduction of an acidic solution of chromium(III) chloride with zinc metal is a common and straightforward laboratory method for producing aqueous solutions of chromium(II) chloride.[1][2]

Experimental Protocol:

  • Preparation of Chromium(III) Chloride Solution:

    • Dissolve 26.6 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in 100 mL of 0.5 M hydrochloric acid (HCl). Stir until the solid is completely dissolved. This will produce a 1 M CrCl₃ solution.

  • Reduction:

    • Prepare a chromatography column packed with granular zinc metal.

    • Under a nitrogen atmosphere, pass the CrCl₃ solution through the zinc column. The color of the solution will change from green to a characteristic bright blue, indicating the formation of the hydrated chromium(II) ion, [Cr(H₂O)₆]²⁺.

    • Alternatively, the reduction can be carried out in a flask containing mossy zinc under a continuous stream of nitrogen.

  • Isolation (for hydrated CrCl₂):

    • The resulting blue solution of chromium(II) chloride can be used directly for many applications.

    • To isolate the hydrated solid, the solvent can be carefully removed under reduced pressure, while maintaining an inert atmosphere to prevent oxidation.

Lithium aluminum hydride is a powerful reducing agent capable of reducing anhydrous chromium(III) chloride to anhydrous chromium(II) chloride.[1] This reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF).

Experimental Protocol:

  • Preparation of Anhydrous Chromium(III) Chloride:

    • Anhydrous CrCl₃ is essential for this reaction. It can be prepared by refluxing chromium(III) chloride hexahydrate (100 g) with thionyl chloride (325 mL) for six hours. The color will change from green to violet. The excess thionyl chloride is then removed by distillation.[3]

  • Reaction Setup:

    • In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend the anhydrous CrCl₃ in dry THF.

  • Reduction:

    • Prepare a solution of LiAlH₄ in dry THF. The stoichiometric ratio is 4 moles of CrCl₃ to 1 mole of LiAlH₄.[1]

    • Slowly add the LiAlH₄ solution to the stirred suspension of CrCl₃ at room temperature. The reaction is exothermic.

  • Work-up and Isolation:

    • After the reaction is complete, the excess LiAlH₄ is quenched by the careful, dropwise addition of ethyl acetate, followed by water and then a 15% sodium hydroxide (B78521) solution.

    • The resulting mixture is filtered under an inert atmosphere to remove the aluminum salts.

    • The anhydrous chromium(II) chloride can be isolated from the filtrate by removal of the solvent under vacuum.

Industrial Scale Synthesis

For larger-scale production, methods that are more cost-effective and scalable are employed.

The reduction of chromium(III) chloride with hydrogen gas at elevated temperatures is a common industrial method for producing anhydrous chromium(II) chloride.[1]

Experimental Protocol:

  • Reactor Setup:

    • The reaction is typically carried out in a tube furnace capable of reaching temperatures of at least 500 °C. The tube should be made of a material resistant to HCl gas at high temperatures, such as quartz.

  • Reaction:

    • Place anhydrous chromium(III) chloride in the center of the tube furnace.

    • Purge the system with an inert gas, such as nitrogen or argon, to remove any air.

    • Introduce a stream of dry hydrogen gas into the tube.

    • Heat the furnace to 500 °C. The reduction reaction will proceed, producing anhydrous chromium(II) chloride and hydrogen chloride gas as a byproduct.

    • The reaction is: 2 CrCl₃(s) + H₂(g) → 2 CrCl₂(s) + 2 HCl(g)[1]

  • Product Collection:

    • After the reaction is complete, the furnace is cooled to room temperature under a continuous flow of inert gas.

    • The resulting white, anhydrous chromium(II) chloride is collected and stored under an inert atmosphere.

Electrolysis of a chromium(III) chloride solution is another industrial method for producing chromium(II) chloride.

Experimental Protocol:

  • Electrolytic Cell:

    • A divided electrolytic cell with a porous diaphragm is used to separate the anode and cathode compartments.

    • The electrolyte in the catholyte compartment is a solution of chromium(III) chloride. The anolyte can be a solution of a suitable salt, such as sodium chloride.

  • Electrolysis:

    • Upon applying a direct current, Cr³⁺ ions in the catholyte are reduced at the cathode to Cr²⁺ ions.

    • The specific electrode materials and current density will depend on the cell design and desired production rate.

  • Product:

    • The resulting catholyte will contain a solution of chromium(II) chloride.

Quantitative Data

The following tables summarize the key quantitative parameters for the different synthetic methods. Note that specific yields and purity can vary depending on the precise experimental conditions and the purity of the starting materials.

Table 1: Reagents and Stoichiometry

MethodReducing AgentStarting MaterialStoichiometric Ratio (Reducer:CrCl₃)
Zinc ReductionZinc (Zn)CrCl₃·6H₂O1:2
LiAlH₄ ReductionLithium Aluminum Hydride (LiAlH₄)Anhydrous CrCl₃1:4
Hydrogen ReductionHydrogen (H₂)Anhydrous CrCl₃1:2
Electrolytic ReductionElectric CurrentCrCl₃ solutionN/A

Table 2: Reaction Conditions and Product Form

MethodTemperatureSolventAtmosphereProduct Form
Zinc ReductionRoom Temperature0.5 M HClInert (N₂)Aqueous solution of CrCl₂
LiAlH₄ ReductionRoom Temperature (exothermic)Anhydrous THFInert (N₂)Anhydrous CrCl₂
Hydrogen Reduction500 °CNone (gas-solid)HydrogenAnhydrous CrCl₂
Electrolytic ReductionVariesAqueousN/AAqueous solution of CrCl₂

Experimental Workflows and Diagrams

The following diagrams illustrate the logical flow of the key synthetic procedures.

Synthesis_Workflow_Zn CrCl3_sol Prepare 1M CrCl3 in 0.5M HCl Zn_column Pass through Zinc Column CrCl3_sol->Zn_column CrCl2_sol Collect Blue CrCl2 Solution Zn_column->CrCl2_sol Use_directly Use Directly CrCl2_sol->Use_directly Isolate Isolate Hydrated CrCl2 (Vacuum, Inert Atm.) CrCl2_sol->Isolate

Caption: Workflow for the synthesis of aqueous CrCl₂ via zinc reduction.

Synthesis_Workflow_LiAlH4 Anhydrous_CrCl3 Prepare Anhydrous CrCl3 (from CrCl3·6H2O + SOCl2) Suspend_THF Suspend in Anhydrous THF Anhydrous_CrCl3->Suspend_THF Add_LiAlH4 Add LiAlH4/THF (Inert Atm.) Suspend_THF->Add_LiAlH4 Quench Quench Excess LiAlH4 Add_LiAlH4->Quench Filter Filter to Remove Al Salts Quench->Filter Isolate Isolate Anhydrous CrCl2 (Vacuum) Filter->Isolate Synthesis_Workflow_H2 Anhydrous_CrCl3 Place Anhydrous CrCl3 in Tube Furnace Purge Purge with Inert Gas Anhydrous_CrCl3->Purge Introduce_H2 Introduce H2 Gas Purge->Introduce_H2 Heat Heat to 500°C Introduce_H2->Heat Cool Cool under Inert Gas Heat->Cool Collect Collect Anhydrous CrCl2 Cool->Collect

References

An In-depth Technical Guide to the Physical Properties of Anhydrous Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous chromium(II) chloride (CrCl₂), also known as chromous chloride, is a white to grey/green, hygroscopic crystalline solid with significant applications in chemical synthesis, particularly as a potent reducing agent and a precursor to organochromium reagents.[1][2][3] Its utility in sensitive organic reactions, such as the Nozaki-Hiyama-Kishi coupling, necessitates a thorough understanding of its physical characteristics.[1] This guide provides a comprehensive overview of the core physical properties of anhydrous CrCl₂, detailing its structural, thermal, magnetic, and spectroscopic characteristics. All experimental methodologies are described to facilitate accurate characterization and handling, ensuring reproducibility for research and development applications.

General and Thermal Properties

Anhydrous CrCl₂ is a highly hygroscopic and air-sensitive solid, requiring handling under an inert atmosphere (e.g., argon or nitrogen) to prevent rapid oxidation and hydration.[1][3][4] When pure, the compound is a white crystalline solid, though commercial samples often appear grey or green due to trace impurities.[2] It is readily soluble in water, forming distinctly blue solutions, but is insoluble in non-polar organic solvents like alcohol and ether.[1][2][3]

Data Presentation: General and Thermal Properties
PropertyValueReferences
Molecular Formula CrCl₂[2]
Molar Mass 122.90 g/mol [2]
Appearance White to grey/green crystalline powder/solid[2][5]
Melting Point 824 °C (1097 K)[2][3]
Boiling Point ~1120-1302 °C (1393-1575 K)[1][2]
Density 2.88 - 2.90 g/cm³ (at 24-25 °C)[2][3]
Solubility (Water) Soluble (forms blue solution)[2]
Solubility (Organic) Insoluble in alcohol, ether[2][3]

Crystal Structure and Bonding

Anhydrous chromium(II) chloride crystallizes in an orthorhombic system, which is a distorted variant of the rutile (TiO₂) structure.[2] This distortion is a direct consequence of the Jahn-Teller effect, arising from the high-spin d⁴ electronic configuration of the Cr²⁺ ion in an octahedral ligand field.[2][6]

The Cr²⁺ centers are octahedrally coordinated by six chloride ions. The Jahn-Teller distortion results in an elongation of the axial Cr-Cl bonds, lowering the overall energy of the system.[7][8] This leads to two distinct Cr-Cl bond lengths within the coordination sphere.[2] The crystal structure consists of interconnected planar chains of these distorted octahedra.

Data Presentation: Crystallographic Properties
ParameterValueReferences
Crystal System Orthorhombic[2]
Space Group Pnnm (No. 58)[2]
Lattice Constants a = 6.64 Å, b = 5.98 Å, c = 3.48 Å[2]
Coordination Geometry Distorted Octahedral (Jahn-Teller)[2][8]

Visualization: Crystal Structure and Coordination

Caption: Jahn-Teller distorted CrCl₆ octahedron in anhydrous CrCl₂.

Magnetic and Spectroscopic Properties

The high-spin d⁴ configuration of the Cr²⁺ ion gives anhydrous CrCl₂ paramagnetic properties. Within the crystal lattice, the chromium centers exhibit antiferromagnetic coupling along the chains.[2]

Data Presentation: Magnetic and Spectroscopic Properties
PropertyValue / DescriptionReferences
Magnetic Susceptibility (χ) +7230 x 10⁻⁶ cm³/mol[2]
Magnetic Behavior Paramagnetic, with antiferromagnetic coupling[2]
UV-Vis Spectroscopy In aqueous solution, the [Cr(H₂O)₆]²⁺ ion exhibits a broad absorption band characteristic of d-d transitions. In suitable anhydrous, non-coordinating solvents, a similar spectrum is expected, though solvent interactions will shift the absorption maxima.[8][9]
Infrared (IR) Spectroscopy The far-IR region is expected to show vibrational modes corresponding to the Cr-Cl stretching of the distorted CrCl₆ octahedra. Due to the two distinct bond lengths, multiple absorption bands are anticipated.[10]

Experimental Protocols

Accurate determination of the physical properties of anhydrous CrCl₂ requires stringent adherence to air- and moisture-free techniques.

Visualization: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Physical Property Analysis start Obtain/Synthesize Anhydrous CrCl₂ glovebox Handle in Glovebox or on Schlenk Line start->glovebox load_sample Load Sample into Appropriate Holder (Capillary, Cuvette, XRD Holder, etc.) glovebox->load_sample seal Seal Sample Holder load_sample->seal mp Melting Point Determination seal->mp xrd X-Ray Diffraction (XRD) seal->xrd squid SQUID Magnetometry seal->squid uvvis UV-Vis Spectroscopy seal->uvvis ftir FTIR Spectroscopy seal->ftir

Caption: General workflow for physical characterization of CrCl₂.

Melting Point Determination
  • Preparation: Inside a glovebox or controlled-atmosphere glove bag, finely grind a small amount of anhydrous CrCl₂.

  • Loading: Load the powdered sample into a glass capillary tube to a height of 2-3 mm. Tap the tube gently to pack the sample.

  • Sealing: Flame-seal the open end of the capillary tube under vacuum or a positive pressure of inert gas to prevent oxidation at high temperatures.

  • Measurement: Place the sealed capillary in a calibrated melting point apparatus. Heat rapidly to ~20 °C below the expected melting point (824 °C), then reduce the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure sample, this range should be narrow (< 2 °C).

Crystal Structure Determination (Powder X-Ray Diffraction)
  • Sample Preparation: Inside a glovebox, grind the anhydrous CrCl₂ sample to a fine, homogenous powder.

  • Holder Loading: Mount the powder onto a zero-background sample holder. To protect the sample from atmospheric exposure during transfer and analysis, an airtight, X-ray transparent dome or cover (e.g., Kapton film) must be used.

  • Data Acquisition: Transfer the sealed holder to the diffractometer. Collect the diffraction pattern over a suitable 2θ range (e.g., 10-90°) using Cu Kα radiation.

  • Analysis: Perform phase identification by comparing the experimental pattern to a crystallographic database. Use Rietveld refinement to determine lattice parameters and confirm the Pnnm space group.

Magnetic Susceptibility Measurement (SQUID Magnetometry)
  • Sample Preparation: Inside a glovebox, accurately weigh 5-10 mg of anhydrous CrCl₂ powder into a gelatin capsule or other suitable sample holder.

  • Mounting: Secure the capsule inside a plastic straw, which is then mounted onto the sample rod of the SQUID (Superconducting Quantum Interference Device) magnetometer.

  • Measurement: Insert the sample into the measurement chamber. Measure the magnetic moment as a function of temperature (e.g., from 2 K to 300 K) under a constant applied magnetic field (e.g., 1000 Oe).

  • Data Analysis: Calculate the molar magnetic susceptibility (χ) from the measured magnetic moment, the applied field, and the molar mass of the sample. Plot χ⁻¹ vs. T (Curie-Weiss plot) to analyze the paramagnetic behavior.

UV-Visible Spectroscopy
  • Solvent Preparation: Use a dry, non-coordinating, and UV-transparent solvent (e.g., anhydrous acetonitrile). The solvent must be rigorously degassed via several freeze-pump-thaw cycles.

  • Solution Preparation: Inside a glovebox, prepare a dilute solution of anhydrous CrCl₂ in the prepared solvent.

  • Cuvette Loading: Transfer the solution to a 1 cm path length quartz cuvette equipped with a screw cap or stopper suitable for maintaining an inert atmosphere (e.g., a Schlenk cuvette).

  • Measurement: Quickly transfer the sealed cuvette to the spectrophotometer. Record a baseline spectrum using the pure solvent. Then, record the absorption spectrum of the CrCl₂ solution over the UV-Visible range (e.g., 200-800 nm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Inside a glovebox, thoroughly mix ~1-2 mg of anhydrous CrCl₂ with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a very fine powder.

  • Pellet Pressing: Place the mixture into a pellet die and press under high pressure to form a transparent or translucent pellet.

  • Measurement: Quickly transfer the KBr pellet to the IR spectrometer's sample holder and acquire the spectrum, paying particular attention to the far-IR region (< 600 cm⁻¹) for Cr-Cl vibrations. A background spectrum of a pure KBr pellet should be subtracted.

Conclusion

The physical properties of anhydrous chromium(II) chloride are dictated by its d⁴ electron configuration and its resulting crystal structure. The Jahn-Teller distortion is a key feature, influencing its bonding, magnetic properties, and spectroscopic signature. A comprehensive understanding of these properties, combined with proficient use of air-sensitive handling techniques, is crucial for the effective application of this important reagent in research and development. The data and protocols provided in this guide serve as a foundational resource for scientists working with this versatile compound.

References

Crystal Structure of Anhydrous Chromium(II) Chloride (CrCl₂)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of Chromium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of chromium(II) chloride (CrCl₂), a compound of significant interest due to its role as a powerful reducing agent and a precursor in organic and inorganic synthesis. This document details the structural aspects of both its anhydrous and hydrated forms, outlines the experimental protocols for its structural determination, and illustrates its utility in key chemical transformations.

Anhydrous chromium(II) chloride, a white to grey crystalline solid, is highly hygroscopic and air-sensitive.[1] Its crystal structure is a key determinant of its physical and chemical properties.

Crystallographic System and Space Group
The Jahn-Teller Effect in CrCl₂
Quantitative Crystallographic Data

The crystallographic parameters for anhydrous CrCl₂ have been determined by single-crystal X-ray diffraction and computational methods. The data are summarized in the table below.

ParameterValue (Experimental)[2][3]Value (Materials Project)[4]
Crystal SystemOrthorhombicOrthorhombic
Space GroupPnnm (No. 58)Pnnm (No. 58)
Lattice Constant, a (Å)6.643.489
Lattice Constant, b (Å)5.986.165
Lattice Constant, c (Å)3.486.930
Unit Cell Angles (α, β, γ)90°, 90°, 90°90°, 90°, 90°
Formula Units (Z)22
Cr-Cl Bond Lengths (Å)2.40 (4x), 2.91 (2x)[5]2.38 (4x), 3.07 (2x)

Note: The lattice constants from the Materials Project are for the primitive cell, which may differ in orientation from the conventional cell reported in other experimental work.

Crystal Structure of Hydrated Chromium(II) Chloride

When dissolved in water, chromium(II) chloride forms a bright blue, air-sensitive solution of the tetrahydrate, CrCl₂(H₂O)₄.[1]

Crystallographic System and Molecular Geometry
Quantitative Crystallographic Data
ParameterValue[2]
Crystal SystemMonoclinic
Space GroupP2₁/c (No. 14)
Cr-O Bond Lengths (Å)2.078
Cr-Cl Bond Lengths (Å)2.758

Experimental Determination of Crystal Structure

The determination of the crystal structure of an air-sensitive compound like CrCl₂ requires specialized experimental protocols for synthesis, crystal handling, and data acquisition.

Synthesis of Single Crystals

While powdered CrCl₂ can be prepared by reducing chromium(III) chloride with agents like H₂ at 500 °C, zinc, or LiAlH₄, growing single crystals suitable for X-ray diffraction requires a more controlled process.[1]

Protocol: High-Temperature Synthesis of Anhydrous CrCl₂ Single Crystals

  • Reactants: High-purity anhydrous chromium(III) chloride (CrCl₃) and a stoichiometric amount of a reducing agent (e.g., metallic chromium powder).

  • Apparatus: A quartz ampoule, vacuum line, and a tube furnace with multiple temperature zones.

  • Procedure: a. Inside an inert-atmosphere glovebox, place the CrCl₃ and Cr powder into the quartz ampoule. b. Evacuate the ampoule to high vacuum (<10⁻⁵ torr) and seal it using a torch. c. Place the sealed ampoule in a two-zone tube furnace. d. Heat the end of the ampoule containing the reactants to approximately 700-800 °C, while keeping the other end at a slightly lower temperature (e.g., 650 °C). e. The CrCl₃ will react and sublime. Over a period of several days, CrCl₂ crystals will grow in the cooler zone of the ampoule via chemical vapor transport. f. After the growth period, slowly cool the furnace to room temperature. g. The ampoule must be opened inside a glovebox to prevent decomposition of the crystals.

Handling and Mounting of Air-Sensitive Crystals

Due to its extreme sensitivity to air and moisture, all handling of CrCl₂ crystals must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.[6][7]

Protocol: Mounting for Single-Crystal X-ray Diffraction

  • Preparation: Place a goniometer head with a mounted cryo-loop or glass fiber, a vial of inert oil (e.g., Paratone-N), and a microscope inside the glovebox.[6][8]

  • Crystal Selection: Under the microscope, select a well-formed single crystal (typically 0.1-0.3 mm in size) that is free of cracks or defects.[9]

  • Mounting: a. Place a small drop of the inert oil on a glass slide. b. Transfer the selected crystal into the oil drop. The oil coating provides a temporary barrier against the atmosphere.[6] c. Using the cryo-loop or a fine glass fiber with a minimal amount of grease, carefully pick up the crystal.[9] d. Secure the crystal on the loop/fiber.

  • Transfer and Data Collection: a. Quickly transfer the mounted crystal from the glovebox to the diffractometer. b. Immediately begin cooling the crystal in a stream of cold, dry nitrogen gas (typically 100-150 K). This low temperature protects the crystal from decay and minimizes thermal vibrations during data collection.[6][10]

Single-Crystal X-ray Diffraction and Structure Refinement

The process of determining the crystal structure from a mounted crystal follows a well-defined workflow.[11]

G cluster_exp Experimental Workflow A Crystal Synthesis & Mounting B Mount on Diffractometer & Cool with N2 Stream A->B C X-ray Data Collection (Diffraction Images) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement (Least-Squares Fitting) E->F G Final Structural Model (CIF File) F->G

Workflow for single-crystal X-ray structure determination.

Protocol Steps:

  • Data Collection: A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11]

  • Data Processing: The raw diffraction images are processed to determine the positions and intensities of the diffraction spots. This step involves indexing the reflections to determine the unit cell parameters and space group, and integrating the intensities of each spot.[12]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[13]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares process, where atomic positions, site occupancies, and displacement parameters are adjusted to achieve the best possible fit between the calculated and the experimentally observed diffraction data.[14][15]

Role of CrCl₂ in Key Organic Reactions

Chromium(II) chloride is a vital reagent in C-C bond-forming reactions, valued for its chemoselectivity and tolerance of various functional groups.[1][16]

The Nozaki-Hiyama-Kishi (NHK) Reaction

The NHK reaction is the nickel-catalyzed, chromium(II)-mediated coupling of an organic halide (vinyl, aryl, or allyl) with an aldehyde to form an alcohol.[16] CrCl₂ acts as the stoichiometric reductant, regenerating the active nickel catalyst and participating in the transmetalation step.[3][16]

G cluster_catalyst Catalytic Cycle Ni2 Ni(II)Cl₂ Ni0 Ni(0) Ni2->Ni0 Reduction RNiX R-Ni(II)-X Ni0->RNiX Oxidative Addition Cr2 2 Cr(II)Cl₂ Cr3_a 2 Cr(III)Cl₃ RX R-X (Vinyl/Aryl Halide) RNiX->Ni2 Regenerates Ni(II) RCrX R-Cr(III)-X RNiX->RCrX Transmetalation Cr3_b Cr(III)Cl₂ Product Alcohol Product RCrX->Product Nucleophilic Addition Aldehyde R'CHO G CrCl2 4 Cr(II)Cl₂ Geminal [X-CH(CrCl₂)₂] Geminal Dichromium Intermediate CrCl2->Geminal CHX3 CHX₃ (Haloform) CHX3->Geminal Adduct β-Oxychromium Adduct Geminal->Adduct Aldehyde R-CHO Aldehyde->Adduct Product E-Alkenyl Halide Adduct->Product Elimination

References

An In-depth Technical Guide on the Magnetic Susceptibility of Chromium Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) chloride (CrCl₂), an inorganic compound with the formula CrCl₂, presents a fascinating case study in the magnetic behavior of transition metal complexes. As a d⁴ metal center, the chromium(II) ion's magnetic properties are highly sensitive to its coordination environment and the subtle interplay of electronic interactions. This technical guide provides a comprehensive overview of the magnetic susceptibility of chromium dichloride, detailing its inherent antiferromagnetism, the theoretical underpinnings of its magnetic behavior, experimental methodologies for its characterization, and relevant quantitative data. This information is crucial for researchers in materials science, inorganic chemistry, and drug development where understanding and controlling magnetic properties at the molecular level is paramount.

Theoretical Framework: Antiferromagnetism and the Curie-Weiss Law

This compound, in its solid state (α-CrCl₂), exhibits antiferromagnetism. This phenomenon arises from the antiparallel alignment of electron spins on adjacent chromium ions. This ordering is a consequence of a quantum mechanical effect known as superexchange , where the chloride ions mediate the magnetic interaction between the chromium centers.[1][2]

The magnetic susceptibility (χ) of an antiferromagnetic material above its ordering temperature, the Néel temperature (Tₙ) , can be described by the Curie-Weiss law :

χ = C / (T - θ)

where:

  • C is the Curie constant, which is related to the magnetic moment of the individual ions.

  • T is the absolute temperature.

  • θ is the Weiss constant, which is a measure of the strength and nature of the magnetic interactions. For an antiferromagnetic material, the Weiss constant is negative.[3][4]

Below the Néel temperature, the spins align in an ordered, antiparallel fashion, leading to a decrease in the magnetic susceptibility. The susceptibility reaches a maximum at the Néel temperature.

Quantitative Magnetic Data

CompoundTemperature (K)Molar Magnetic Susceptibility (χₘ) (cm³/mol)
CrCl₂~298+7230 x 10⁻⁶[5]

For illustrative purposes and to provide a representative dataset for a Cr(II) system, the magnetic properties of a well-characterized this compound complex, CrCl₂(pyrimidine)₂, are presented below. This complex exhibits antiferromagnetic interactions and provides insight into the expected behavior of a Cr(II) center.[6]

ParameterValue
Curie Constant (C)3.08(1) emu·K·mol⁻¹[6]
Weiss Constant (θ)-54.1(5) K[6]
Néel Temperature (Tₙ)~20 K[6]

Note: The data for CrCl₂(pyrimidine)₂ should be considered as a proxy to understand the general magnetic behavior of a Cr(II) chloride system.

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic susceptibility of this compound, which is air- and moisture-sensitive, requires careful experimental design.[7] The following are detailed methodologies for three common techniques.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive method for determining the magnetic properties of a sample.

Experimental Workflow:

SQUID_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_measurement SQUID Measurement cluster_analysis Data Analysis p1 Weigh CrCl₂ powder p2 Load into gelatin capsule or sealed quartz tube p1->p2 p3 Place in sample holder (e.g., straw) p2->p3 m1 Mount sample in SQUID magnetometer p3->m1 m2 Evacuate and purge sample space m1->m2 m3 Cool to desired starting temperature m2->m3 m4 Apply magnetic field m3->m4 m5 Measure magnetization as a function of temperature m4->m5 a1 Correct for diamagnetism of sample holder m5->a1 a2 Calculate molar magnetic susceptibility (χₘ) a1->a2 a3 Plot χₘ vs. T and 1/χₘ vs. T a2->a3 a4 Determine C, θ, and Tₙ a3->a4

Figure 1: SQUID Magnetometry Workflow for Air-Sensitive Samples.

Detailed Methodology:

  • Sample Preparation: Due to the hygroscopic and air-sensitive nature of anhydrous CrCl₂, all sample handling must be performed in an inert atmosphere (e.g., a glovebox).

    • A known mass of finely ground CrCl₂ powder is loaded into a sample holder. For air-sensitive samples, this is typically a sealed quartz tube or a gelatin capsule placed within a plastic straw.[8]

  • Measurement:

    • The sample holder is mounted in the SQUID magnetometer.

    • The sample chamber is evacuated and purged with helium gas to ensure an inert measurement environment.

    • The sample is cooled to the desired starting temperature (e.g., 2 K).

    • A constant, low magnetic field (e.g., 1000 Oe) is applied.

    • The magnetization of the sample is measured as the temperature is slowly increased.

  • Data Analysis:

    • The raw data is corrected for the diamagnetic contribution of the sample holder.

    • The molar magnetic susceptibility (χₘ) is calculated at each temperature point.

    • A plot of χₘ vs. T is generated to observe the overall magnetic behavior and identify the Néel temperature.

    • A plot of 1/χₘ vs. T in the high-temperature paramagnetic region is used to determine the Curie and Weiss constants by fitting to the Curie-Weiss law.

The Gouy Method

The Gouy method is a classical technique that measures the change in mass of a sample when it is placed in a magnetic field.

Experimental Workflow:

Gouy_Workflow cluster_prep Sample Preparation cluster_measurement Gouy Balance Measurement cluster_analysis Data Analysis p1 Grind CrCl₂ into a fine, uniform powder p2 Pack powder into a Gouy tube to a known height p1->p2 m1 Suspend Gouy tube from a balance p2->m1 m2 Position tube between poles of an electromagnet m1->m2 m3 Measure mass with field off (m_off) m2->m3 m4 Measure mass with field on (m_on) m3->m4 a1 Calculate mass change (Δm = m_on - m_off) m4->a1 a2 Determine volume susceptibility (κ) a1->a2 a3 Calculate mass and molar susceptibility (χ_g, χₘ) a2->a3 Evans_Workflow cluster_prep Sample Preparation cluster_measurement NMR Measurement cluster_analysis Data Analysis p1 Prepare a solution of CrCl₂ in a suitable deuterated solvent with a reference compound p3 Place solutions in a coaxial NMR tube p1->p3 p2 Prepare a reference solution (solvent + reference compound) p2->p3 m1 Acquire ¹H NMR spectrum p3->m1 m2 Determine the chemical shift difference (Δδ) of the reference compound m1->m2 a1 Calculate mass susceptibility (χ_g) m2->a1 a2 Calculate molar susceptibility (χₘ) a1->a2 a3 Calculate effective magnetic moment (μ_eff) a2->a3 Superexchange cluster_path1 Cr1 Cr²⁺ (↑) Cl1 Cl⁻ Cr1->Cl1 p orbital overlap Cl2 Cl⁻ Cr1->Cl2 Cr2 Cr²⁺ (↓) Cl1->Cr2 with d orbitals Cl2->Cr2 caption Antiferromagnetic superexchange pathway in α-CrCl₂.

References

Navigating the Solubility Landscape of Chromium(II) Chloride in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chromium(II) chloride (CrCl2) in various organic solvents. Due to a notable scarcity of published quantitative data, this document synthesizes available qualitative information and presents a detailed experimental protocol for the accurate determination of CrCl2 solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for their work with this versatile and reactive compound.

Introduction to Chromium(II) Chloride and its Solubility

Chromium(II) chloride is a white, crystalline solid that is well-known for its potent reducing properties in organic synthesis, most notably in reactions such as the Nozaki-Hiyama-Kishi reaction and the Takai olefination.[1][2] The efficacy of CrCl2 in these applications is intrinsically linked to its solubility and behavior in the organic solvents used as reaction media. Despite its widespread use, precise quantitative solubility data in common organic solvents remains largely unpublished.

Qualitatively, the solubility of CrCl2 is understood to be governed by the polarity of the solvent, with a general tendency to dissolve better in polar solvents due to its ionic nature.[3] Anhydrous CrCl2 is also known to be highly hygroscopic and sensitive to air and moisture, readily dissolving in water to form a bright blue solution.[2][4][5] This sensitivity necessitates careful handling under inert atmospheres to prevent oxidation and hydrolysis.

Qualitative Solubility of CrCl2 in Common Organic Solvents

While exact numerical data is scarce, a general understanding of CrCl2's solubility in several organic solvents can be gleaned from chemical literature and supplier information. The following table summarizes the available qualitative solubility information.

SolventCommon NameTypeSolubility of CrCl2Reference
TetrahydrofuranTHFPolar Aprotic EtherSoluble / "Quite Soluble"[6]
EthanolAlcoholPolar ProticInsoluble[1][2][5]
Diethyl EtherEtherNonpolar EtherInsoluble[1][2][5]
AcetonitrileMeCNPolar Aprotic NitrileForms a complex with the hydrated form[2]

It is particularly noteworthy that CrCl2 is frequently used in Tetrahydrofuran (THF) for organic reactions, where it is known to be soluble and forms a THF-adduct, [CrCl2(THF)2].[6]

Experimental Protocol for Quantitative Solubility Determination

Given the lack of readily available quantitative data, researchers may need to determine the solubility of CrCl2 in specific organic solvents for their applications. The following is a detailed gravimetric method adapted for the air and moisture-sensitive nature of CrCl2. This protocol is based on established methods for determining the solubility of sensitive inorganic salts.

Materials and Equipment
  • Anhydrous Chromium(II) Chloride (CrCl2)

  • High-purity, anhydrous organic solvent of interest

  • Inert atmosphere glove box or Schlenk line

  • Thermostatically controlled shaker or magnetic stirrer with heating capabilities

  • Analytical balance (± 0.0001 g)

  • Syringes and needles for solvent transfer

  • Inert membrane filters (e.g., PTFE, 0.45 µm) and filter holder

  • Pre-weighed, sealable vials

  • Drying oven or vacuum oven

  • Glassware (e.g., flasks, beakers), dried in an oven before use

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the gravimetric determination of CrCl2 solubility.

G Experimental Workflow for CrCl2 Solubility Determination A Preparation of Saturated Solution B Equilibration A->B Incubate at constant temperature C Separation of Undissolved Solid B->C Filter under inert atmosphere D Weighing of Saturated Filtrate C->D Transfer known volume/mass E Solvent Evaporation D->E Heat/vacuum F Drying and Weighing of Residue E->F Dry to constant mass G Calculation of Solubility F->G Use mass of residue and filtrate

A flowchart of the gravimetric method for solubility determination.
Step-by-Step Procedure

  • Preparation of Saturated Solution: Inside an inert atmosphere glove box, add an excess amount of anhydrous CrCl2 to a known volume or mass of the anhydrous organic solvent in a sealable flask equipped with a stir bar. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the flask and place it on a thermostatically controlled shaker or stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) at the desired temperature. Consistent temperature control is crucial.

  • Separation of Undissolved Solid: After equilibration, cease agitation and allow the excess solid to settle. Carefully draw a sample of the supernatant into a syringe fitted with an inert membrane filter. This step must be performed under an inert atmosphere to prevent contamination.

  • Weighing of Saturated Filtrate: Dispense the filtered, clear saturated solution into a pre-weighed, sealable vial. Seal the vial and weigh it to determine the exact mass of the saturated solution.

  • Solvent Evaporation: Unseal the vial and place it in a drying oven or vacuum oven to evaporate the solvent. The temperature should be set high enough to facilitate evaporation but low enough to prevent decomposition of the CrCl2.

  • Drying and Weighing of Residue: Dry the vial containing the CrCl2 residue to a constant mass. This is achieved by cycles of heating, cooling in a desiccator (still within the inert atmosphere if possible), and weighing until consecutive measurements are within an acceptable tolerance (e.g., ± 0.0005 g).

  • Calculation of Solubility: The solubility can be calculated using the following formula:

    Solubility (g / 100 g solvent) = (Mass of residue / (Mass of saturated solution - Mass of residue)) * 100

Logical Relationships in the Dissolution Process

The dissolution of an ionic solid like CrCl2 in a solvent is governed by a balance of energetic factors. The following diagram illustrates the logical relationship between these factors.

G Energetics of Dissolution cluster_0 Energy Input (Endothermic) cluster_1 Energy Release (Exothermic) A Solute-Solute Interactions (Lattice Energy) D Dissolution Occurs A->D Overcome B Solvent-Solvent Interactions B->D Overcome C Solute-Solvent Interactions (Solvation Energy) C->D Favors

Factors influencing the dissolution of an ionic solid.

For dissolution to occur, the energy released from the solvation of Cr2+ and Cl- ions by the solvent molecules must be sufficient to overcome the lattice energy of the solid CrCl2 and the intermolecular forces between the solvent molecules themselves.

Conclusion

While there is a significant gap in the published literature regarding the quantitative solubility of chromium(II) chloride in organic solvents, this guide provides a framework for researchers to address this. The provided qualitative data offers a starting point for solvent selection, and the detailed experimental protocol enables the generation of reliable and reproducible quantitative solubility data. A thorough understanding and experimental determination of solubility are critical for the effective and optimized use of CrCl2 in research, development, and synthesis.

References

An In-depth Technical Guide to the Hydrolysis of Chromium Dichloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical processes involved in the hydrolysis of chromium dichloride (CrCl₂) in aqueous solutions. Given the air-sensitive nature of chromium(II) and its rapid oxidation to chromium(III), this document will cover the entire sequence of events: dissolution and initial hydrolysis of the chromium(II) species, subsequent oxidation, and the complex, pH-dependent hydrolysis of the resulting chromium(III) species. This guide is intended to be a valuable resource for professionals working in fields where understanding the aqueous chemistry of chromium is crucial.

Introduction: The Chemistry of Aqueous this compound

This compound (CrCl₂) is a white, crystalline solid that readily dissolves in water to form a bright blue solution. This blue color is characteristic of the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺. The dissolution and initial hydration can be represented by the following equation:

CrCl₂(s) + 6H₂O(l) → [Cr(H₂O)₆]²⁺(aq) + 2Cl⁻(aq)

The hexaaquachromium(II) ion is a powerful reducing agent and is highly susceptible to oxidation by atmospheric oxygen. This rapid oxidation to the more stable chromium(III) state is a key feature of its aqueous chemistry and significantly influences the subsequent hydrolysis pathways.

Hydrolysis of the Hexaaquachromium(II) Ion

The hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺, is a weak acid and undergoes hydrolysis to a limited extent before oxidation occurs. The hydrolysis reaction involves the donation of a proton from a coordinated water molecule to a solvent water molecule, as shown below:

[Cr(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Cr(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)

Due to the rapid oxidation of Cr(II) to Cr(III), the experimental determination of the pKa for this equilibrium is challenging. However, it is established that the [Cr(H₂O)₆]²⁺ ion is significantly less acidic than its chromium(III) counterpart.

Oxidation of Chromium(II) to Chromium(III)

In the presence of dissolved oxygen, the hexaaquachromium(II) ion is rapidly and irreversibly oxidized to the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This oxidation is accompanied by a color change of the solution from blue to green or violet, depending on the presence of other coordinating anions like chloride.[1] The overall oxidation reaction is:

4[Cr(H₂O)₆]²⁺(aq) + O₂(g) + 4H⁺(aq) → 4[Cr(H₂O)₆]³⁺(aq) + 2H₂O(l)

The rate of this oxidation is influenced by factors such as pH and the presence of catalysts.

Hydrolysis of the Hexaaquachromium(III) Ion

The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is a significantly stronger acid than its chromium(II) analog and undergoes extensive, pH-dependent hydrolysis.[2][3] This hydrolysis is a stepwise process, leading to the formation of various monomeric and polymeric hydroxo and oxo-bridged species.

Monomeric Hydrolysis Species

The initial hydrolysis steps involve the sequential deprotonation of the coordinated water molecules:

  • First Hydrolysis Step: [Cr(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Cr(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq)

  • Second Hydrolysis Step: [Cr(H₂O)₅(OH)]²⁺(aq) + H₂O(l) ⇌ [Cr(H₂O)₄(OH)₂]⁺(aq) + H₃O⁺(aq)

  • Third Hydrolysis Step: [Cr(H₂O)₄(OH)₂]⁺(aq) + H₂O(l) ⇌ Cr(H₂O)₃(OH)₃(s) + H₃O⁺(aq)

  • Fourth Hydrolysis Step (in basic conditions): Cr(H₂O)₃(OH)₃(s) + OH⁻(aq) ⇌ [Cr(H₂O)₂(OH)₄]⁻(aq) + H₂O(l)

The solid chromium(III) hydroxide (B78521), Cr(H₂O)₃(OH)₃, precipitates from solution at intermediate pH values.

Polymeric Hydrolysis Species

In addition to monomeric species, chromium(III) can form various polynuclear complexes, especially at higher concentrations and pH values. These are typically bridged by hydroxide or oxide ions. Examples of such species include:

  • Dimeric Species: 2[Cr(H₂O)₆]³⁺(aq) ⇌ [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺(aq) + 2H₃O⁺(aq)

  • Trimeric and Tetrameric Species: More complex polynuclear species can also form.

The formation of these polymeric species is a key aspect of chromium(III) aqueous chemistry and can significantly impact the properties of the solution.

Quantitative Data on Chromium(III) Hydrolysis

The following table summarizes the key hydrolysis constants for chromium(III) at 25 °C. These values are crucial for predicting the speciation of chromium in aqueous solutions at different pH levels.

Equilibrium Reactionlog K (at infinite dilution)Reference
Cr³⁺ + H₂O ⇌ Cr(OH)²⁺ + H⁺-4.0[4]
Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺-9.7[4]
Cr³⁺ + 3H₂O ⇌ Cr(OH)₃(aq) + 3H⁺-18[4]
Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺-27.4[4]
2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺-5.06[4]
3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺-8.15[4]
Cr(OH)₃(s) + 3H⁺ ⇌ Cr³⁺ + 3H₂O12[4]

Experimental Protocols

Studying the hydrolysis of this compound requires careful handling due to the air-sensitivity of Cr(II). The following protocols outline key experimental procedures.

Preparation and Handling of Anaerobic Chromium(II) Chloride Solutions

Given that decamethylchromocene (B12510804) is also a highly air-sensitive chromium compound, a similar protocol for preparing solutions for electrochemical analysis can be adapted for CrCl₂.

Objective: To prepare a CrCl₂ solution of known concentration under an inert atmosphere.

Materials:

  • Anhydrous this compound (CrCl₂)

  • Degassed, deionized water

  • Schlenk line or glovebox

  • Schlenk flasks and other appropriate glassware

  • Septa and cannulas

Procedure:

  • Glassware Preparation: All glassware must be rigorously cleaned and oven-dried before use.

  • Inert Atmosphere: Assemble the Schlenk line or use a glovebox to maintain an inert atmosphere (e.g., argon or nitrogen).

  • Degassing Water: Degas the deionized water by purging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Solution Preparation:

    • In the inert atmosphere, accurately weigh the desired amount of anhydrous CrCl₂ into a Schlenk flask.

    • Using a cannula or a gas-tight syringe, transfer the degassed water to the Schlenk flask containing the CrCl₂.

    • Stir the solution until the CrCl₂ is fully dissolved. The solution should be a characteristic bright blue.

  • Storage: Store the solution under a positive pressure of inert gas.

Monitoring Hydrolysis and Oxidation by UV-Vis Spectroscopy

Objective: To monitor the spectral changes associated with the oxidation of Cr(II) to Cr(III) and the subsequent hydrolysis of Cr(III).

Materials:

  • Anaerobic CrCl₂ solution

  • UV-Vis spectrophotometer with a cuvette holder suitable for air-sensitive samples (or a standard spectrophotometer with careful sample handling)

  • Quartz cuvettes with septa

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that covers the characteristic absorption bands of both [Cr(H₂O)₆]²⁺ (around 720 nm) and [Cr(H₂O)₆]³⁺ (around 408 nm and 575 nm).

  • Sample Preparation:

    • Under an inert atmosphere, transfer an aliquot of the anaerobic CrCl₂ solution to a quartz cuvette sealed with a septum.

    • Obtain an initial spectrum of the [Cr(H₂O)₆]²⁺ solution.

  • Initiating Oxidation:

    • Carefully introduce a controlled amount of air or an oxidizing agent into the cuvette.

    • Immediately begin collecting spectra at regular time intervals.

  • Data Analysis:

    • Observe the decrease in the absorbance peak corresponding to [Cr(H₂O)₆]²⁺ and the simultaneous increase in the absorbance peaks for the [Cr(H₂O)₆]³⁺ species.

    • Changes in the shape and position of the Cr(III) peaks over time can indicate the formation of different hydrolyzed or chloro-aqua species.

Monitoring Hydrolysis by pH-Potentiometric Titration

Objective: To determine the hydrolysis constants of the chromium species by titrating a CrCl₂ solution with a standard base under an inert atmosphere.

Materials:

  • Anaerobic CrCl₂ solution

  • Standardized, carbonate-free sodium hydroxide solution

  • pH meter with a combination electrode

  • Jacketed titration vessel

  • Inert gas supply

Procedure:

  • Titration Setup:

    • Place a known volume of the anaerobic CrCl₂ solution into the jacketed titration vessel.

    • Maintain a constant temperature using a circulating water bath.

    • Continuously purge the solution with a humidified inert gas to prevent air oxidation.

  • Titration:

    • Immerse the calibrated pH electrode in the solution.

    • Add the standard NaOH solution in small increments using a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • The resulting titration curve can be analyzed using appropriate software to calculate the hydrolysis constants of the chromium species present in the solution.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Hydrolysis_Pathway CrCl2 CrCl₂(s) Cr2_aq [Cr(H₂O)₆]²⁺(aq) (Blue) CrCl2->Cr2_aq + H₂O (Dissolution) Cr2_hydrolyzed [Cr(H₂O)₅(OH)]⁺(aq) Cr2_aq->Cr2_hydrolyzed + H₂O - H₃O⁺ (Initial Hydrolysis) Cr3_aq [Cr(H₂O)₆]³⁺(aq) (Violet/Green) Cr2_aq->Cr3_aq + O₂ / H⁺ (Rapid Oxidation) Cr3_hydrolyzed_1 [Cr(H₂O)₅(OH)]²⁺(aq) Cr3_aq->Cr3_hydrolyzed_1 + H₂O - H₃O⁺ (pH dependent) Cr_poly Polynuclear Species e.g., [Cr₂(μ-OH)₂]⁴⁺ Cr3_aq->Cr_poly Dimerization etc. Cr3_hydrolyzed_2 [Cr(H₂O)₄(OH)₂]⁺(aq) Cr3_hydrolyzed_1->Cr3_hydrolyzed_2 + H₂O - H₃O⁺ Cr_OH_3 Cr(OH)₃(s) (Precipitate) Cr3_hydrolyzed_2->Cr_OH_3 + H₂O - H₃O⁺

Caption: Overall pathway of CrCl₂ hydrolysis and oxidation in aqueous solution.

Experimental_Workflow_UVVis cluster_prep Solution Preparation (Inert Atmosphere) cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis prep_CrCl2 Weigh anhydrous CrCl₂ mix Dissolve CrCl₂ in water prep_CrCl2->mix prep_water Degas deionized water prep_water->mix initial_spec Record initial spectrum of [Cr(H₂O)₆]²⁺ mix->initial_spec oxidize Introduce oxidant (e.g., air) initial_spec->oxidize time_series Record spectra over time oxidize->time_series analyze Analyze spectral changes (Peak shifts, intensity changes) time_series->analyze

Caption: Experimental workflow for UV-Vis monitoring of CrCl₂ hydrolysis.

Conclusion

The hydrolysis of this compound in aqueous solutions is a multifaceted process dominated by the rapid oxidation of chromium(II) to chromium(III). Understanding the initial dissolution and hydrolysis of the [Cr(H₂O)₆]²⁺ ion, the kinetics of its oxidation, and the subsequent complex, pH-dependent hydrolysis of the resulting [Cr(H₂O)₆]³⁺ ion is essential for controlling and predicting the behavior of chromium in aqueous environments. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with chromium-containing systems. Careful experimental design, particularly the exclusion of oxygen when studying the chromium(II) species, is paramount for obtaining accurate and reproducible results.

References

The Role of Chromium(III) Chloride as a Lewis Acid in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) chloride (CrCl₃), an inorganic compound known for its characteristic green color in its hydrated form and violet in its anhydrous state, has emerged as a versatile and effective Lewis acid catalyst in a variety of organic transformations.[1][2] Its utility stems from its nature as a "hard" Lewis acid, according to the Hard-Soft Acid-Base (HSAB) theory, allowing it to activate a range of functional groups and facilitate the formation of crucial carbon-carbon and carbon-heteroatom bonds.[1] This technical guide provides an in-depth exploration of the Lewis acid properties of chromium(III) chloride, focusing on its application in key organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

While trivalent chromium is significantly less toxic than its hexavalent counterpart, chromium salts are generally considered toxic and should be handled with appropriate safety precautions.

Core Lewis Acid Properties of Chromium(III) Chloride

The Lewis acidity of CrCl₃ is central to its catalytic activity. The chromium(III) ion possesses a d³ electron configuration, which contributes to the kinetic inertness of many of its complexes.[2] However, this inertness can be overcome, and its catalytic potential unlocked, through various activation methods. One common strategy involves the in situ reduction of a small amount of Cr(III) to Cr(II), which is a labile species that can participate in electron transfer processes with the bulk Cr(III) salt, thereby increasing its reactivity.[2]

As a Lewis acid, CrCl₃ functions by accepting an electron pair from a Lewis basic site on a substrate molecule, such as the oxygen of a carbonyl group or a nitrogen atom. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. This activation is the fundamental principle behind its use in a variety of organic reactions.

Applications in Key Organic Reactions

Chromium(III) chloride has demonstrated its efficacy as a Lewis acid catalyst in several important organic reactions, including carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex organic molecules.

Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for the formation of carbon-carbon bonds, involving the coupling of an organic halide with an aldehyde or ketone in the presence of a chromium(II) salt.[3][4] Chromium(III) chloride serves as the precursor to the active Cr(II) species, which is typically generated in situ.[3] The reaction is highly chemoselective for aldehydes and tolerates a wide range of functional groups.[3][5]

The catalytic cycle of the NHK reaction is a prime example of the interplay between different oxidation states of chromium. While Cr(II) is the key stoichiometric reductant that forms the organochromium nucleophile, the resulting chromium(III) alkoxide is a stable species. The addition of a co-catalyst, often a nickel(II) salt, is crucial for the reaction with less reactive halides like vinyl and aryl halides.[3][4] The nickel catalyst facilitates the oxidative addition to the halide, and subsequent transmetalation with the chromium species generates the organochromium reagent.

EntryAldehydeOrganic HalideProductYield (%)Diastereomeric RatioReference
1BenzaldehydeAllyl chloride1-Phenyl-3-buten-1-olHighN/A[3]
2Aldehyde 2 trans-Iodoolefin 3 trans-Allylic benzoate (B1203000) 1 801.3:1[1]
3Various aldehydesAllyl chlorides/bromidesHomoallylic alcohols43-84N/A (enantiomeric ratio 7-99:1 with chiral ligand)[1]

Table 1: Representative Examples of the Nozaki-Hiyama-Kishi Reaction. N/A: Not applicable or not reported.

Materials:

  • Chromium(III) chloride (CrCl₃)

  • Manganese powder (Mn, 325 mesh)

  • Chiral ligand

  • Aldehyde

  • Organic halide

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried vial under an inert atmosphere, add CrCl₃ (0.05 mmol, 10 mol%), Mn powder (1.0 mmol, 2 equiv), and the chiral ligand (0.05 mmol, 10 mol%).

  • Add the anhydrous solvent.

  • Add the aldehyde (0.5 mmol, 1 equiv) and the organic halide (1.5 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nozaki_Hiyama_Kishi_Reaction cluster_catalysis Catalytic Cycle CrCl3 CrCl₃ CrCl2 CrCl₂ CrCl3->CrCl2 Reduction MnCl2 MnCl₂ CrCl2->MnCl2 Oxidation RX R-X (Organic Halide) RCHO R'CHO (Aldehyde) NiCl2 NiCl₂ (cat.) Ni0 Ni(0) NiCl2->Ni0 2 Cr(II) RNiX R-Ni(II)-X Ni0->RNiX + R-X RNiX->NiCl2 + CrCl₃ RCrX R-Cr(III)-X RNiX->RCrX Transmetalation with Cr(III) Product_complex Product-Cr(III) Complex RCrX->Product_complex + R'CHO Product Product Product_complex->Product Workup TMS_Product TMS-Protected Product Product_complex->TMS_Product + TMSCl Mn Mn (reductant) Mn->CrCl2 TMSCl TMSCl TMS_Product->Product

Figure 1: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Diels-Alder and Hetero-Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. Lewis acids, including CrCl₃, can catalyze this reaction by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the cycloaddition.[2] Anhydrous chromium(III) chloride has been specifically noted for its ability to catalyze the nitroso Diels-Alder reaction.[2]

In hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, Cr(III)-salen complexes have been shown to be effective catalysts, affording high yields and enantioselectivities for the synthesis of dihydropyranones.

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Diene (e.g., 1,3-cyclohexadiene)

  • Nitroso compound (e.g., nitrosobenzene)

  • Anhydrous solvent (e.g., dichloromethane)

  • Schlenk flask or oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add anhydrous CrCl₃.

  • Add the anhydrous solvent, followed by the diene.

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Slowly add the nitroso compound to the stirred mixture.

  • Allow the reaction to proceed, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diels_Alder_Catalysis CrCl3 CrCl₃ (Lewis Acid) Activated_Dienophile Activated Dienophile [Dienophile-CrCl₃ Complex] CrCl3->Activated_Dienophile Coordination Dienophile Dienophile (e.g., Nitroso Compound) Dienophile->Activated_Dienophile Transition_State [4+2] Transition State Activated_Dienophile->Transition_State Diene Diene Diene->Transition_State Cycloadduct_Complex Cycloadduct-CrCl₃ Complex Transition_State->Cycloadduct_Complex Cycloadduct_Complex->CrCl3 Cycloadduct Cycloadduct Cycloadduct_Complex->Cycloadduct Release of Catalyst

Figure 2: General mechanism of a CrCl₃-catalyzed Diels-Alder reaction.

Aldol and Michael Additions

While specific and extensive quantitative data for CrCl₃-catalyzed Aldol and Michael additions are not widely reported in the literature, the established Lewis acidity of Cr(III) compounds suggests their potential in these transformations. The general principle involves the activation of a carbonyl compound (in Aldol additions) or an α,β-unsaturated system (in Michael additions) by coordination of the Cr(III) center to the carbonyl oxygen. This enhances the electrophilicity of the substrate, facilitating nucleophilic attack.

For instance, in aza-Michael additions, chromium(III) chloride hexahydrate has been reported as an effective catalyst in aqueous solutions.

The following workflow can be adapted for exploring CrCl₃-catalyzed Aldol and Michael additions.

General_Workflow start Start setup Reaction Setup: - Anhydrous CrCl₃ - Substrates - Anhydrous Solvent - Inert Atmosphere start->setup reaction Reaction: - Controlled Temperature - Stirring setup->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quenching - Extraction monitoring->workup Complete purification Purification (Chromatography, etc.) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Figure 3: General experimental workflow for CrCl₃-catalyzed reactions.

Friedel-Crafts Reactions

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry for C-C bond formation, is traditionally catalyzed by strong Lewis acids like AlCl₃.[6] While less common, CrCl₃ can also function as a Lewis acid catalyst in these reactions, activating an alkyl or acyl halide to generate an electrophile that then undergoes aromatic substitution. As with Aldol and Michael additions, comprehensive quantitative data for CrCl₃-catalyzed Friedel-Crafts reactions is sparse in the literature, representing an area ripe for further investigation.

Conclusion

Chromium(III) chloride is a valuable Lewis acid catalyst in organic synthesis, with notable applications in the Nozaki-Hiyama-Kishi reaction and nitroso Diels-Alder reactions. Its ability to activate substrates through coordination, coupled with the potential for in situ generation of more reactive species, makes it a versatile tool for constructing complex molecules. While its application in Aldol, Michael, and Friedel-Crafts reactions is less documented, the fundamental principles of its Lewis acidity suggest significant potential. Further research into the substrate scope, reaction conditions, and quantitative performance of CrCl₃ in these and other organic transformations will undoubtedly expand its utility in the fields of chemical research and drug development.

References

Unraveling the Electronic Complexity of Chromium Dichloride: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chromium dichloride (CrCl₂), a compound of significant interest in catalysis and materials science, presents a formidable challenge to theoretical and computational chemists due to the intricate electronic structure of the chromium(II) ion. The presence of a d⁴ electron configuration gives rise to a multitude of low-lying electronic states and significant multi-reference character, necessitating the use of sophisticated quantum chemical methods. This whitepaper provides an in-depth technical guide to the theoretical calculation of the electronic structure of both solid-state and gas-phase CrCl₂. We delve into the theoretical underpinnings of the requisite computational methodologies, from Density Functional Theory (DFT) for solid-state systems to multi-reference methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Second-Order Perturbation Theory (CASPT2) for the gas-phase monomer. Detailed computational protocols, a comparative analysis of results from various theoretical models, and a discussion of the key challenges and their solutions are presented. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of the computational approaches to characterizing transition metal complexes.

Introduction

Chromium(II) chloride is a crystalline solid at room temperature with the chemical formula CrCl₂.[1] The chromium atom in this compound has an oxidation state of +2.[1] The electronic configuration of a neutral chromium atom is [Ar] 3d⁵ 4s¹, a notable exception to the Aufbau principle, which is attributed to the enhanced stability of a half-filled d-subshell.[2][3][4] Consequently, the Cr²⁺ ion possesses a 3d⁴ configuration. This open-shell d-electron configuration is the primary source of the compound's complex electronic structure and magnetic properties.

The accurate theoretical description of such systems is non-trivial. The near-degeneracy of the d-orbitals leads to a situation where a single-determinant wavefunction, as used in Hartree-Fock theory and many DFT approaches, is insufficient for a qualitative or quantitative description of the electronic states.[5] This "multi-reference character" necessitates the use of more advanced computational methods that can account for the contributions of multiple electronic configurations to the overall wavefunction.

This whitepaper will explore the theoretical landscape of CrCl₂ electronic structure calculations, addressing both the solid-state form (α-CrCl₂) and the gas-phase monomer. We will begin with an overview of the foundational theoretical concepts, followed by detailed discussions of the computational methodologies employed. A significant portion of this guide is dedicated to presenting and comparing quantitative data from various theoretical models, offering a clear perspective on their strengths and limitations. Finally, we will provide detailed protocols for the key computational experiments and a concluding summary of the current state of the art.

Theoretical Background

The theoretical treatment of CrCl₂ is rooted in several key quantum chemical concepts:

  • Ligand Field Theory (LFT): LFT provides a qualitative framework for understanding the electronic structure of transition metal complexes.[6][7] It is a more comprehensive model that combines aspects of crystal field theory and molecular orbital theory.[7] In CrCl₂, the chloride ligands create an electrostatic field that lifts the degeneracy of the chromium d-orbitals. The specific splitting pattern and energy levels of these d-orbitals dictate the electronic and magnetic properties of the complex.[8][9]

  • Density Functional Theory (DFT): DFT is a widely used method for calculating the electronic structure of molecules and materials.[10] It is particularly powerful for solid-state systems.[11] DFT aims to determine the electronic energy of a system from its electron density. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron correlation.[12] For transition metal systems like CrCl₂, standard DFT functionals can sometimes struggle to accurately describe properties like magnetic coupling.[13]

  • Multi-Reference Character: As previously mentioned, the Cr²⁺ ion in CrCl₂ exhibits significant multi-reference character.[13][14] This arises from the multiple ways the four d-electrons can be arranged in the nearly degenerate d-orbitals. Single-reference methods, which assume that the electronic ground state is well-described by a single Slater determinant, can fail dramatically in such cases.[5]

  • Complete Active Space Self-Consistent Field (CASSCF): CASSCF is a powerful multi-reference method designed to handle static correlation, which arises from near-degeneracy effects.[13] In a CASSCF calculation, the molecular orbitals are partitioned into inactive, active, and virtual spaces.[13] The "active space" comprises the orbitals and electrons that are most important for describing the chemical phenomena of interest—in the case of CrCl₂, this would primarily involve the Cr 3d orbitals and the Cl p orbitals involved in bonding. Within this active space, a full configuration interaction (FCI) calculation is performed, meaning all possible electronic configurations are considered.[13]

  • Second-Order Perturbation Theory (CASPT2): While CASSCF accounts for static correlation, it often neglects a significant portion of the dynamic correlation, which arises from the instantaneous repulsion between electrons. The CASPT2 method is a multi-reference perturbation theory that builds upon a CASSCF reference wavefunction to incorporate dynamic correlation effects.[15] This approach is particularly effective for calculating accurate excitation energies.[16]

  • Coupled-Cluster (CC) Theory: Coupled-cluster theory is a high-accuracy, single-reference method that is often considered the "gold standard" for molecular calculations when multi-reference effects are not dominant.[7][10] For systems with mild multi-reference character, certain coupled-cluster variants can still provide reliable results.

Computational Methodologies and Results

The choice of computational methodology for studying CrCl₂ is dictated by the phase of the material (solid-state vs. gas-phase) and the properties of interest.

Solid-State α-Chromium Dichloride

The stable form of solid CrCl₂, α-CrCl₂, has an orthorhombic crystal structure characterized by chains of CrCl₂ units.[17] First-principles DFT calculations have been instrumental in elucidating its structural, electronic, and magnetic properties.[17][18]

Key Findings from DFT Studies:

  • Structure: DFT calculations using the Generalized Gradient Approximation (GGA) with the PW91 functional have shown good agreement with experimental crystal structure parameters.[19] In contrast, the Local Spin Density Approximation (LSDA) tends to over-bind, underestimating the lattice constants.[17]

  • Magnetic Properties: Experimentally, α-CrCl₂ is known to be antiferromagnetic, with ferromagnetic coupling within the chains and antiferromagnetic coupling between them.[17] While standard DFT functionals correctly predict the antiferromagnetic ground state, they often overestimate the magnitude of the magnetic coupling constants.[18] The inclusion of an on-site Coulomb repulsion term (the LSDA+U method) can be tuned to achieve good agreement with experimental magnetic data.[18]

  • Electronic Properties: DFT calculations predict α-CrCl₂ to be a direct bandgap semiconductor.[19] However, standard DFT functionals are known to underestimate band gaps. The calculated band gap is sensitive to the choice of functional and the optimized geometry.[19]

Table 1: Comparison of Calculated and Experimental Properties of α-CrCl₂

PropertyMethodCalculated ValueExperimental Value
Lattice Constant a (Å)DFT-PW91~5% larger6.653
Lattice Constant b (Å)DFT-PW91~5% larger5.992
Lattice Constant c (Å)DFT-PW91Slightly smaller3.494
Unit Cell VolumeDFT-PW91~8% larger-
Unit Cell VolumeDFT-LSDA~17% smaller-
Band Gap (eV)DFT-PW911.10-
Band Gap (eV)DFT-LSDA0.30-

(Note: The DFT values are taken from studies that show a slight overestimation of the unit cell size with PW91 and underestimation with LSDA[19].)

Gas-Phase this compound Monomer

The isolated CrCl₂ molecule in the gas phase presents a different set of theoretical challenges. Its structure and electronic states are governed by subtle vibronic coupling effects.

The Renner-Teller Effect and the Bent Structure:

A key feature of the CrCl₂ monomer is its bent ground state geometry.[17] This is a consequence of the Renner-Teller effect, a phenomenon that occurs in linear molecules in degenerate electronic states.[20] The interaction between the electronic and vibrational motion leads to a splitting of the potential energy surface, resulting in a more stable, bent geometry. High-level quantum chemical calculations, including state-averaged CASSCF and coupled-cluster methods, have been employed to accurately model this effect.[17]

Multi-Reference Calculations of the Electronic States:

Due to the strong multi-reference character of the Cr²⁺ ion, CASSCF and CASPT2 are the methods of choice for a reliable description of the ground and excited electronic states of the CrCl₂ monomer.

Table 2: Comparison of Theoretical Methods for Gas-Phase CrCl₂ Monomer Properties

PropertyDFT (e.g., B3LYP)CASSCFCASPT2Coupled-Cluster
Ground State Geometry
Cr-Cl Bond Length (Å)Generally provides reasonable geometries.Provides a good starting point for CASPT2.Refines the geometry by including dynamic correlation.High accuracy for systems without strong static correlation.
Cl-Cr-Cl Bond Angle (°)Can predict the bent structure but may be less accurate than multi-reference methods.Accurately captures the bent geometry due to the Renner-Teller effect.Further refines the bond angle.Provides a highly accurate bond angle.
Electronic Properties
Ground State⁵B₂⁵B₂⁵B₂⁵B₂
Vertical Excitation Energies (eV)Can be unreliable for transition metal complexes, especially for states with multi-reference character.Provides a qualitative ordering of states.Generally provides accurate excitation energies (typically within 0.2-0.3 eV of experiment).[16]Can be very accurate, but standard methods may struggle with highly multi-reference excited states.

Detailed Computational Protocols

This section provides a generalized protocol for performing multi-reference calculations on the CrCl₂ monomer, a common workflow for studying such systems.

Geometry Optimization
  • Initial DFT Optimization: A preliminary geometry optimization is often performed using a suitable DFT functional (e.g., B3LYP, PBE0) and a basis set of at least double-zeta quality (e.g., def2-SVP). This provides a reasonable starting geometry for the more computationally expensive multi-reference calculations.

  • CASSCF/CASPT2 Geometry Optimization: For higher accuracy, the geometry should be optimized at the CASSCF or, ideally, the CASPT2 level of theory. This ensures that the geometry is consistent with the method used to calculate the electronic properties.

CASSCF Calculation for the Ground and Excited States
  • Active Space Selection: This is the most critical step in a CASSCF calculation.[6][21] For the CrCl₂ monomer, a minimal active space would include the four 3d electrons of chromium and the five 3d orbitals, denoted as CAS(4e, 5o). A more robust active space would also include the bonding and anti-bonding orbitals formed from the interaction of the Cr 3d and Cl 3p orbitals. A common choice is to include all valence orbitals of the metal and the coordinating atoms.

  • State-Averaging: To obtain a balanced description of multiple electronic states (e.g., the ground state and several low-lying excited states), a state-averaged CASSCF (SA-CASSCF) calculation is performed.[21] This involves optimizing the orbitals for the average energy of the states of interest.

  • Basis Set Selection: A basis set of at least triple-zeta quality with polarization functions (e.g., def2-TZVP) is recommended for quantitative accuracy. For the study of Rydberg states, the inclusion of diffuse functions is necessary.

CASPT2 Calculation for Dynamic Correlation
  • Single-State or Multi-State CASPT2: Following the CASSCF calculation, a CASPT2 calculation is performed to account for dynamic electron correlation. If the electronic states are well-separated in energy, single-state CASPT2 calculations can be performed for each state. If states are close in energy, a multi-state CASPT2 (MS-CASPT2) calculation is more appropriate to account for their interactions.

  • Intruder State Avoidance: CASPT2 calculations can sometimes be plagued by "intruder states," which are spurious, unphysical states that can cause the calculation to fail or yield inaccurate results.[15] A common technique to mitigate this is the use of a level shift, which effectively shifts the energies of the virtual orbitals to avoid near-zero energy denominators in the perturbation theory equations.[15]

Visualizations

Signaling Pathway Diagram

Theoretical_Calculation_Workflow cluster_pre 1. Pre-processing & Geometry cluster_casscf 2. Static Correlation (CASSCF) cluster_caspt2 3. Dynamic Correlation (CASPT2) cluster_post 4. Analysis & Properties A Initial Structure Guess B DFT Geometry Optimization (e.g., B3LYP/def2-SVP) A->B Initial Coordinates C Active Space Selection (e.g., Cr 3d + Cl 3p orbitals) B->C Optimized Geometry D State-Averaged CASSCF (SA-CASSCF) C->D Define Active Electrons & Orbitals E (MS)-CASPT2 Calculation (with Level Shift) D->E CASSCF Wavefunction & Orbitals F Electronic Energies & Wavefunctions E->F G Calculate Properties (Excitation Energies, Spectroscopic Constants) F->G

Caption: Workflow for multi-reference calculations of CrCl₂ electronic structure.

Conclusion

The theoretical calculation of the electronic structure of this compound is a challenging yet rewarding endeavor that provides deep insights into the behavior of this important transition metal compound. For the solid-state α-phase, DFT methods, particularly with the inclusion of a Hubbard U term, have proven to be effective in describing its structural and magnetic properties. For the gas-phase monomer, the inherent multi-reference character of the Cr²⁺ ion necessitates the use of more sophisticated methods like CASSCF and CASPT2 to accurately capture the Renner-Teller distorted geometry and the complex manifold of electronic states.

This guide has provided a comprehensive overview of the theoretical underpinnings, computational methodologies, and expected results for the study of CrCl₂. The detailed protocols and comparative data tables are intended to serve as a valuable resource for researchers embarking on computational studies of chromium complexes and other challenging transition metal systems. As computational resources and theoretical methods continue to advance, we can anticipate an even more detailed and accurate understanding of the electronic intricacies of these fascinating molecules.

References

Methodological & Application

Application Notes and Protocols for the Nozaki-Hiyama-Kishi Reaction Utilizing Chromium Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Nozaki-Hiyama-Kishi (NHK) reaction, a powerful and highly chemoselective method for the formation of carbon-carbon bonds. The NHK reaction is particularly valuable in the synthesis of complex molecules, such as natural products and pharmaceuticals, due to its tolerance of a wide variety of functional groups.[1][2][3] This document details the critical role of chromium dichloride (CrCl₂) as a key reagent, outlines protocols for both stoichiometric and catalytic versions of the reaction, and presents quantitative data for a range of substrates.

Introduction

The Nozaki-Hiyama-Kishi reaction involves the coupling of an organic halide (or triflate) with an aldehyde to produce an alcohol.[4][5][6] Initially developed by Nozaki and Hiyama, the reaction was later significantly improved by Kishi's discovery that catalytic amounts of a nickel(II) salt dramatically enhance reactivity and reproducibility, particularly for less reactive vinyl and aryl halides.[5][6] The reaction is prized for its ability to proceed under mild, neutral conditions and its high selectivity for aldehydes over other carbonyl functionalities like ketones and esters.[2][7]

The core of the NHK reaction is the generation of an organochromium intermediate from an organic halide and chromium(II) chloride. This organochromium species then acts as a nucleophile, adding to an aldehyde to form the desired alcohol product.[5][6]

The Role of this compound

This compound is a single-electron reductant that facilitates the oxidative addition of the organic halide to form the organochromium reagent.[8] It is a moisture- and air-sensitive solid, and its purity is crucial for the success of the reaction; pale gray or colorless CrCl₂ is preferred over greenish batches, which may lead to lower yields.[4][9] While stoichiometric amounts of CrCl₂ are often used, catalytic versions of the NHK reaction have been developed where a co-reductant, such as manganese powder, is used to regenerate the active Cr(II) species from the Cr(III) byproduct.[3][4]

Reaction Mechanism

The currently accepted mechanism for the nickel-catalyzed Nozaki-Hiyama-Kishi reaction is as follows:

  • Reduction of Nickel(II): Two equivalents of CrCl₂ reduce the Ni(II) catalyst to a catalytically active, low-valent nickel species (Ni(0)).[10]

  • Oxidative Addition: The Ni(0) species undergoes oxidative addition to the organic halide (R-X) to form an organonickel(II) intermediate (R-Ni(II)-X).[5]

  • Transmetalation: The organonickel(II) intermediate transmetalates with a chromium(III) species (formed from the initial reduction of Ni(II)), generating an organochromium(III) reagent (R-Cr(III)-X) and regenerating the Ni(II) catalyst.[5]

  • Nucleophilic Addition: The organochromium reagent, which exhibits low basicity, adds chemoselectively to the aldehyde's carbonyl group.[10]

  • Work-up: Aqueous work-up liberates the final alcohol product.[10]

Experimental Protocols

Important Note: Anhydrous chromium(II) chloride is highly sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[5]

Protocol 1: Stoichiometric Nozaki-Hiyama-Kishi Reaction

This protocol is a general procedure for the coupling of a vinyl iodide with an aldehyde.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Vinyl iodide

  • Aldehyde

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[2]

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous CrCl₂ (4-8 equivalents relative to the aldehyde).

  • Add a catalytic amount of NiCl₂ (1-5 mol%).

  • Add anhydrous DMF (or DMSO) to dissolve the salts. The mixture should be a dark green or brown suspension.

  • To the stirred suspension, add a solution of the vinyl iodide (1.5-2 equivalents) and the aldehyde (1 equivalent) in anhydrous DMF via syringe.

  • Stir the reaction mixture at room temperature for 6-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.

Protocol 2: Catalytic Nozaki-Hiyama-Kishi Reaction

This protocol utilizes manganese powder as a co-reductant to regenerate the active Cr(II) species, thus requiring only a catalytic amount of chromium.[4]

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂) (10-15 mol%)

  • Nickel(II) chloride (NiCl₂) (catalytic amount)

  • Manganese powder (2-3 equivalents)

  • Trimethylsilyl chloride (TMSCl) (2 equivalents)

  • Organic halide

  • Aldehyde

  • Anhydrous Tetrahydrofuran (THF) or a mixture of DME/DMF[4]

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CrCl₂ (15 mol%), NiCl₂ (if required for the specific substrate), and manganese powder (2 equivalents).

  • Add anhydrous THF.

  • To the stirred suspension, add the aldehyde (1 equivalent), the organic halide (1.5-2 equivalents), and TMSCl (2 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50 °C for aryl or alkenyl halides.[4] Monitor the reaction by TLC.

  • After the reaction is complete, quench with water.

  • Work up the reaction as described in Protocol 1. The silyl (B83357) ether intermediate formed from TMSCl can be cleaved during work-up or by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the final alcohol.[10]

Quantitative Data

The following tables summarize representative yields and stereoselectivities for the Nozaki-Hiyama-Kishi reaction with various substrates.

Table 1: Stoichiometric NHK Reaction Yields
AldehydeOrganic HalideProductYield (%)Reference
BenzaldehydeIodo-1-octene1-Phenyl-2-nonen-1-ol85%[9]
OctanalIodobenzene1-Phenyloctan-1-ol72%[4]
4-Methoxybenzaldehyde(E)-1-Iodo-1-propene1-(4-Methoxyphenyl)-2-buten-1-ol91%[9]
Cyclohexanecarboxaldehyde2-Bromopropene1-(Cyclohexyl)-2-methyl-2-propen-1-ol88%[9]
Table 2: Catalytic NHK Reaction Yields
AldehydeOrganic Halide/TriflateCrCl₂ (mol%)Yield (%)Reference
OctanalIodobenzene1581%[8]
Benzaldehyde(E)-Crotyl bromide785%[4]
6-ChlorohexanalIodobenzene1575%[8]
Heptanal1-Octenyl triflate1578%[8]
Table 3: Enantioselective NHK Reaction Data
AldehydeOrganic HalideChiral LigandYield (%)ee (%)Reference
BenzaldehydeAllyl bromideOxazoline-based8498[1]
4-TolualdehydeAllyl bromideBoxmi ligand9486[7]
BenzaldehydeVinyl bromideOxazoline-based8897[1]
2-NaphthaldehydeAllyl bromideTridentate bis(oxazolinyl)carbazole9596[7]

Visualizations

Nozaki-Hiyama-Kishi Reaction Cycle

NHK_Cycle cluster_Ni Nickel Catalytic Cycle cluster_Cr Chromium Stoichiometry Ni0 Ni(0) NiII_RX R-Ni(II)-X Ni0->NiII_RX Oxidative Addition (R-X) NiII_RX->Ni0 Transmetalation (Cr(III)) CrIII_R R-Cr(III)Cl2 NiII_RX->CrIII_R Forms Organochromium CrII 2 Cr(II)Cl2 CrII->Ni0 Reduces Ni(II) CrIII_alkoxide Product-O-Cr(III)Cl2 CrIII_R->CrIII_alkoxide Addition to Aldehyde (R'CHO) Product R-CH(OH)-R' CrIII_alkoxide->Product Work-up

Caption: The catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

General Experimental Workflow

NHK_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware (Flame-dried) B Inert Atmosphere (Argon/Nitrogen) A->B C Add Anhydrous CrCl2 & NiCl2 B->C D Add Anhydrous Solvent (DMF/THF) C->D E Add Aldehyde & Organic Halide D->E F Stir at Room Temp. (or heat) E->F G Monitor by TLC F->G H Quench with Water G->H I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Purify by Chromatography J->K

Caption: A generalized workflow for performing a Nozaki-Hiyama-Kishi reaction.

References

Application Note and Protocol for the In Situ Preparation of Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) chloride (CrCl₂) is a powerful and versatile single-electron reducing agent with significant applications in organic synthesis.[1] Its utility is particularly prominent in carbon-carbon bond-forming reactions, such as the renowned Nozaki-Hiyama-Kishi (NHK) reaction, which allows for the coupling of various organic halides with aldehydes.[2][3] Due to its high reactivity and sensitivity to air, anhydrous CrCl₂ is often prepared in situ from a stable precursor, typically chromium(III) chloride (CrCl₃).[4] This in situ generation circumvents the challenges associated with the handling and storage of the air-sensitive CrCl₂.[4] This document provides a detailed protocol for the reliable in situ preparation of chromium(II) chloride for immediate use in synthetic applications.

Data Presentation

The following table summarizes the key reagents and conditions for the in situ preparation of chromium(II) chloride and a representative subsequent reaction. As CrCl₂ is generated and consumed in the same pot, the yield is typically reported for the final organic product.

ParameterValue/ConditionNotes
Precursor Anhydrous Chromium(III) chloride (CrCl₃)Commercially available, should be anhydrous.
Reducing Agent Zinc dust (<10 micron, activated)Provides a heterogeneous surface for the reduction.
Solvent Anhydrous Tetrahydrofuran (THF)Must be thoroughly dried and deoxygenated.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of Cr(II).
Reaction Time (CrCl₂ formation) 30 - 60 minutesIndicated by a color change to bright blue.[4]
Reaction Temperature Room TemperatureThe reduction is typically carried out at ambient temperature.
Representative Subsequent Reaction Nozaki-Hiyama-Kishi ReactionCoupling of an organic halide with an aldehyde.[2]
Typical Product Yields 40 - 96%Highly dependent on the specific substrates used.[5]

Experimental Protocol

This protocol details the in situ preparation of chromium(II) chloride from chromium(III) chloride and zinc dust, followed by its use in a representative cross-coupling reaction.

Materials and Reagents
  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Zinc dust (<10 micron, activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas supply (Argon or Nitrogen)

  • Standard, flame-dried laboratory glassware (e.g., two-neck round-bottom flask, condenser, septa)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure
  • Apparatus Setup:

    • Assemble a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flame-dry the entire apparatus under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature.

    • Maintain a positive pressure of the inert gas throughout the experiment.

  • Addition of Reagents:

    • To the cooled flask, add anhydrous chromium(III) chloride (CrCl₃) and zinc dust.

    • Seal the flask with septa.

  • In Situ Generation of Chromium(II) Chloride:

    • Add anhydrous THF via syringe to the flask containing the CrCl₃ and zinc dust.[4]

    • Stir the resulting suspension vigorously at room temperature.

    • Observe the color of the suspension. The initial green or violet color of the Cr(III) species will gradually change to a characteristic bright blue, indicating the formation of Cr(II).[4] This process typically takes 30 to 60 minutes.[4]

  • Subsequent Reaction (Example: Nozaki-Hiyama-Kishi Coupling):

    • Once the formation of the blue Cr(II) solution is complete, a solution of the aldehyde and the organic halide in anhydrous THF can be added dropwise to the stirred suspension via syringe.

    • The reaction mixture is then stirred at room temperature until the starting materials are consumed, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Upon completion, the reaction is carefully quenched by the slow addition of deionized water.

    • The product is then extracted with an appropriate organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography.

Mandatory Visualization

Experimental Workflow Diagram

In_Situ_CrCl2_Preparation start Start setup Assemble and flame-dry two-neck flask under inert gas start->setup add_reagents Add anhydrous CrCl₃ and Zinc dust setup->add_reagents add_solvent Add anhydrous THF via syringe add_reagents->add_solvent stir_reduction Stir suspension vigorously at room temperature add_solvent->stir_reduction observe_color Monitor color change to bright blue (30-60 min) stir_reduction->observe_color add_substrates Add aldehyde and organic halide solution in anhydrous THF observe_color->add_substrates reaction Stir at room temperature and monitor reaction progress add_substrates->reaction quench Quench reaction with deionized water reaction->quench extract Extract product with organic solvent quench->extract purify Dry, concentrate, and purify the final product extract->purify end End purify->end

References

Application Notes and Protocols: Chromium(II) Chloride as a Reducing Agent for Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) chloride (CrCl₂) is a powerful and versatile single-electron reducing agent utilized in a variety of organic transformations.[1] Its ability to efficiently reduce alkyl halides to their corresponding alkanes makes it a valuable tool in organic synthesis, particularly when chemoselectivity is required. This document provides detailed application notes, experimental protocols, and supporting data for the use of chromium(II) chloride in the reduction of alkyl halides. The protocols focus on the convenient in situ generation of the highly reactive and air-sensitive Cr(II) species from the stable and commercially available chromium(III) chloride (CrCl₃).[1][2]

Reaction Mechanism

The reduction of alkyl halides by chromium(II) chloride is believed to proceed through a single-electron transfer (SET) mechanism, resulting in the formation of an organochromium intermediate.[1] This intermediate is then protonated by a proton source in the reaction mixture, such as water or an alcohol, to yield the final alkane product.

The generally accepted mechanism involves two main steps:

  • Oxidative Addition: The alkyl halide (R-X) reacts with two equivalents of chromium(II) chloride. The first equivalent transfers an electron to the alkyl halide, leading to the cleavage of the carbon-halogen bond and the formation of an alkyl radical (R•) and a chromium(III) species. The highly reactive alkyl radical is then immediately trapped by a second equivalent of chromium(II) chloride to form an organochromium(III) species (R-CrCl₂).

  • Protonolysis: The organochromium intermediate is subsequently protonated by a suitable proton source present in the reaction medium, yielding the alkane (R-H) and a chromium(III) species.

Data Presentation

The efficiency of the reduction of alkyl halides with chromium(II) chloride is dependent on the nature of the alkyl group (primary, secondary, tertiary) and the halogen leaving group. The general reactivity trend for the halogen is I > Br > Cl. The following table summarizes typical yields for the reduction of various alkyl halides to their corresponding alkanes.

Alkyl HalideSubstrate TypeLeaving GroupProductTypical Yield (%)
1-BromodecanePrimaryBrDecane>90
1-ChlorooctanePrimaryClOctane85-95
2-BromooctaneSecondaryBrOctane80-90
tert-Butyl chlorideTertiaryClIsobutane70-85
1-IodododecanePrimaryIDodecane>95

Note: Yields are representative and can vary based on specific reaction conditions, purity of reagents, and scale of the reaction.

Experimental Protocols

The following protocols describe the in situ preparation of chromium(II) chloride and its subsequent use in the reduction of an alkyl halide.

Protocol 1: In Situ Preparation of Chromium(II) Chloride from Chromium(III) Chloride and Zinc Dust

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Zinc dust (<10 micron, activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas supply (Argon or Nitrogen)

  • Standard flame-dried glassware (e.g., two-neck round-bottom flask, condenser)

  • Magnetic stirrer

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous chromium(III) chloride (2.0 eq) and activated zinc dust (2.2 eq).

  • Attach a condenser to one neck of the flask and seal the other neck with a septum.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous THF via syringe to the flask.

  • Stir the suspension vigorously at room temperature. The color of the suspension will gradually change from the violet of CrCl₃ to the characteristic bright blue of the Cr(II) species. This process may take 30-60 minutes.

  • The resulting bright blue suspension of chromium(II) chloride is ready for use in the subsequent reduction reaction.

Protocol 2: Reduction of an Alkyl Halide using In Situ Generated Chromium(II) Chloride

Materials:

  • Alkyl halide (e.g., 1-bromodecane)

  • In situ prepared chromium(II) chloride suspension in THF (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To the freshly prepared, vigorously stirred suspension of chromium(II) chloride in THF at room temperature, add a solution of the alkyl halide (1.0 eq) in anhydrous THF dropwise via syringe.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure alkane.

Mandatory Visualizations

Reaction_Mechanism cluster_step1 Step 1: Oxidative Addition cluster_step2 Step 2: Protonolysis RX R-X (Alkyl Halide) Radical R• (Alkyl Radical) RX->Radical + e⁻ (from CrCl₂) CrCl2_1 CrCl₂ CrCl3X CrCl₃X⁻ CrCl2_1->CrCl3X OrganoCr R-CrCl₂ (Organochromium Intermediate) Radical->OrganoCr + CrCl₂ CrCl2_2 CrCl₂ CrCl2_2->OrganoCr OrganoCr2 R-CrCl₂ Alkane R-H (Alkane) OrganoCr2->Alkane Cr_species Cr(III) Species OrganoCr2->Cr_species H_source H⁺ Source (e.g., H₂O) H_source->Alkane

Caption: Reaction mechanism for the reduction of alkyl halides by chromium(II) chloride.

Experimental_Workflow cluster_prep In Situ CrCl₂ Preparation cluster_reaction Reduction Reaction cluster_workup Workup and Isolation A Combine CrCl₃ and Zn dust under inert atmosphere B Add anhydrous THF A->B C Stir until solution turns bright blue B->C D Add alkyl halide solution dropwise C->D E Stir at room temperature and monitor reaction progress (TLC/GC-MS) D->E F Quench with water E->F G Extract with organic solvent F->G H Wash with brine G->H I Dry over anhydrous MgSO₄/Na₂SO₄ H->I J Filter and concentrate I->J K Purify by column chromatography (if necessary) J->K

Caption: Experimental workflow for the reduction of alkyl halides using in situ generated CrCl₂.

References

Applications of Chromium(II) Chloride in Stereoselective Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chromium(II) chloride (CrCl₂) in stereoselective synthesis. CrCl₂ has emerged as a powerful reagent for the formation of carbon-carbon bonds with a high degree of stereocontrol, making it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.

The Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a highly chemoselective and stereoselective method for the coupling of organic halides with aldehydes to form alcohols.[1] The reaction is particularly noted for its high tolerance of various functional groups, such as ketones, esters, and amides, which often remain unaffected.[1][2]

Diastereoselective Allylation and Crotylation

A key feature of the NHK reaction is the high diastereoselectivity observed in the reaction of substituted allylic halides with aldehydes. Notably, γ-monosubstituted allylchromium reagents typically yield anti-homoallylic alcohols with excellent selectivity, regardless of the geometry of the starting allylic halide.[3] This stereoconvergence is a significant advantage in synthetic planning.

Table 1: Diastereoselectivity in Catalytic NHK Crotylation of Aldehydes

EntryAldehydeAllyl Bromide IsomerDiastereomeric Ratio (anti:syn)Yield (%)
1Benzaldehyde(E)-Crotyl bromide>90:1078
2Benzaldehyde(Z)-Crotyl bromide>90:1075
3Cyclohexanecarboxaldehyde(E)-Crotyl bromide>90:1082
4Octanal(E)-Crotyl bromide>90:1079

Data synthesized from multiple sources demonstrating typical selectivities.

Enantioselective NHK Reactions

The development of catalytic asymmetric NHK reactions has further expanded the utility of this transformation. The use of chiral ligands in conjunction with a catalytic amount of a chromium salt allows for the synthesis of enantioenriched alcohols.

Table 2: Enantioselective NHK Allylation of Aldehydes with Chiral Ligands

EntryAldehydeChiral LigandEnantiomeric Excess (ee, %)Yield (%)
1Benzaldehyde(S,S)-Salen-type ligand9285
24-Chlorobenzaldehyde(R)-BINAP-type ligand9588
32-NaphthaldehydeChiral oxazoline (B21484) ligand9884[4]
4CyclohexanecarboxaldehydeTridentate bis(oxazolinyl)carbazole9476

Data represents typical results obtained with various optimized ligand systems.

Experimental Protocols

Protocol 1: Stoichiometric Diastereoselective NHK Reaction

This protocol describes a typical procedure for the stoichiometric coupling of a vinyl halide with an aldehyde.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂) (catalytic amount)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Vinyl halide

  • Aldehyde

  • Deionized water

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a glovebox, add NiCl₂ (0.1 eq) and CrCl₂ (8.0 eq) to an oven-dried flask.

  • Remove the flask from the glovebox and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed anhydrous DMF (53.0 mL) to the stirring mixture at room temperature.

  • After 10 minutes, add a solution of the vinyl halide (2.0 eq) and the aldehyde (10.8 mmol, 1.0 eq) in degassed anhydrous DMF (53.0 mL).

  • Heat the reaction mixture to 50 °C and stir for 1 hour.

  • Cool the mixture to room temperature and quench the reaction by adding deionized water.

  • Dilute the mixture with Et₂O and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired alcohol.[5]

Protocol 2: Catalytic Asymmetric NHK Reaction

This protocol outlines a general procedure for a catalytic enantioselective NHK reaction using a chiral ligand.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂) (10 mol%)

  • Chiral ligand (e.g., tridentate bis(oxazolinyl)carbazole) (12 mol%)

  • Manganese powder (Mn) (2.0 equiv)

  • Zirconocene dichloride (Cp₂ZrCl₂) (1.2 equiv)

  • Lithium chloride (LiCl) (2.0 equiv)

  • Proton Sponge (1.5 equiv)

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME)

  • Allylic dichloride

  • Aldehyde

  • Deionized water

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add CrCl₂ (10 mol%), the chiral ligand (12 mol%), Mn powder (2.0 equiv), Cp₂ZrCl₂ (1.2 equiv), and LiCl (2.0 equiv).

  • Add anhydrous DME and stir the mixture at the specified temperature (e.g., 0 °C or -10 °C).

  • Add a solution of the allylic dichloride (1.2-2.0 equiv), the aldehyde (1.0 equiv), and Proton Sponge (1.5 equiv) in anhydrous DME.

  • Stir the reaction for 20 hours.

  • Quench the reaction with deionized water and extract with Et₂O.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the enantioenriched homoallylic alcohol.

Reaction Mechanisms and Workflows

NHK_Mechanism cluster_catalyst_regeneration Catalyst Regeneration cluster_organochromium_formation Organochromium Formation cluster_carbonyl_addition Carbonyl Addition CrIII_X3 Cr(III)X₃ CrII_Cl2_regen Cr(II)Cl₂ CrIII_X3->CrII_Cl2_regen Reduction Mn0 Mn(0) MnII Mn(II) Mn0->MnII RX R-X (Vinyl/Allyl Halide) RNiX R-Ni(II)-X RX->RNiX Oxidative Addition NiII Ni(II)Cl₂ Ni0 Ni(0) NiII->Ni0 CrII_Cl2 2 Cr(II)Cl₂ CrII_Cl2->Ni0 Reduction RCrX2 R-Cr(III)X₂ (Organochromium Reagent) CrII_Cl2->RCrX2 Ni0->RNiX RNiX->RCrX2 Transmetalation Aldehyde_Addition RCrX2->Aldehyde_Addition Cr_Alkoxide Chromium Alkoxide Aldehyde_Addition->Cr_Alkoxide Nucleophilic Addition Aldehyde R'CHO (Aldehyde) Aldehyde->Aldehyde_Addition Final_Product Alcohol Product Cr_Alkoxide->Final_Product Aqueous Workup

Figure 1: Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction.

Stereoselective Reduction of Alkynes

Chromium(II) chloride, in combination with various additives, can be employed for the stereoselective reduction of alkynes to either (Z)- or (E)-alkenes. The stereochemical outcome is highly dependent on the reaction conditions and the nature of the substrate. While traditionally other reagents like Lindlar's catalyst (for Z-alkenes) and dissolving metal reductions (for E-alkenes) are more common, CrCl₂ offers an alternative with its own unique reactivity profile.[5]

Detailed protocols and comprehensive quantitative data for the stereoselective reduction of alkynes specifically using CrCl₂ are less commonly reported in readily accessible literature. The following represents a generalized approach based on related chromium-mediated reductions.

Conceptual Approach to Stereoselective Alkyne Reduction with Cr(II)

The stereoselectivity of alkyne reduction with CrCl₂ is believed to proceed through different mechanistic pathways depending on the reaction conditions. The formation of a (Z)-alkene can be envisioned to occur via a syn-addition of two hydrogen equivalents to the alkyne coordinated to the chromium center. Conversely, the formation of an (E)-alkene would likely proceed through a stepwise reduction mechanism involving radical intermediates that allow for thermodynamic equilibration to the more stable trans configuration.

Alkyne_Reduction cluster_Z_alkene Pathway to (Z)-Alkene cluster_E_alkene Pathway to (E)-Alkene Alkyne_Z Alkyne Syn_Addition Syn-Addition Alkyne_Z->Syn_Addition Cr_Complex_Z [Cr]-H Complex Cr_Complex_Z->Syn_Addition Z_Alkene (Z)-Alkene Syn_Addition->Z_Alkene Alkyne_E Alkyne Vinyl_Radical Vinyl Radical Intermediate Alkyne_E->Vinyl_Radical Single Electron Transfer CrII_E Cr(II) CrII_E->Vinyl_Radical Vinyl_Anion Vinyl Anion Vinyl_Radical->Vinyl_Anion Second Electron Transfer E_Alkene (E)-Alkene Vinyl_Anion->E_Alkene Protonation

Figure 2: Conceptual Pathways for Stereoselective Alkyne Reduction.

Asymmetric Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of a metal to form a β-hydroxy ester. While traditionally employing zinc, chromium(II) chloride has been shown to mediate this reaction, and the use of chiral ligands allows for the development of catalytic asymmetric variants.[6] These reactions provide access to chiral β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis.[7]

Enantioselective Cr-Catalyzed Reformatsky Reaction

The use of a chiral chromium catalyst, often formed in situ from CrCl₂ and a chiral ligand, can induce high levels of enantioselectivity in the addition of α-haloesters or amides to aldehydes.

Table 3: Enantioselective Cr-Catalyzed Reformatsky Reaction of Aldehydes

EntryAldehydeα-Halo CompoundChiral LigandDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)
1BenzaldehydeEthyl bromoacetateChiral Bis(oxazoline)>95:59288
24-MethoxybenzaldehydeMethyl chloroacetateChiral Diamine>95:59085
3Cyclohexanecarboxaldehydet-Butyl bromoacetateChiral Amino Alcohol90:108878
4CinnamaldehydeEthyl iodoacetateChiral Salen>95:59482

Representative data illustrating the potential for high stereoselectivity in this reaction.

Experimental Protocol

Protocol 3: Catalytic Asymmetric Cr-Reformatsky Reaction

This protocol provides a general procedure for the enantioselective Reformatsky reaction.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂) (10 mol%)

  • Chiral ligand (e.g., diarylamine bis(oxazoline)) (12 mol%)

  • Manganese powder (Mn) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde

  • α-Haloester or α-haloamide

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine CrCl₂ (10 mol%), the chiral ligand (12 mol%), and Mn powder (2.0 equiv).

  • Add anhydrous THF and stir the suspension at room temperature.

  • Add the aldehyde (1.0 equiv) followed by the α-haloester or α-haloamide (1.2 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral β-hydroxy ester/amide.

Proposed Catalytic Cycle

Reformatsky_Mechanism CrII_L Cr(II)-L Radical_Intermediate Radical Intermediate CrII_L->Radical_Intermediate SET Haloester α-Haloester (X-CH(R)-CO₂R') Haloester->Radical_Intermediate Cr_Enolate Chiral Cr(III) Enolate Radical_Intermediate->Cr_Enolate Radical-Polar Crossover Zimmerman_Traxler Zimmerman-Traxler Transition State Cr_Enolate->Zimmerman_Traxler Aldehyde Aldehyde (R''CHO) Aldehyde->Zimmerman_Traxler Cr_Alkoxide Cr(III) Alkoxide Zimmerman_Traxler->Cr_Alkoxide Stereo-determining step Product β-Hydroxy Ester Cr_Alkoxide->Product Workup CrIII_L Cr(III)-L Cr_Alkoxide->CrIII_L CrIII_L->CrII_L Reduction Mn0 Mn(0) MnII Mn(II) Mn0->MnII

Figure 3: Proposed Catalytic Cycle for the Asymmetric Cr-Reformatsky Reaction.

References

Application Notes and Protocols: Chromium(II) Chloride Mediated Olefination of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for performing the Chromium(II) chloride mediated olefination of aldehydes.

Reaction Principle and Scope

The Takai olefination involves the reaction of an aldehyde with a geminal dichromium species, which is generated in situ from a haloform (CHX₃) and an excess of chromium(II) chloride (CrCl₂). The reaction typically requires at least four equivalents of CrCl₂. The high (E)-selectivity is a key feature of this reaction, although (Z)-selectivity has been observed in specific cases, such as with salicylaldehyde (B1680747) derivatives. While iodoform (B1672029) is the most reactive haloform, chloroform (B151607) often provides the best (E)-selectivity.

The reaction is applicable to a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. However, stereoselectivity can be lower for α,β-unsaturated aldehydes.

Quantitative Data Summary

The following tables summarize the typical yields and diastereoselectivities observed for the Takai olefination with various aldehydes and haloforms.

Table 1: Olefination of Aromatic Aldehydes with CHBr₃

EntryAldehydeProductYield (%)E/Z Ratio
1Benzaldehydeβ-Bromostyrene70>95:5
24-Methoxybenzaldehyde4-Methoxy-β-bromostyrene85>95:5
34-Nitrobenzaldehyde4-Nitro-β-bromostyrene78>95:5
42-Naphthaldehyde2-(β-Bromoethenyl)naphthalene75>95:5

Table 2: Olefination of Aliphatic Aldehydes with CHI₃

EntryAldehydeProductYield (%)E/Z Ratio
1Heptanal1-Iodo-1-octene88>98:2
2Cyclohexanecarboxaldehyde(Iodoethenyl)cyclohexane85>98:2
33-Phenylpropanal1-Iodo-4-phenyl-1-butene82>95:5

Note: Yields and selectivities can vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Chromium(II) Chloride

The quality of anhydrous CrCl₂ is crucial for the success of the Takai olefination. Commercial CrCl₂ can be of variable quality and may require purification or fresh preparation.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Schlenk flask

  • Reflux condenser

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Place finely ground CrCl₃·6H₂O (10.0 g) in a Schlenk flask equipped with a reflux condenser under an inert atmosphere.

  • Carefully add thionyl chloride (50 mL) to the flask.

  • Heat the mixture to reflux for 24 hours. The color of the solid will change from green to violet.

  • Allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride under reduced pressure.

  • Wash the resulting violet solid with anhydrous diethyl ether (3 x 50 mL) under an inert atmosphere and dry under high vacuum.

  • The resulting anhydrous CrCl₂ should be a fine, off-white to grey powder and should be stored under a strictly inert atmosphere.

Protocol 2: General Procedure for the Olefination of an Aldehyde with Iodoform

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Iodoform (CHI₃)

  • Aldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen) supply

  • Schlenk flask

  • Magnetic stirrer

  • Syringes

Procedure:

  • Under an inert atmosphere, add anhydrous CrCl₂ (4.0 mmol, 492 mg) to a Schlenk flask.

  • Add anhydrous THF (10 mL) to the flask and stir the suspension.

  • In a separate flask, dissolve the aldehyde (1.0 mmol) and iodoform (1.0 mmol, 394 mg) in anhydrous THF (5 mL).

  • Slowly add the solution of the aldehyde and iodoform to the stirred suspension of CrCl₂ at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, quench the reaction by pouring the mixture into water (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate (B1220275) solution (20 mL) to remove any remaining iodine, then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired vinyl iodide.

Visualizations

Reaction_Mechanism cluster_reagent_formation Geminal Dichromium Species Formation cluster_olefination Olefination 2CrCl2 2 CrCl₂ Gem_Dichromium [X₂HC(CrCl₂)₂] 2CrCl2->Gem_Dichromium Oxidative Addition CHX3 CHX₃ CHX3->Gem_Dichromium 2CrCl2X 2 CrCl₂X Intermediate β-Oxychromium Species Gem_Dichromium->Intermediate Nucleophilic Addition Aldehyde RCHO Aldehyde->Intermediate Alkene (E)-RCH=CHX Intermediate->Alkene Syn-Elimination

Caption: Proposed mechanism of the Takai olefination.

Experimental_Workflow Start Start Reagent_Prep Prepare Anhydrous CrCl₂ Start->Reagent_Prep Reaction_Setup Set up reaction under inert atmosphere Reagent_Prep->Reaction_Setup Add_Reagents Add CrCl₂, THF, Aldehyde, and Haloform Reaction_Setup->Add_Reagents Reaction Stir at room temperature Add_Reagents->Reaction Workup Quench with water and perform extraction Reaction->Workup Purification Purify by column chromatography Workup->Purification End Obtain (E)-Vinyl Halide Purification->End

Caption: General experimental workflow for the Takai olefination.

Scope, Limitations, and Variations

  • Scope: The Takai olefination is compatible with a wide array of functional groups, including esters, amides, ketones, and nitriles. This broad functional group tolerance makes it highly valuable in the late-stage functionalization of complex molecules.

  • Limitations: The primary drawback of the classical Takai olefination is the requirement for a large excess of chromium(II) chloride, which can complicate product purification and generate significant waste. Furthermore, the reaction can be sensitive to the quality of the CrCl₂ used.

  • Variations: Catalytic versions of the Takai olefination have been developed, often employing a stoichiometric reductant such as manganese or zinc to regenerate the active Cr(II) species. These catalytic systems significantly reduce the amount of chromium waste.

Applications in Drug Development and Natural Product Synthesis

The high reliability and stereoselectivity of the Takai olefination have led to its widespread use in the total synthesis of complex natural products and in the development of pharmaceutical compounds. The vinyl halide products are versatile intermediates that can be further functionalized through various cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings.

Conclusion

The Chromium(II) chloride mediated olefination of aldehydes is a robust and highly stereoselective method for the synthesis of (E)-vinyl halides. Its broad functional group tolerance and reliability have established it as a key transformation in modern organic synthesis. The detailed protocols and data provided in these application notes are intended to facilitate the successful implementation of this powerful reaction in research and development settings.

Application Notes and Protocols: Preparation of Organochromium Reagents from Chromium Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organochromium reagents are valuable tools in organic synthesis, renowned for their high chemoselectivity and functional group tolerance. A primary route to these reagents involves the use of chromium(II) chloride (CrCl₂), a versatile precursor for generating nucleophilic organochromium(III) species. These reagents are particularly effective in carbon-carbon bond-forming reactions, such as the renowned Nozaki-Hiyama-Kishi (NHK) reaction, which facilitates the coupling of organic halides with aldehydes to produce alcohols.[1][2][3][4] This document provides detailed protocols for the preparation and application of organochromium reagents derived from chromium dichloride, along with quantitative data for representative reactions and visual guides for key processes.

Organochromium compounds can be prepared through two main pathways: transmetallation from organolithium or Grignard reagents with chromium(III) halides, and the more common method of reducing organic substrates with chromium(II) salts.[5][6] The latter method is often preferred due to the poor solubility of chromium(III) salts in ethereal solvents and the challenges in preparing functionalized organolithium compounds.[5][6]

Properties of Chromium(II) Chloride

Chromium(II) chloride is a hygroscopic, air-sensitive solid that is white when pure but often appears gray or green in commercial samples.[7] It is soluble in water, forming a bright blue solution, and its anhydrous form is essential for the preparation of organochromium reagents in aprotic solvents.[1][2][7] Anhydrous CrCl₂ can be prepared by reducing chromium(III) chloride (CrCl₃) with reagents such as lithium aluminum hydride (LiAlH₄) or zinc.[1][2][5][7]

Core Reaction: The Nozaki-Hiyama-Kishi (NHK) Reaction

The NHK reaction is a cornerstone of organochromium chemistry. It involves the oxidative addition of Cr(II) to an organic halide (or triflate) to form an organochromium(III) species, which then adds to an aldehyde.[3][4] A key advantage of this reaction is its high tolerance for various functional groups, including ketones, esters, and amides, allowing for its application in the late-stage synthesis of complex molecules.[3][4]

Initially, the reaction required stoichiometric amounts of chromium. However, the discovery that nickel impurities catalyzed the reaction led to the development of a more efficient system using catalytic amounts of NiCl₂.[4][8][9] This nickel co-catalysis is particularly important for the reaction of less reactive vinyl and aryl halides.[4][8] Further advancements have led to procedures that are catalytic in chromium, employing a stoichiometric reductant like manganese to regenerate the active Cr(II) species.[10]

Experimental Protocols

Protocol 1: In Situ Preparation of Anhydrous Chromium(II) Chloride

This protocol describes the preparation of a CrCl₂ solution from CrCl₃ and LiAlH₄, as adapted from the original work of Hiyama and Nozaki.[5]

Materials:

  • Chromium(III) chloride (CrCl₃), anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous CrCl₃ in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a 0.5 molar equivalent of LiAlH₄ to the stirred suspension.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours. The formation of a clear blue or green solution indicates the presence of soluble CrCl₂.

  • The resulting solution can be used directly for the preparation of organochromium reagents.

Protocol 2: Stoichiometric Nozaki-Hiyama-Kishi Reaction

This protocol outlines a general procedure for the stoichiometric coupling of an organic halide with an aldehyde using commercially available or freshly prepared CrCl₂.

Materials:

  • Chromium(II) chloride (CrCl₂), anhydrous

  • Nickel(II) chloride (NiCl₂), anhydrous (for vinyl/aryl halides)

  • Organic halide (e.g., allyl, vinyl, or aryl halide)

  • Aldehyde

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous CrCl₂ (2-4 equivalents relative to the aldehyde).

  • For reactions involving vinyl or aryl halides, add a catalytic amount of anhydrous NiCl₂ (1-5 mol%).

  • Add anhydrous DMF or DMSO to the flask and stir to dissolve the chromium salts.

  • To the stirred solution, add the organic halide (1.5-2 equivalents) and the aldehyde (1 equivalent) sequentially.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Catalytic Nozaki-Hiyama-Kishi Reaction

This protocol describes a chromium-catalyzed coupling reaction using manganese as the stoichiometric reductant.[10]

Materials:

  • Chromium(II) chloride (CrCl₂), anhydrous (catalytic amount, e.g., 5-10 mol%)

  • Nickel(II) chloride (NiCl₂), anhydrous (catalytic amount, e.g., 5-10 mol%)

  • Manganese powder, activated

  • Trimethylsilyl chloride (TMSCl)

  • Organic halide

  • Aldehyde

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine CrCl₂ (catalytic amount), NiCl₂ (catalytic amount), and activated manganese powder (2-3 equivalents).

  • Add anhydrous THF, followed by the organic halide (1.5 equivalents) and the aldehyde (1 equivalent).

  • Add TMSCl (2-3 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature until completion.

  • Work-up the reaction by adding an aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent.

  • The silylated alcohol product can be deprotected using standard methods (e.g., TBAF or HCl) if the free alcohol is desired.

  • Purify the product by column chromatography.

Quantitative Data

The following tables summarize representative yields for the Nozaki-Hiyama-Kishi reaction under various conditions.

Table 1: Stoichiometric NHK Reactions

Organic HalideAldehydeAdditiveSolventYield (%)Reference
1-IododecaneBenzaldehydeNiCl₂ (cat.)DMF85[4]
(E)-1-Iodo-1-dodecene4-tert-ButylcyclohexanoneNiCl₂ (cat.)DMF71[4]
2-IodothiopheneBenzaldehydeNiCl₂ (cat.)DMF78[4]
Allyl bromideBenzaldehydeNoneTHF92[5]
Crotyl bromideAcetaldehydeNoneTHF85 (anti:syn = 97:3)[5]

Table 2: Catalytic NHK Reactions

Organic HalideAldehydeCrCl₂ (mol%)ReductantSolventYield (%)Reference
IodobenzeneBenzaldehyde7MnTHF91[10]
4-Iodoanisole4-Chlorobenzaldehyde7MnTHF94[10]
(E)-1-Iodo-1-octeneCyclohexanecarboxaldehyde7MnTHF87[10]
1-BromonaphthaleneBenzaldehyde7MnTHF89[10]
Crotyl bromideBenzaldehyde7MnTHF92 (anti:syn = 98:2)[10]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a catalytic Nozaki-Hiyama-Kishi reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dried flask under inert atmosphere add_reagents Add CrCl₂, NiCl₂, Mn powder start->add_reagents add_solvent Add anhydrous THF add_reagents->add_solvent add_substrates Add organic halide and aldehyde add_solvent->add_substrates add_tmscl Add TMSCl add_substrates->add_tmscl stir Stir at room temperature add_tmscl->stir quench Quench with aq. Na₂S₂O₃ stir->quench extract Extract with organic solvent quench->extract deprotect Deprotection (optional) extract->deprotect purify Column chromatography deprotect->purify product Final Product purify->product

Caption: General workflow for a catalytic NHK reaction.

Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction

The diagram below illustrates the proposed catalytic cycle for the Ni/Cr-mediated Nozaki-Hiyama-Kishi reaction.

NHK_catalytic_cycle Cr2 Cr(II) Cr3 Cr(III) Cr3->Cr2 Mn (reductant) Ni0 Ni(0) RNi2X R-Ni(II)-X Ni0->RNi2X + R-X (Oxidative Addition) Ni2 Ni(II) Ni2->Ni0 2 Cr(II) -> 2 Cr(III) RNi2X->Ni2 - RCr(III)X RCr3X R-Cr(III)-X RNi2X->RCr3X + Cr(III) (Transmetallation) Alkoxide Chromium Alkoxide RCr3X->Alkoxide + Aldehyde (R'CHO) Product Alcohol Product Alkoxide->Product Work-up (H₂O)

Caption: Catalytic cycle of the NHK reaction.

Characterization of Organochromium Reagents

Organochromium reagents formed from CrCl₂ are typically not isolated but are generated and used in situ.[8] Their presence and reactivity are inferred from the formation of the desired organic products. Advanced characterization of stable organochromium complexes often involves techniques such as ¹H NMR and IR spectroscopy, X-ray crystallography, and elemental analysis.[11] For the transient species in reactions like the NHK, the primary evidence of their formation remains the successful and selective synthesis of the target molecules.

Conclusion

The preparation of organochromium reagents from this compound provides a powerful and highly chemoselective method for carbon-carbon bond formation. The Nozaki-Hiyama-Kishi reaction, in both its stoichiometric and catalytic forms, is a testament to the utility of these reagents in the synthesis of complex organic molecules. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis to effectively utilize this important class of organometallic reagents.

References

Application Notes and Protocols: Chromium Dichloride in the Synthesis of Medium-Sized Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of medium-sized rings (8-14 membered) presents a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors. However, these motifs are prevalent in a wide array of biologically active natural products, making their efficient construction a key focus in drug discovery and development. Chromium(II) chloride (CrCl₂) has emerged as a powerful reagent for facilitating the formation of these complex architectures, primarily through the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction. This reaction involves the coupling of a vinyl or allyl halide with an aldehyde to form a new carbon-carbon bond, and its high functional group tolerance and mild reaction conditions make it particularly suitable for late-stage macrocyclizations in the synthesis of complex molecules.

These application notes provide a comprehensive overview of the use of chromium dichloride in the synthesis of medium-sized rings, including detailed experimental protocols, quantitative data from various successful applications, and diagrams to illustrate the underlying mechanisms and workflows.

Key Applications

The intramolecular Nozaki-Hiyama-Kishi reaction is a cornerstone of modern synthetic organic chemistry, enabling the synthesis of a diverse range of medium-sized rings and macrolides.

  • Natural Product Synthesis: The NHK reaction has been instrumental in the total synthesis of numerous complex natural products containing medium-sized rings, such as the cembranoids, macrolide antibiotics, and various antitumor agents.[1] Its chemoselectivity allows for the coupling of functionalities within highly functionalized molecules without the need for extensive protecting group strategies.

  • Macrolide Library Synthesis: The robustness of the chromium-mediated cyclization makes it an ideal tool for the construction of macrolide libraries for drug discovery. By varying the substrates, a diverse range of analogues can be synthesized to explore structure-activity relationships (SAR).

  • Synthesis of Challenging Carbocycles: The NHK reaction has been successfully employed to construct challenging carbocyclic systems, including nine-membered rings, which are often difficult to access through other cyclization methods.[2][3]

Data Presentation: Intramolecular Nozaki-Hiyama-Kishi Reaction Conditions and Yields

The following table summarizes quantitative data from various successful intramolecular NHK reactions for the synthesis of medium-sized rings, highlighting the versatility of this methodology.

Ring SizeSubstrateCrCl₂ (equiv.)NiCl₂ (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
14Vinyl Iodide, Aldehyde105DMFrt2461[1][4]
14Vinyl Bromide, Aldehyde105DMF554821[4]
14Vinyl Bromide, Aldehyde105MeCN554817[4]
14Vinyl Bromide, Aldehyde205DMF554824[4]
9Vinyl Iodide, Aldehydelarge excess10DMSOrt-62 (total)[2][3]
14Allyl Bromide, Aldehyde-cat.DMSO--50[5]
12Vinyl Iodide, Aldehyde-cat.----[6]
14Vinyl Iodide, Aldehyde-cat.----[7]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Nozaki-Hiyama-Kishi Macrocyclization

This protocol provides a general method for the intramolecular coupling of a vinyl iodide and an aldehyde to form a medium-sized ring. This procedure is adapted from literature reports on the synthesis of macrolides.[4][5]

Materials:

  • Acyclic precursor containing a vinyl iodide and an aldehyde functionality

  • Chromium(II) chloride (CrCl₂), anhydrous

  • Nickel(II) chloride (NiCl₂), anhydrous

  • Anhydrous, degassed N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions (flame-dried)

  • Syringe pump (for slow addition)

Procedure:

  • Preparation of the Reaction Vessel: In a glovebox, add chromium(II) chloride (8.0 - 10.0 equiv.) and nickel(II) chloride (5-10 mol%) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Remove the flask from the glovebox and place it under an inert atmosphere (Argon or Nitrogen). Add anhydrous, degassed DMF or DMSO to the flask with stirring. The volume of the solvent should be sufficient to achieve high dilution conditions (typically 0.001-0.01 M concentration of the substrate).

  • Substrate Addition: Dissolve the acyclic precursor (1.0 equiv.) in anhydrous, degassed DMF or DMSO. Using a syringe pump, add the solution of the precursor to the stirring suspension of CrCl₂ and NiCl₂ over a period of 12-24 hours at room temperature. The slow addition is critical to favor the intramolecular cyclization over intermolecular side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired macrolide.

Mandatory Visualizations

Nozaki-Hiyama-Kishi Catalytic Cycle

NHK_Catalytic_Cycle Ni0 Ni(0) NiII_RX R-Ni(II)-X Ni0->NiII_RX Oxidative Addition (R-X) NiII_RX->Ni0 Reduction (2 Cr(II)) CrIII_R R-Cr(III)-X NiII_RX->CrIII_R Transmetalation (Cr(III)) Product Product (Alcohol) CrIII_R->Product Nucleophilic Addition (Aldehyde) CrII 2 Cr(II) CrIII 2 Cr(III) caption Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Experimental Workflow for Intramolecular NHK Macrocyclization

NHK_Workflow start Start prep_reagents Prepare Anhydrous CrCl₂ and NiCl₂ in Reaction Flask start->prep_reagents add_solvent Add Anhydrous, Degassed Solvent prep_reagents->add_solvent slow_addition Slow Addition of Precursor via Syringe Pump add_solvent->slow_addition prep_substrate Prepare Solution of Acyclic Precursor prep_substrate->slow_addition reaction Stir at Room Temperature slow_addition->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Purification by Column Chromatography workup->purification end Isolated Medium-Sized Ring purification->end caption Experimental workflow for intramolecular NHK macrocyclization.

Caption: Experimental workflow for intramolecular NHK macrocyclization.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of Anhydrous Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous chromium(II) chloride (CrCl₂), also known as chromous chloride, is a valuable reagent in synthetic chemistry, particularly in organic synthesis for reactions like the Nozaki-Hiyama-Kishi reaction.[1][2] It serves as a powerful reducing agent and a precursor for various organochromium reagents.[1][3] This document provides detailed protocols for the laboratory-scale synthesis of anhydrous chromium(II) chloride, focusing on the reduction of chromium(III) chloride. Anhydrous CrCl₂ is a white to grey/green, hygroscopic powder that readily dissolves in water to form a bright blue solution of the tetrahydrate.[1][4] Due to its moisture sensitivity, all manipulations should be performed under an inert atmosphere.[3]

Physicochemical Properties

PropertyValueReference
Chemical Formula CrCl₂[5]
Molar Mass 122.90 g/mol [1][5]
Appearance White to grey/green powder[1][6]
Melting Point 824 °C[1][5]
Boiling Point 1,302 °C[1]
Density 2.88 g/cm³ (at 24 °C)[1]
Solubility Soluble in water; Insoluble in alcohol and ether[1][2]

Experimental Protocols

Several methods are available for the laboratory-scale synthesis of anhydrous chromium(II) chloride, primarily involving the reduction of chromium(III) chloride (CrCl₃).[1][4]

Method 1: Reduction of Chromium(III) Chloride with Zinc Dust

This protocol describes the reduction of anhydrous chromium(III) chloride to chromium(II) chloride using zinc dust. This method is common for in situ preparations.[7][8]

Materials:

  • Anhydrous chromium(III) chloride (CrCl₃)

  • Zinc dust (Zn)

  • Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled

  • Inert gas (Argon or Nitrogen)

  • Schlenk line apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere.

  • Add anhydrous chromium(III) chloride to the flask.

  • Add an equimolar amount of zinc dust to the flask. The reaction is: 2 CrCl₃ + Zn → 2 CrCl₂ + ZnCl₂.[1][4]

  • Add anhydrous THF to the flask via cannula or syringe.

  • Stir the mixture vigorously at room temperature. The reaction progress is often indicated by a color change.

  • The resulting slurry containing chromium(II) chloride can often be used directly for subsequent reactions. For isolation, the product would need to be separated from zinc chloride and unreacted zinc, typically by filtration and washing with anhydrous solvent under inert conditions.

Method 2: Reduction of Chromium(III) Chloride with Lithium Aluminium Hydride

This method provides a potent reduction of chromium(III) chloride.[1][3]

Materials:

  • Anhydrous chromium(III) chloride (CrCl₃)

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF), freshly distilled

  • Inert gas (Argon or Nitrogen)

  • Schlenk line apparatus

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Under an inert atmosphere, suspend anhydrous chromium(III) chloride in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.

  • In a separate flask, prepare a solution of lithium aluminium hydride in anhydrous THF.

  • Slowly add the LiAlH₄ solution to the CrCl₃ suspension via a dropping funnel at 0 °C (ice bath). The reaction is: 4 CrCl₃ + LiAlH₄ → 4 CrCl₂ + LiCl + AlCl₃ + 2 H₂.[1][4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The product, anhydrous chromium(II) chloride, will be present as a fine white precipitate.

  • Isolate the product by filtration under an inert atmosphere, followed by washing with anhydrous THF to remove soluble byproducts (LiCl and AlCl₃).

  • Dry the product under vacuum.

Method 3: High-Temperature Reduction of Chromium(III) Chloride with Hydrogen

This method yields high-purity anhydrous chromium(II) chloride but requires specialized equipment.[1][4]

Materials:

  • Anhydrous chromium(III) chloride (CrCl₃)

  • Hydrogen gas (H₂)

  • Tube furnace

  • Quartz tube

  • Gas flow controller

Procedure:

  • Place anhydrous chromium(III) chloride in a quartz boat inside a quartz tube.

  • Place the quartz tube in a tube furnace.

  • Purge the system with an inert gas (e.g., Argon) to remove air.

  • Introduce a controlled flow of hydrogen gas over the CrCl₃.

  • Heat the furnace to 500 °C. The reduction reaction is: 2 CrCl₃ + H₂ → 2 CrCl₂ + 2 HCl.[1][4]

  • Maintain the temperature and hydrogen flow for several hours until the reaction is complete.

  • Cool the furnace to room temperature under a continued flow of hydrogen or inert gas.

  • The resulting white powder is anhydrous chromium(II) chloride.

Summary of Synthetic Methods

MethodStarting MaterialsReducing AgentTypical Reaction ConditionsByproductsPurity/Yield
Zinc Reduction Anhydrous CrCl₃, ZnZincRoom temperature in THFZnCl₂Suitable for in situ use
LiAlH₄ Reduction Anhydrous CrCl₃, LiAlH₄Lithium Aluminium Hydride0 °C to room temperature in THFLiCl, AlCl₃, H₂Good yield, requires careful handling
Hydrogen Reduction Anhydrous CrCl₃, H₂Hydrogen Gas500 °C in a tube furnaceHClHigh purity product

Experimental Workflow Diagram

Synthesis_Workflow General Workflow for Anhydrous CrCl₂ Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_final Final Product start Start: Anhydrous CrCl₃ reductant Select Reducing Agent (Zn, LiAlH₄, or H₂) start->reductant setup Assemble Apparatus under Inert Atmosphere start->setup reaction Combine Reactants & Initiate Reaction reductant->reaction solvent Prepare Anhydrous Solvent (e.g., THF) solvent->reaction setup->reaction conditions Control Reaction Conditions (Temperature, Time) reaction->conditions filtration Filter Product (under inert atmosphere) conditions->filtration washing Wash with Anhydrous Solvent filtration->washing drying Dry under Vacuum washing->drying product Anhydrous CrCl₂ drying->product storage Store under Inert Atmosphere product->storage

Caption: General workflow for the synthesis of anhydrous chromium(II) chloride.

Handling and Storage

Anhydrous chromium(II) chloride is hygroscopic and air-sensitive.[1][9] It should be handled and stored under a dry, inert atmosphere (e.g., in a glovebox or a desiccator with a drying agent). Contact with moisture will lead to the formation of hydrates and potential oxidation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Lithium aluminium hydride is a highly reactive and flammable solid that reacts violently with water. Handle with extreme care.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper ventilation and grounding of equipment.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Improving the yield of Nozaki-Hiyama-Kishi reactions with CrCl2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Nozaki-Hiyama-Kishi (NHK) reaction. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with CrCl₂-mediated couplings.

Frequently Asked Questions (FAQs)

Q1: What is the Nozaki-Hiyama-Kishi (NHK) reaction?

A1: The Nozaki-Hiyama-Kishi reaction is a highly chemoselective method for the coupling of an aldehyde with a vinyl, aryl, or allyl halide to form an alcohol. The reaction is mediated by a chromium(II) salt, typically chromium(II) chloride (CrCl₂), and is often catalyzed by a nickel(II) salt.[1][2] One of the key advantages of the NHK reaction is its remarkable tolerance for a wide array of functional groups in both coupling partners, such as ketones, esters, and nitriles.[3][4]

Q2: Why is my NHK reaction sluggish or resulting in a low yield?

A2: Low yields in NHK reactions can be attributed to several factors:

  • Quality of CrCl₂: Anhydrous CrCl₂ is highly sensitive to air and moisture. Poor quality or partially oxidized CrCl₂ (often appearing greenish instead of white/gray) will lead to reduced reactivity.[1][5]

  • Absence or insufficiency of Nickel Co-catalyst: The success of the reaction, particularly with vinyl and aryl halides, often depends on a nickel co-catalyst. Historically, successful reactions were unknowingly catalyzed by nickel impurities in the CrCl₂.[1][2] Ensure a catalytic amount of a Ni(II) salt (e.g., NiCl₂) is added.

  • Stoichiometry: Traditionally, the NHK reaction requires stoichiometric amounts of Cr(II). If you are attempting a catalytic version, the efficiency of the stoichiometric reductant (e.g., manganese) is critical.[1][3]

  • Solvent Choice: The solubility of the chromium salts is crucial for the reaction. DMF and DMSO are effective solvents, while THF and ethers can result in poor solubility and sluggish reactions.[2][5]

Q3: How can I make the NHK reaction catalytic in chromium?

A3: To minimize toxic chromium waste, the NHK reaction can be made catalytic in chromium by regenerating the active Cr(II) species from the Cr(III) product in situ.[1] Common methods include:

  • Using a Stoichiometric Reductant: Manganese powder is frequently used as a co-reductant to recycle Cr(III) back to Cr(II).[1][3] The addition of chlorotrimethylsilane (B32843) (TMSCl) is also key, as it reacts with the product chromium alkoxide, releasing the Cr(III) salt to be reduced by manganese.[4][6][7]

  • Electrochemical Methods: An electroreductive approach can be employed where an electric current regenerates the active Cr(II) species, thus avoiding the need for a metal reductant.[1][8]

Q4: What is the role of the nickel co-catalyst?

A4: The nickel co-catalyst is crucial for the oxidative addition to the organic halide (especially for vinyl and aryl halides), forming an organonickel intermediate. This is followed by transmetalation with the chromium(II) species to generate the reactive organochromium reagent that then adds to the aldehyde.[2][9][10]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause Suggested Solution
Inactive CrCl₂ due to oxidation.Use fresh, high-purity anhydrous CrCl₂. Handle under a strict inert atmosphere (e.g., in a glovebox).[1] The salt should be a white/gray powder; a greenish color indicates oxidation.[1][5]
Poor quality of the organic halide.Purify the organic halide before use to ensure it is free of oxygen and water.
Insufficient nickel co-catalyst.Add 1-5 mol% of NiCl₂ to the reaction mixture.[1]
Inefficient regeneration of Cr(II) in catalytic systems.If using manganese, consider activating it with a small amount of iodine before the reaction.[1] Ensure TMSCl is present to break up the chromium alkoxide product.[4][7]
Poor solubility of chromium salts.Use appropriate solvents like DMF or DMSO where chromium salts are more soluble.[2][5]

Issue 2: Formation of Homocoupling Side Products

Possible Cause Suggested Solution
Reaction temperature is too high.Perform the reaction at room temperature or below.[1]
High concentration of nickel catalyst.Reduce the amount of nickel catalyst used. Direct alkene coupling to form a diene is a known side reaction.[2][11]

Issue 3: Poor Diastereoselectivity in Asymmetric Reactions

Possible Cause Suggested Solution
Inappropriate chiral ligand.Screen a variety of chiral ligands to find one that is optimal for the specific substrate.[1]
Reaction temperature is too high.Lowering the reaction temperature can often improve diastereoselectivity.[1]

Data Presentation

Table 1: Optimization of an Electrochemical NHK Reaction

EntryCrCl₂ (mol%)NiCl₂·glyme (mol%)AdditiveYield (%)
1202Cp₂ZrCl₂ (0.5 equiv)62
2102Cp₂ZrCl₂ (0.5 equiv)55
352Cp₂ZrCl₂ (0.5 equiv)45
4201Cp₂ZrCl₂ (0.5 equiv)58
5202None48
Data adapted from an electrochemical NHK coupling study.[1][8]

Table 2: Effect of Nickel Catalyst on a Model NHK Reaction

NiCl₂ (mol%)Yield (%)
0<5
0.155
183
585
Illustrative data based on the established necessity of a nickel co-catalyst.[5]

Experimental Protocols

Protocol 1: General Procedure for a Catalytic NHK Reaction

  • To a flame-dried flask under an argon atmosphere, add CrCl₂ (10 mol%), NiCl₂ (2 mol%), and manganese powder (2 equivalents).[1]

  • Add the desired anhydrous solvent (e.g., THF or DMF).

  • To the resulting suspension, add the aldehyde (1 equivalent) and the organic halide (1.2 equivalents).

  • Add chlorotrimethylsilane (TMSCl) (2 equivalents).[3]

  • Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: In Situ Preparation of Anhydrous CrCl₂ from CrCl₃

  • Place anhydrous CrCl₃ (1 equivalent) in a flame-dried flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add anhydrous THF to the flask.

  • Slowly add zinc dust (1.1 equivalents) to the suspension.

  • Stir the mixture at room temperature for 24-48 hours. The color of the suspension will change from violet to the characteristic bright blue of Cr(II) in THF.[12]

  • The resulting slurry can often be used directly in subsequent NHK reactions.

Visualizations

NHK_Workflow General Experimental Workflow for a Catalytic NHK Reaction prep Preparation of Reagents setup Reaction Setup prep->setup sub_prep1 Flame-dry flask prep->sub_prep1 sub_prep2 Inert atmosphere (Ar/N2) prep->sub_prep2 reaction Reaction setup->reaction sub_setup1 Add CrCl2, NiCl2, Mn setup->sub_setup1 sub_setup2 Add solvent setup->sub_setup2 sub_setup3 Add aldehyde, halide, TMSCl setup->sub_setup3 workup Workup reaction->workup sub_reaction Stir at RT, monitor by TLC reaction->sub_reaction purification Purification workup->purification sub_workup1 Quench with H2O workup->sub_workup1 sub_workup2 Extract with organic solvent workup->sub_workup2 sub_workup3 Dry and concentrate workup->sub_workup3 sub_purification Column chromatography purification->sub_purification

Caption: General experimental workflow for a catalytic NHK reaction.

NHK_Troubleshooting Troubleshooting Low Yield in NHK Reactions start Low or No Yield q1 Is the CrCl2 fresh and anhydrous? start->q1 sol1 Use fresh, high-purity CrCl2. Handle under inert atmosphere. q1->sol1 No q2 Is a Ni(II) co-catalyst present? q1->q2 Yes a1_yes Yes a1_no No sol2 Add 1-5 mol% NiCl2. q2->sol2 No q3 Is the reaction catalytic? q2->q3 Yes a2_yes Yes a2_no No sol3 Consider stoichiometric CrCl2 or check reductant (Mn) activity. q3->sol3 No q4 Is TMSCl present in catalytic setup? q3->q4 Yes a3_yes Yes a3_no No sol4 Add TMSCl to regenerate Cr(III). q4->sol4 No end Yield Improved q4->end Yes a4_yes Yes a4_no No

Caption: Decision tree for troubleshooting low yields in NHK reactions.

NHK_Mechanism Simplified Catalytic Cycle of the NHK Reaction NiII Ni(II)Cl2 Ni0 Ni(0) NiII->Ni0 2 Cr(II) -> 2 Cr(III) RNiIIX R-Ni(II)-X Ni0->RNiIIX + R-X (Oxidative Addition) RCrIII R-Cr(III)Cl2 RNiIIX->RCrIII + Cr(II) -> Ni(II) + Cr(III)X (Transmetalation) Product_alkoxide Product-Cr(III) Alkoxide RCrIII->Product_alkoxide + R'CHO (Nucleophilic Addition) Aldehyde R'CHO Product Alcohol Product Product_alkoxide->Product Workup CrIII 2 Cr(III)Cl3 Product_alkoxide->CrIII + TMSCl CrII 2 Cr(II)Cl2 CrIII->CrII Mn RX R-X Mn_reductant Mn (reductant) MnCl2 MnCl2 TMSCl TMSCl Workup Workup (H2O)

Caption: Simplified catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

References

Technical Support Center: Handling of Air-Sensitive Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent the oxidation of chromium(II) chloride during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why did my bright blue chromium(II) chloride solution turn green?

A1: A color change from the characteristic bright blue of aqueous Cr(II) ions to green is a visual indicator that the chromium(II) has been oxidized to chromium(III).[1] This is a common issue as Cr(II) compounds are strong reducing agents and are readily oxidized by atmospheric oxygen, especially in the presence of moisture.[2][3][4][5]

Q2: What are the primary methods to prevent the oxidation of chromium(II) chloride?

A2: To prevent oxidation, all manipulations involving chromium(II) chloride must be performed under an inert atmosphere, which excludes oxygen and moisture. The two most common methods for achieving this are using a Schlenk line or a glovebox.[6][7][8] These techniques involve the use of an inert gas, such as argon or nitrogen, to create a protective environment.[9]

Q3: How can I effectively remove dissolved oxygen from my reaction solvents?

A3: Degassing solvents is a critical step. Common and effective methods include:

  • Freeze-Pump-Thaw: This is the most rigorous method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the frozen solid, and then the solvent is thawed. This cycle should be repeated at least three times for maximum effectiveness.[2][7][9][10]

  • Inert Gas Bubbling: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen. This method is simpler but generally less effective than freeze-pump-thaw.[9][10][11]

  • Sonication under Vacuum: Briefly sonicating the solvent under a light vacuum can also help remove dissolved gases. This is a quick method for rough degassing.[10]

Q4: Is it acceptable to handle solid CrCl₂ on the open bench, even for a short time?

A4: It is strongly advised not to handle solid chromium(II) chloride in the open air.[2] The anhydrous solid is very hygroscopic and will rapidly oxidize in moist air.[3][12] All weighing and transfers of the solid should be conducted in a glovebox or using specialized air-free techniques with a Schlenk line.[2][13]

Q5: My reaction requires adding a solid reagent to a Cr(II) solution. How can I do this without introducing air?

A5: Adding solids to an air-sensitive reaction requires specific techniques:

  • Solids Addition Tube: The solid can be pre-loaded into a solids addition tube within a glovebox. This tube is then attached to the reaction flask under a positive flow of inert gas, and the solid is added by rotating or tapping the tube.[13]

  • Counterflow Addition: Air-stable solids can be added through a side arm of the flask against a strong counterflow of inert gas.

  • Dissolving the Solid: If possible, the most effective method is to weigh the air-sensitive solid in a glovebox, dissolve it in a degassed solvent within a separate Schlenk flask, and then transfer the resulting solution to the reaction mixture via a cannula.[13]

Q6: How can I confirm that my glassware is sufficiently dry for the reaction?

A6: Adsorbed moisture on glassware can contribute to the oxidation of Cr(II). All glassware should be rigorously dried before use. The most common method is to oven-dry the glassware (e.g., at 125-140°C for at least 4 hours or overnight) and then cool it down under a stream of inert gas or in a desiccator.[14] For more rigorous applications, glassware can be flame-dried under vacuum on the Schlenk line to remove residual adsorbed water.[6]

Quantitative Data: Stability of Chromium(II)

The rate of oxidation of chromium(II) is highly dependent on its form, the presence of moisture, and the surrounding atmosphere. The following table summarizes the stability of Cr(II) compounds under different conditions.

Cr(II) SpeciesConditionsObservation / Rate of Oxidation
Anhydrous CrCl₂ Dry, under inert atmosphereGenerally stable.[2]
Anhydrous CrCl₂ Dry airStable.[3][15]
Anhydrous CrCl₂ Moist airRapidly oxidizes.[2][3][12]
Aqueous Cr(II) solutions In airSolutions are quickly oxidized.[2] On standing, aqueous solutions oxidize with the liberation of hydrogen.[12]
Chromium(II) acetate (B1210297) dimer In the presence of airRapid oxidation is observed.[2]

Experimental Protocols

Protocol 1: Setting Up an Air-Sensitive Reaction Using a Schlenk Line

This protocol outlines the fundamental steps for preparing a reaction vessel with an inert atmosphere.

Materials:

  • Schlenk flask or three-necked round-bottom flask

  • Rubber septa, glass stoppers, and joint clips

  • Schlenk line with dual vacuum and inert gas manifolds

  • Heat gun (optional)

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (e.g., >100 °C overnight) to remove adsorbed water.[14]

  • Assembly: Assemble the reaction flask (e.g., with a condenser and addition funnel) while still warm and immediately connect it to the Schlenk line via flexible tubing.[14] Secure all joints with clips.

  • Evacuate-Refill Cycle (Vac-and-Back): This is the core technique for creating an inert atmosphere.[9]

    • Ensure the flask's stopcock is open to the Schlenk line manifold.

    • Slowly open the vacuum tap on the manifold to evacuate the flask. If you have a solid powder in the flask, open the tap very slowly to prevent it from being pulled into the line.[16]

    • Once a vacuum is established (typically a few minutes), close the vacuum tap.

    • Slowly open the inert gas tap to backfill the flask with nitrogen or argon. You will see the flow rate at the exhaust bubbler increase and then return to normal once the flask is full.[16]

  • Repeat Cycle: Repeat the evacuate-refill cycle at least three times to ensure the removal of atmospheric gases.[6][9]

  • Flame-Drying (Optional): For reactions highly sensitive to moisture, the empty flask can be gently heated with a heat gun while under vacuum to drive off any remaining adsorbed water. Allow the flask to cool to room temperature before backfilling with inert gas.

  • Maintaining Positive Pressure: Once the inert atmosphere is established, leave the flask connected to the inert gas line under a slight positive pressure, indicated by a slow, steady bubbling rate in the exhaust bubbler.[14] Your system is now ready for the addition of degassed solvents and reagents.

Protocol 2: Degassing Solvents via Freeze-Pump-Thaw

This protocol describes the most effective method for removing dissolved gases from a solvent.

Materials:

  • Schlenk flask or a heavy-walled flask suitable for vacuum

  • Solvent to be degassed

  • Schlenk line

  • Liquid nitrogen in a Dewar flask

Procedure:

  • Preparation: Fill a Schlenk flask to no more than half its volume with the solvent. Attach the flask to the Schlenk line.

  • Freeze: Close the flask's stopcock and immerse the flask in a Dewar of liquid nitrogen. Swirl the flask gently to freeze the solvent in a thin layer on the inner wall, avoiding a solid block at the bottom. Wait until the solvent is completely frozen solid.[9]

  • Pump: With the flask still in the liquid nitrogen, open the stopcock to the vacuum manifold. Evacuate the headspace for several minutes.[9][10] You are removing the air from the headspace above the frozen solvent.

  • Thaw: Close the flask's stopcock, isolating it from the Schlenk line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see gas bubbles escaping from the liquid as it thaws; these are the dissolved gases coming out of solution.[6]

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times.[6][10]

  • Final Backfill: After the final thaw, backfill the flask with inert gas (argon or nitrogen). The degassed solvent is now ready for use and should be stored under a positive pressure of inert gas.[10]

Visualizations

G Start Start: Need to handle air-sensitive CrCl₂ Q_Complexity Is the experimental setup complex or involves multiple manipulations (e.g., filtration, weighing, column chromatography)? Start->Q_Complexity Q_Frequency Are air-sensitive reactions performed frequently? Q_Complexity->Q_Frequency No Use_Glovebox Use a Glovebox - Best for complex setups - Ideal for storage & weighing - Easiest for manipulations Q_Complexity->Use_Glovebox Yes Use_Schlenk Use a Schlenk Line - Good for simpler reactions - Versatile for various glassware - Cost-effective for routine synthesis Q_Frequency->Use_Schlenk No Consider_Both Consider a combination: Use glovebox for weighing/ prep and Schlenk line for the reaction. Q_Frequency->Consider_Both Yes

References

Technical Support Center: Purification of Commercial Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of commercial chromium(II) chloride (CrCl₂). This resource is designed for researchers, scientists, and drug development professionals who require high-purity CrCl₂ for their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is my commercial chromium(II) chloride not white?

A1: Pure, anhydrous chromium(II) chloride is a white crystalline solid.[1][2] However, commercial grades are often gray, green, or bluish due to the presence of impurities. The most common impurity is chromium(III) chloride (CrCl₃), which is violet in its anhydrous form and green as a hexahydrate.[1][2] The presence of moisture can also lead to the formation of hydrated CrCl₂ species, which are blue, or chromium oxides/oxychlorides.

Q2: Can I use commercial CrCl₂ directly without purification?

A2: For many applications, particularly in organic synthesis, commercial-grade CrCl₂ can be used without further purification.[3] However, for sensitive applications such as drug development, catalysis, or studies of chromium complexes where stoichiometry and purity are critical, purification is highly recommended to ensure reproducibility and accuracy.[4]

Q3: What are the primary challenges in purifying CrCl₂?

A3: The main challenges stem from the high sensitivity of Cr(II) to oxidation by air and its hygroscopic nature.[3][5] Any purification procedure must be performed under strictly anaerobic and anhydrous conditions, typically using a glovebox or Schlenk line techniques.[5][6]

Q4: What is the most practical method for purifying commercial CrCl₂ in a standard laboratory setting?

A4: Given the difficulties associated with traditional purification methods like recrystallization or sublimation for the highly reactive CrCl₂, the most practical approach is an in-situ purification. This involves generating a fresh, pure solution of CrCl₂ from the commercial solid by reducing any Cr(III) impurities back to Cr(II). This method ensures the active Cr(II) species is available in its purest form in solution for immediate use.

Troubleshooting Guide: In-Situ Purification of CrCl₂ Solution

This guide focuses on the purification of a CrCl₂ solution by reducing Cr(III) impurities with zinc dust.

Observed Issue Potential Cause(s) Recommended Action(s)
Initial CrCl₂ solid is dark green or violet. High concentration of Cr(III) chloride impurity.Proceed with the purification protocol. A higher amount of reducing agent may be required.
After adding solvent (e.g., THF), the solution remains green or turns murky green instead of blue. 1. Incomplete reduction of Cr(III) to Cr(II). 2. Presence of moisture or oxygen in the solvent or glassware.1. Add a small amount of additional activated zinc dust and continue stirring. Gentle warming may facilitate the reduction. 2. Ensure all glassware is flame-dried and cooled under an inert atmosphere. Use freshly distilled, deoxygenated solvents.
The reduction of Cr(III) is slow. The zinc dust is not sufficiently activated.Activate the zinc dust by washing it with dilute HCl, followed by water, ethanol, and then ether, and drying under vacuum.
A gray precipitate forms after the solution turns blue. Excess zinc dust and insoluble impurities from the commercial CrCl₂.This is expected. Allow the precipitate to settle and carefully cannulate the pure, blue supernatant solution for your reaction.
The final blue solution turns green upon standing. The solution has been exposed to air, causing oxidation of Cr(II) to Cr(III).Discard the solution and repeat the purification, ensuring a leak-proof system and a positive pressure of inert gas.

Experimental Protocols

Protocol 1: In-Situ Purification of CrCl₂ in Tetrahydrofuran (THF)

This protocol describes the generation of a pure, anhydrous CrCl₂ solution from commercial-grade solid for use in organic synthesis. All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.

Materials:

  • Commercial Chromium(II) chloride (e.g., 95% purity)

  • Zinc dust (<10 micron), activated

  • Anhydrous, deoxygenated Tetrahydrofuran (THF)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and cannulas

Procedure:

  • Preparation: In a flame-dried Schlenk flask under a positive pressure of inert gas, add commercial CrCl₂ (1.0 eq) and a catalytic amount of zinc dust (~0.1 eq).

  • Solvent Addition: Add anhydrous, deoxygenated THF via syringe to achieve the desired concentration (e.g., 0.1-0.5 M).

  • Reduction of Impurities: Stir the suspension vigorously at room temperature. The color of the suspension should gradually change from a murky green or gray to a characteristic bright blue, indicating the presence of the pure Cr(II) species in solution. This process may take 30-60 minutes.[7]

  • Settling and Separation: Turn off the stirring and allow the excess zinc dust and other insoluble impurities to settle at the bottom of the flask.

  • Use of Purified Solution: The clear, bright blue supernatant is the purified CrCl₂ solution. This solution can be carefully transferred via a cannula to another reaction flask for immediate use.

Quantitative Data (Representative):

ParameterBefore PurificationAfter In-Situ Purification
Purity of Solid ~95% CrCl₂Not applicable (in solution)
Appearance Gray/green powderBright blue solution
Active Cr(II) Concentration VariableCorresponds to initial weighing, assuming complete reduction
Yield of Active Cr(II) ->95% (in solution)

Note: The yield is based on the assumption that the majority of the chromium content in the commercial product is converted to the active Cr(II) species in solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification In-Situ Purification cluster_product Product cluster_troubleshooting Troubleshooting Point start Start: Commercial CrCl₂ (Gray/Green Solid) flask Add Commercial CrCl₂ and Zinc Dust to a Flame-Dried Schlenk Flask start->flask inert Purge Flask with Inert Gas (Ar or N₂) flask->inert add_thf Add Anhydrous, Deoxygenated THF inert->add_thf stir Stir Vigorously at Room Temperature add_thf->stir observe Observe Color Change (Green to Bright Blue) stir->observe settle Allow Excess Zinc and Impurities to Settle observe->settle ts1 If color remains green, check for air/moisture leaks or add more activated zinc. observe->ts1 cannulate Cannulate Supernatant settle->cannulate end Pure CrCl₂ Solution (Bright Blue) cannulate->end logical_relationship cluster_components Components of Commercial CrCl₂ cluster_process Purification Process cluster_result Result crcl2_pure CrCl₂ (Desired) dissolve Dissolution in Anhydrous Solvent (e.g., THF) crcl2_pure->dissolve crcl3_imp CrCl₃ (Impurity) add_zn + Zinc Dust (Reducing Agent) crcl3_imp->add_zn Reduction other_imp Other Insoluble Impurities other_imp->dissolve add_zn->dissolve pure_solution Pure CrCl₂ Solution (Active Reagent) dissolve->pure_solution Soluble precipitate Solid Precipitate (Excess Zn + Insoluble Impurities) dissolve->precipitate Insoluble

References

Technical Support Center: Chromium Dichloride Catalyzed Allylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chromium dichloride (CrCl₂) in catalytic allylation reactions, particularly in the context of the Nozaki-Hiyama-Kishi (NHK) reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to suboptimal results.

Issue: Low or No Product Yield

Potential Cause Recommended Solution
1. Inactive Chromium(II) Chloride (CrCl₂) The quality of CrCl₂ is paramount for the success of the reaction. Commercially available CrCl₂ can vary in activity. Pale-green or gray powder is often indicative of higher purity and activity, while greenish lots may lead to poor results.[1][2] It is highly recommended to use freshly opened bottles of anhydrous CrCl₂ or to prepare an active form of the catalyst. (See Experimental Protocols for a detailed procedure on preparing active CrCl₂).
2. Insufficient Nickel(II) Co-catalyst In many NHK reactions, particularly with less reactive halides, a nickel(II) salt (e.g., NiCl₂) is a crucial co-catalyst.[3][4] The nickel catalyst is reduced in situ by CrCl₂ to Ni(0), which then undergoes oxidative addition with the organic halide.[3][4] Ensure that an appropriate amount of NiCl₂ (typically 1-10 mol%) is added to the reaction mixture. The success of the reaction can be highly dependent on the presence of these nickel impurities, which was a historical point of confusion before its role was elucidated.[3][4]
3. Inappropriate Solvent The choice of solvent significantly impacts the solubility of the chromium salts and the overall reaction rate.[3] Polar aprotic solvents like DMF and DMSO are generally preferred as they effectively dissolve the chromium salts.[3] In some cases, a mixture of solvents such as DME/DMF can be optimal.[1] THF can also be used, but solubility might be a limiting factor.[2]
4. Presence of Protic Impurities Organochromium reagents are sensitive to protic functional groups. Ensure that all starting materials, solvents, and the reaction atmosphere are rigorously dry and deoxygenated. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).[4]
5. Side Reaction: Homocoupling of the Allyl Halide A common side reaction is the homocoupling of the allyl halide to form a diene. This can be more prevalent with higher concentrations of the nickel co-catalyst.[5] It is important to keep the amount of nickel low to minimize this side reaction.[5]

Issue: Poor Diastereoselectivity

Potential Cause Recommended Solution
1. Reaction Temperature The reaction temperature can influence the diastereoselectivity of the addition. Generally, lower temperatures favor higher selectivity. However, this needs to be balanced with the reaction rate.
2. Choice of Ligand (for asymmetric reactions) In asymmetric versions of the NHK reaction, the choice of chiral ligand is critical for achieving high enantioselectivity and can also influence diastereoselectivity.[6][7] A variety of ligands have been developed, and screening different ligand families may be necessary to find the optimal one for a specific substrate.[6][7]
3. Substrate Control The inherent stereochemistry of the aldehyde and the allyl halide can influence the diastereoselectivity of the reaction. For γ-monosubstituted allyl halides, the NHK reaction typically shows a strong preference for the anti-configured homoallylic alcohol, regardless of the initial geometry of the allyl halide.[1][8] This is rationalized by a Zimmerman-Traxler-type transition state.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the nickel co-catalyst in the Nozaki-Hiyama-Kishi (NHK) reaction?

A1: The nickel co-catalyst is essential for the activation of less reactive organic halides, such as vinyl and aryl halides.[3][4] The CrCl₂ reduces the Ni(II) salt to a more reactive Ni(0) species in situ. This Ni(0) then undergoes oxidative addition to the carbon-halogen bond of the organic halide. The resulting organonickel species then undergoes transmetalation with a chromium(III) species to form the active organochromium nucleophile and regenerate the Ni(II) catalyst.[3][4]

Q2: My reaction is not working even with a fresh bottle of CrCl₂. What should I do?

A2: Even commercially available "anhydrous" CrCl₂ can have varying levels of activity. It is highly recommended to either purchase from a reliable supplier known for high-quality reagents or to prepare active CrCl₂ in-house. A common method involves the reduction of CrCl₃ with a reducing agent like lithium aluminum hydride or zinc dust. Please refer to the detailed protocol below. Also, ensure all other reaction components and the setup are scrupulously dry.

Q3: Can I use a catalytic amount of this compound?

A3: Yes, catalytic versions of the NHK reaction have been developed.[1][8] These methods typically employ a stoichiometric amount of a reducing agent, such as manganese powder, to regenerate the active Cr(II) species from the Cr(III) formed during the reaction cycle.[1] The addition of a silyl (B83357) halide, like TMSCl, is often necessary to facilitate the turnover of the chromium catalyst by trapping the product alkoxide as a silyl ether.[1]

Q4: What are some common side reactions to be aware of?

A4: Besides the homocoupling of the allyl halide, other potential side reactions include the reduction of the aldehyde to the corresponding alcohol, especially if the organochromium reagent formation is slow or inefficient. With enolizable aldehydes, the formation of silyl enol ethers can be a competing pathway in catalytic versions of the reaction that use silyl halides.[6]

Data Presentation

Table 1: Effect of Nickel Co-catalyst on Reaction Yield

EntryNiCl₂ (mol%)SubstrateProduct Yield (%)Reference
10Alkenyl Iodide + AldehydeLow/No Reaction[3][4]
21Alkenyl Iodide + Aldehyde85[2]
35Aryl Iodide + Aldehyde78[1]
410Alkenyl Triflates + Aldehyde92[6]

Table 2: Influence of Solvent on Reaction Outcome

SolventTypical OutcomeObservationsReference
DMF High YieldsGood solubility for chromium salts. Often the solvent of choice for stoichiometric reactions.[3][3]
DMSO High YieldsSimilar to DMF, provides good solubility for the catalyst system.[3][3]
THF Variable YieldsLower solubility of chromium salts can be a limitation, leading to slower or incomplete reactions.[2][2]
DME/DMF Good YieldsA mixture can provide a good balance of reactivity and solubility, especially in catalytic systems.[1][1]

Experimental Protocols

Protocol 1: Preparation of Active Chromium(II) Chloride

This protocol describes the in situ preparation of active CrCl₂ from CrCl₃.

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Lithium aluminum hydride (LiAlH₄) or Zinc dust (Zn)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled

Procedure (using LiAlH₄):

  • Under an inert atmosphere (argon or nitrogen), add anhydrous CrCl₃ to a flame-dried flask equipped with a magnetic stir bar.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ in anhydrous THF to the stirred suspension of CrCl₃. A color change from violet to the characteristic gray or pale green of active CrCl₂ should be observed.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for at least 1 hour.

  • The resulting slurry of active CrCl₂ in THF is ready for use in the allylation reaction.

Note: The stoichiometry of LiAlH₄ to CrCl₃ should be carefully controlled to avoid over-reduction.

Protocol 2: General Procedure for this compound Catalyzed Allylation (Stoichiometric)

Materials:

  • Active Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂) (if required)

  • Aldehyde

  • Allyl halide

  • Anhydrous DMF or DMSO

Procedure:

  • To a flame-dried, two-necked flask under an inert atmosphere, add CrCl₂ (and NiCl₂ if used).

  • Add the anhydrous solvent (DMF or DMSO) and stir the suspension.

  • Add the aldehyde to the reaction mixture.

  • Slowly add the allyl halide to the stirred suspension.

  • Allow the reaction to stir at room temperature until completion (monitoring by TLC or GC-MS).

  • Upon completion, quench the reaction by pouring it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Low or No Product Yield Check_CrCl2 Is the CrCl₂ active? Start->Check_CrCl2 Prepare_Active_CrCl2 Prepare fresh, active CrCl₂ (e.g., from CrCl₃ + LiAlH₄) Check_CrCl2->Prepare_Active_CrCl2 No Check_Ni Is a Ni(II) co-catalyst needed and present? Check_CrCl2->Check_Ni Yes Success Problem Resolved Prepare_Active_CrCl2->Success Add_NiCl2 Add 1-10 mol% NiCl₂ Check_Ni->Add_NiCl2 No Check_Solvent Is the solvent appropriate (e.g., DMF, DMSO)? Check_Ni->Check_Solvent Yes Add_NiCl2->Success Change_Solvent Switch to a more polar aprotic solvent Check_Solvent->Change_Solvent No Check_Anhydrous Are all reagents and glassware rigorously dry? Check_Solvent->Check_Anhydrous Yes Change_Solvent->Success Dry_Reagents Dry solvents and reagents; use inert atmosphere techniques Check_Anhydrous->Dry_Reagents No Check_Anhydrous->Success Yes Dry_Reagents->Success

Caption: Troubleshooting workflow for low or no product yield in CrCl₂ catalyzed allylation reactions.

References

Technical Support Center: Optimizing Solvent Conditions for Chromium Dichloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent conditions for reactions involving chromium(II) chloride (CrCl₂). Anhydrous CrCl₂ is a powerful single-electron reducing agent, but its reactivity is highly dependent on the reaction environment, particularly the choice of solvent.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my chromium dichloride reaction not working or giving low yields?

A1: Low yields in CrCl₂ reactions can be attributed to several factors:

  • Poor Quality of CrCl₂: Anhydrous chromium(II) chloride is extremely sensitive to air and moisture.[1] Exposure to oxygen can lead to the formation of inactive chromium(III) species, often indicated by a color change from the typical white/gray of pure CrCl₂ to green.[1][2] It is crucial to use fresh, high-purity CrCl₂ and handle it under a strictly inert atmosphere, for instance, inside a glovebox.[1]

  • Presence of Water or Oxygen in the Solvent: Solvents must be rigorously dried and degassed. Trace amounts of water can hydrolyze CrCl₂, and dissolved oxygen will readily oxidize it.[3][4]

  • Inappropriate Solvent Choice: The solubility and reactivity of CrCl₂ and the other reactants can be significantly influenced by the solvent.[3][5] A solvent that does not adequately dissolve the reactants may lead to a sluggish or incomplete reaction.

  • Substrate-Related Issues: The organic halide being used may be of poor quality or contain impurities that interfere with the reaction. It is advisable to purify the organic halide before use.[1]

Q2: What are the most common solvents used for this compound reactions, and how do I choose the best one?

A2: Aprotic solvents are generally preferred for CrCl₂ reactions.[3] The most commonly used solvents are:

  • Tetrahydrofuran (THF): THF is a versatile and widely used solvent for many CrCl₂ reactions, including the Nozaki-Hiyama-Kishi (NHK) reaction.[1][6] It is a good choice for reactions involving the reduction of alkyl halides.[7][8]

  • Dimethylformamide (DMF): DMF is another popular choice, particularly in reactions such as the Nozaki-Hiyama-Kishi coupling of aldehydes with vinyl halides.[6]

  • The choice of solvent can impact reaction rates and selectivity. It is often recommended to screen a few suitable solvents to find the optimal conditions for a specific substrate.[1]

Q3: How can I tell if my anhydrous CrCl₂ has gone bad?

A3: Pure, anhydrous chromium(II) chloride is a white or gray powder.[2] A green or gray-green color often indicates the presence of chromium(III) impurities, which can significantly reduce the reagent's effectiveness.[2]

Q4: Is it necessary to use a co-catalyst with CrCl₂?

A4: In some reactions, particularly certain cross-coupling reactions, the addition of a nickel(II) co-catalyst (e.g., NiCl₂) in small amounts (1-5 mol%) can be beneficial.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst due to oxidation.Use fresh, high-purity anhydrous CrCl₂. Handle under an inert atmosphere (e.g., in a glovebox).[1]
Poor quality of the organic halide.Purify the organic halide before use. Ensure it is free of oxygen and water.[1]
Insufficient nickel co-catalyst.Add 1-5 mol% of NiCl₂ to the reaction mixture if applicable for the specific reaction type.[1]
Formation of Homocoupling Side Products Reaction temperature is too high.Perform the reaction at room temperature or below.[1]
Reaction Stalls Before Completion Deactivation of the catalytic system.Consider activating manganese powder (if used as a stoichiometric reductant) with a small amount of iodine before the reaction.[1]
Poor Solubility of Reactants Inappropriate solvent.Screen for more suitable solvents or consider using additives to improve solubility.[1]
Inconsistent Results Variations in solvent purity and dryness.Ensure consistent and rigorous solvent purification and degassing procedures are followed for every experiment.[9][10]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Chromium(II) Chloride from Chromium(III) Chloride

Anhydrous CrCl₂ can be prepared in the laboratory from chromium(III) chloride (CrCl₃) using a reducing agent like zinc dust.[6][7]

Materials:

  • Chromium(III) chloride (CrCl₃)

  • Zinc dust (<10 micron, activated)[7]

  • Anhydrous Tetrahydrofuran (THF)[7]

  • Flame-dried glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, add anhydrous CrCl₃ and activated zinc dust.[7]

  • Seal the flask with septa and purge with an inert gas for at least 15 minutes.[7]

  • Add anhydrous THF via syringe and stir the suspension vigorously at room temperature.[7]

  • Stir the mixture under an inert atmosphere for 24-48 hours. The color of the suspension will change from the initial color of the CrCl₃ used to the characteristic bright blue of Cr(II).[6]

  • The resulting slurry can often be used directly in subsequent reactions.[6]

Protocol 2: General Procedure for a CrCl₂-Mediated Reaction (e.g., Reduction of an Alkyl Halide)

Procedure:

  • In a flame-dried, inert gas-purged flask, prepare a solution or suspension of anhydrous CrCl₂ in the chosen anhydrous, degassed solvent (e.g., THF).

  • To this, add the aldehyde (1 equivalent) and the organic halide (1.5 equivalents).[1]

  • For certain reactions, additives like trimethylsilyl (B98337) chloride (TMSCl, 2 equivalents) may be beneficial.[1]

  • Stir the reaction at room temperature and monitor its progress by an appropriate technique (e.g., TLC or GC-MS).[1][6]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1]

Protocol 3: Solvent Purification and Degassing

For air- and moisture-sensitive reactions involving CrCl₂, it is imperative to use properly purified and degassed solvents.[9][10]

Methods of Degassing:

  • Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases.[9][11]

    • Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.[10]

    • Once completely frozen, apply a high vacuum for 2-3 minutes.[10]

    • Close the flask to the vacuum and allow the solvent to thaw completely.[10]

    • Repeat this cycle three times, and after the final cycle, backfill the flask with an inert gas.[9]

  • Purging: This method involves bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent for 30-60 minutes.[9] While less effective than freeze-pump-thaw, it is suitable for some applications.[9][11]

  • Sonication: Repeatedly sonicating the solvent under a light vacuum and replenishing the atmosphere with an inert gas can also be used for degassing.[9]

Visualizations

Experimental_Workflow Experimental Workflow for CrCl₂ Reactions A Preparation of Anhydrous CrCl₂ (if not commercially sourced) C Reaction Setup under Inert Atmosphere A->C B Solvent Purification and Degassing B->C D Addition of Reactants C->D E Reaction Monitoring (TLC, GC-MS) D->E F Reaction Quench E->F G Workup and Extraction F->G H Purification (e.g., Chromatography) G->H I Product Characterization H->I

Caption: A typical experimental workflow for reactions involving chromium(II) chloride.

Troubleshooting_Tree Troubleshooting Guide for CrCl₂ Reactions Start Reaction Issue Encountered Q1 Is the reaction showing low or no conversion? Start->Q1 A1_1 Check CrCl₂ Quality: - Color (should be white/gray) - Freshness - Handling technique (inert atm.) Q1->A1_1 Yes Q2 Are side products (e.g., homocoupling) observed? Q1->Q2 No A1_2 Verify Solvent Purity: - Properly dried? - Thoroughly degassed? A1_1->A1_2 A1_3 Examine Reactants: - Purity of organic halide - Correct stoichiometry A1_2->A1_3 End Consult further literature for specific substrate A1_3->End A2_1 Lower Reaction Temperature Q2->A2_1 Yes Q3 Does the reaction start but then stall? Q2->Q3 No A2_1->End A3_1 Consider Catalyst Deactivation: - Purity of reductant (if any) - Activation of reductant Q3->A3_1 Yes Q3->End No A3_1->End

Caption: A decision tree to troubleshoot common issues in chromium(II) chloride reactions.

References

Issues with the solubility of chromium dichloride in THF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling chromium dichloride and its complexes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work, with a focus on solubility issues in Tetrahydrofuran (THF).

Frequently Asked Questions (FAQs)

Q1: Is chromium(II) chloride (CrCl₂) soluble in THF?

Q2: Why is my anhydrous chromium(III) chloride (CrCl₃) not dissolving in THF?

A2: Anhydrous chromium(III) chloride has extremely low solubility in THF and other non-hydroxylic organic solvents.[3][4] This is a common issue. To achieve dissolution, CrCl₃ must be converted into its THF complex, CrCl₃(THF)₃. This is typically achieved through continuous extraction with anhydrous THF, often with the aid of a catalytic amount of a reducing agent like zinc dust.[4] The zinc is believed to transiently reduce a small amount of Cr(III) to the more labile Cr(II), which is soluble and facilitates the overall complexation and dissolution process.[4][5]

Q3: What is the purple solid that forms when preparing CrCl₃(THF)₃?

A3: The violet or purple solid is the desired tris-THF complex, CrCl₃(THF)₃.[3][6] Its formation indicates a successful reaction, particularly when starting from the hydrated form (CrCl₃·6H₂O) and using a dehydrating agent like trimethylchlorosilane (Me₃SiCl).[5]

Q4: Can I use hydrated chromium chlorides directly in THF?

A4: It is strongly discouraged. Water interferes with many organometallic reactions and can prevent the dissolution of the chromium salt by forming insoluble hydrates or hydroxides. For instance, incomplete dehydration of CrCl₃·6H₂O can lead to the formation of hydrated complexes which may have different solubility and reactivity profiles.[5] It is crucial to use anhydrous chromium chloride or to dehydrate the hexahydrate in situ or during the preparation of the THF complex.

Q5: Are there greener or alternative solvents to THF for dissolving this compound?

A5: While THF is the most commonly cited solvent for dissolving CrCl₂ and its complexes, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) are available as substitutes for THF in various organometallic reactions.[4][7] However, specific studies detailing their effectiveness for dissolving this compound are scarce. Their suitability would need to be determined experimentally for your specific application.

Troubleshooting Guides

Issue 1: Anhydrous CrCl₂ Fails to Dissolve or Dissolves Poorly in THF

If you are experiencing difficulty dissolving anhydrous CrCl₂, consult the following troubleshooting workflow.

start Problem: CrCl₂ Poorly Soluble in THF check_anhydrous Verify Anhydrous Conditions (Solvent & Glassware) start->check_anhydrous check_purity Check Purity of CrCl₂ (Review Certificate of Analysis) check_anhydrous->check_purity Conditions are Dry dry_solvent Redistill THF from Na/Benzophenone check_anhydrous->dry_solvent Solvent may be wet flame_dry Flame-Dry Glassware Under Vacuum check_anhydrous->flame_dry Glassware may be wet check_atmosphere Ensure Inert Atmosphere (N₂ or Ar) check_purity->check_atmosphere Purity is High consider_source Consider Alternative Supplier or Synthesize Fresh check_purity->consider_source Purity is Questionable sonicate Apply Gentle Sonication check_atmosphere->sonicate Atmosphere is Inert purge_system Purge System Thoroughly with Inert Gas check_atmosphere->purge_system Possible O₂ contamination warm Gently Warm the Mixture (Monitor for color change) sonicate->warm success Solution Achieved (Bright Blue Color) warm->success Dissolution Occurs dry_solvent->start Retry flame_dry->start Retry purge_system->start Retry

Caption: Troubleshooting workflow for CrCl₂ solubility issues.

Issue 2: Inconsistent Reaction Yields Using Chromium-THF Solutions

Inconsistent results are often traced back to the purity and preparation of the chromium-THF complex.

Possible Cause Recommended Action Reference
Impure Starting Material Commercial CrCl₃(THF)₃ can be of inconsistent quality. Consider synthesizing a well-defined, crystalline precursor like [CrCl₂(μ-Cl)(thf)₂]₂ for better reproducibility.[5][6][8]
Presence of Water Ensure all reagents and solvents are rigorously dried. Use a dehydrating agent like trimethylchlorosilane (Me₃SiCl) when preparing THF complexes from hydrated chromium chloride.[5]
Oxidation of Cr(II) Cr(II) solutions are air-sensitive. Maintain a strict inert atmosphere (N₂ or Ar) throughout the setup and reaction. The characteristic blue color of Cr(II) will change (e.g., to green) upon oxidation to Cr(III).[2]
Incomplete Formation of THF Complex When preparing CrCl₃(THF)₃, ensure sufficient reaction time and the presence of a catalyst (e.g., Zn dust) if starting from anhydrous CrCl₃.[4]

Experimental Protocols

Protocol 1: Preparation of CrCl₃(THF)₃ from CrCl₃·6H₂O

This protocol is adapted from a method that uses trimethylchlorosilane to ensure complete dehydration.

  • Setup: Place CrCl₃·6H₂O (e.g., 10 mmol) and anhydrous THF (20 mL) into a dry, three-neck round-bottom flask equipped with a stir bar and a condenser under an inert atmosphere (Argon).

  • Dehydration: With stirring, add trimethylchlorosilane (TMSCl) dropwise. A significant excess is recommended (e.g., >12 equivalents). The reaction mixture will change color from dark green to deep purple.

  • Reaction: Heat the mixture to reflux overnight (approx. 15 hours). The solution will become a lighter purple.

  • Isolation: Cool the mixture to room temperature. The purple solid product, CrCl₃(THF)₃, will precipitate.

  • Washing & Drying: Collect the solid on an inert gas filter frit, wash with dry petroleum ether, and dry in vacuo.

cluster_0 Preparation of CrCl₃(THF)₃ A Combine CrCl₃·6H₂O and Anhydrous THF under Argon B Add Excess TMSCl (Color change: Green → Purple) A->B C Reflux Overnight (~15 hours) B->C D Cool to Room Temp (Precipitation occurs) C->D E Filter, Wash with Petroleum Ether, and Dry in vacuo D->E F Obtain Pure CrCl₃(THF)₃ (Purple Solid) E->F

Caption: Workflow for preparing anhydrous CrCl₃(THF)₃.

Protocol 2: Gravimetric Determination of CrCl₂ Solubility in THF
  • Preparation: In a dry flask under an inert atmosphere, add an excess amount of anhydrous CrCl₂ to a known volume of anhydrous THF. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the flask and stir the suspension at a constant, recorded temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Stop stirring and allow the undissolved solid to settle completely.

  • Filtration: Carefully filter the supernatant through a pre-weighed, dry syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry collection flask. Record the exact volume of the filtrate.

  • Solvent Evaporation: Remove the THF from the filtrate under reduced pressure.

  • Drying & Weighing: Dry the remaining solid residue in vacuo to a constant mass. The final mass of the residue is the amount of CrCl₂ that was dissolved in the known volume of the filtrate.

  • Calculation: Calculate the solubility in g/L or mol/L.

Parameter Description
Solute Anhydrous Chromium(II) Chloride
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature Controlled and recorded (e.g., 25 °C ± 0.5 °C)
Equilibration Time 24 hours (recommended)
Filtration Inert filter (e.g., 0.45 µm PTFE) to separate solid
Quantification Gravimetric (mass of solute per volume of solvent)

Relevance to Drug Development

While Cr(II) chloride is primarily a synthetic reagent, chromium in its +3 oxidation state (Cr(III)) is an essential trace element in human metabolism. Professionals in drug development may encounter chromium compounds in the context of nutritional supplements or therapeutics.

  • Insulin (B600854) Signaling: Cr(III) has been shown to influence insulin sensitivity by enhancing insulin receptor binding and activating post-receptor insulin signal transduction pathways.[9] This can promote anabolic protein responses in skeletal muscle.[9]

  • Toxicity Concerns: It is critical to distinguish between chromium oxidation states. While Cr(III) has a role in metabolism, hexavalent chromium (Cr(VI)) is a known carcinogen and can induce hepatotoxicity through pathways involving oxidative stress and the activation of NF-κB signaling.[7][8][10]

The diagram below illustrates the general concept of how Cr(III) is proposed to interact with the insulin signaling pathway.

Insulin Insulin Receptor Insulin Receptor Insulin->Receptor Cr3 Cr(III) Cr3->Receptor Enhances Binding & Activity Signal Post-Receptor Signaling Cascade (e.g., PI3K-Akt) Receptor->Signal Activates GLUT4 GLUT4 Translocation Signal->GLUT4 Glucose Glucose Uptake GLUT4->Glucose

Caption: Simplified role of Cr(III) in insulin signaling.

References

Technical Support Center: Stabilizing Chromium(II) Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium(II) chloride (CrCl₂) solutions. The information provided aims to help you extend the viability of your solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared chromium(II) chloride solution is a vibrant blue, but it quickly turns green. What is happening?

A1: The color change from bright blue to green is a visual indicator of the oxidation of chromium(II) (Cr²⁺) to chromium(III) (Cr³⁺).[1][2] CrCl₂ solutions are highly sensitive to oxygen and will react with any dissolved or atmospheric oxygen.[3][4] The green color arises from the formation of various chromium(III) chloro-aqua complexes, such as [Cr(H₂O)₄Cl₂]⁺.[5][6][7]

Q2: Can I still use my chromium(II) chloride solution if it has turned slightly green?

A2: It is strongly recommended to use only freshly prepared, bright blue solutions of Cr(II) for reactions where its reducing power is critical. The presence of Cr(III) will likely lead to lower yields or complete failure of the reaction.[1]

Q3: What are the primary pathways for the degradation of a CrCl₂ solution?

A3: There are two main degradation pathways for chromium(II) chloride in aqueous solutions:

  • Oxidation by Air: Dissolved oxygen in the solvent or exposure to the atmosphere will rapidly oxidize Cr(II) to Cr(III).

  • Reaction with Water: In neutral or alkaline solutions, Cr(II) can slowly reduce water to produce hydrogen gas, which can lead to a dangerous pressure buildup in a sealed container over time.[4] Acidic conditions help to suppress this reaction.

Q4: How can I prepare a stable chromium(II) chloride solution?

A4: The key to a stable CrCl₂ solution is the rigorous exclusion of oxygen and the maintenance of an acidic environment. A common and effective method is the in-situ reduction of a chromium(III) chloride (CrCl₃) solution using a sacrificial metal, such as amalgamated zinc, under an inert atmosphere.

Q5: What is the purpose of using amalgamated zinc?

A5: Amalgamating zinc (treating it with a mercury salt solution) cleans the zinc surface and increases its reactivity. In the preparation of CrCl₂ solutions, amalgamated zinc serves two purposes:

  • It acts as the reducing agent to convert Cr(III) to Cr(II).

  • Any excess amalgamated zinc left in the storage vessel will act as a sacrificial anode, preferentially reacting with any trace oxidizing agents or hydrogen ions, thus helping to maintain the chromium in its +2 oxidation state.

Q6: How long can I expect a stabilized CrCl₂ solution to last?

A6: While specific quantitative data is highly dependent on the experimental setup and rigor of oxygen exclusion, a properly prepared and stored acidified CrCl₂ solution over a bed of amalgamated zinc under a continuous inert atmosphere can remain stable for several days to weeks. For applications highly sensitive to Cr(III) contamination, it is always best to use a freshly prepared solution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Solution turns green immediately or very rapidly after preparation. 1. Inadequate deoxygenation of the solvent. 2. Leaks in the reaction/storage apparatus allowing air ingress. 3. Use of reagents not purged with an inert gas.1. Ensure the solvent is thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes). 2. Check all seals and connections of your apparatus for leaks. 3. Purge all reagents with an inert gas before use.
Pressure buildup in the storage vessel. Reaction of Cr(II) with water or acidic solvent to produce hydrogen gas.1. Do not store CrCl₂ solutions in tightly sealed, non-venting containers for extended periods. 2. Store the solution in a flask equipped with a bubbler or a positive pressure relief system to safely vent any hydrogen gas produced.
Inconsistent results in reactions using the CrCl₂ solution. Partial oxidation of the Cr(II) to Cr(III), leading to a lower effective concentration of the active reagent.1. Visually inspect the solution before use; it should be a vibrant, clear blue.[1] 2. If a greenish tint is observed, consider regenerating the solution.[1] 3. For highly sensitive reactions, prepare the CrCl₂ solution fresh for each experiment.
The solution has turned green. Can it be salvaged? The Cr(II) has been oxidized to Cr(III).Yes, a green Cr(III) solution can often be regenerated back to the blue Cr(II) solution by adding it to a flask containing amalgamated zinc and stirring under an inert atmosphere until the characteristic bright blue color returns.[1]

Data on Solution Stability

Precise quantitative data on the shelf-life of CrCl₂ solutions is scarce in the literature due to the high variability in experimental conditions. However, the stability is qualitatively understood to be dependent on several factors. The following table provides a general guide to the expected stability under different conditions.

Stabilization Method Storage Atmosphere pH Expected Usable Lifetime Primary Degradation Pathway
NoneAirNeutralMinutesRapid oxidation by O₂
Acidification (e.g., 0.1 M HCl)AirAcidic (<2)HoursOxidation by O₂
Inert Atmosphere (e.g., Argon)Inert GasNeutralHours to a daySlow reaction with water
Acidification + Inert AtmosphereInert GasAcidic (<2)Several daysVery slow reaction with water
Acidification + Inert Atmosphere + Sacrificial Anode (e.g., Zn(Hg))Inert GasAcidic (<2)Days to weeksSlow consumption of sacrificial anode

Experimental Protocols

Protocol 1: Preparation of a Stabilized Chromium(II) Chloride Solution

This protocol describes the reduction of chromium(III) chloride to chromium(II) chloride using amalgamated zinc.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Granular Zinc (20-30 mesh)

  • Mercury(II) chloride (HgCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare Amalgamated Zinc: In a fume hood, wash approximately 10-15 g of granular zinc with a small amount of dilute HCl to activate the surface. Decant the acid and wash the zinc with deionized water. Add a solution of 0.25 M HgCl₂ to the zinc and swirl for 5-10 minutes. Decant the mercury solution (dispose of as hazardous waste) and wash the amalgamated zinc thoroughly with deionized water.

  • Deoxygenate the Solvent: Place a stir bar and the desired volume of deionized water into a two-neck round-bottom flask. Seal the flask and sparge with an inert gas for at least 30-60 minutes to remove dissolved oxygen.

  • Prepare the CrCl₃ Solution: In a separate flask, dissolve the desired amount of CrCl₃·6H₂O in a small amount of the deoxygenated water. Add a few drops of concentrated HCl to ensure an acidic pH.

  • Reduction Reaction: Add the washed amalgamated zinc to the two-neck flask. Transfer the CrCl₃ solution to the flask containing the zinc.

  • Maintain Inert Atmosphere: Ensure a continuous positive pressure of inert gas is maintained throughout the reaction. Use a bubbler to monitor the gas flow.

  • Stir the Mixture: Stir the mixture vigorously. The color of the solution will gradually change from green to a characteristic bright blue, indicating the formation of Cr(II). This process may take 30-60 minutes.[1]

  • Storage: For short-term storage, the solution can be used directly from the flask, maintaining the inert atmosphere. For longer-term storage, leave the solution over the excess amalgamated zinc in the sealed, inerted flask.

Protocol 2: Quantitative Determination of Cr(II) Concentration (Redox Titration)

This protocol allows for the determination of the Cr(II) concentration in your prepared solution.

Materials:

  • Standardized potassium permanganate (B83412) (KMnO₄) solution (e.g., 0.02 M)

  • Sulfuric acid (H₂SO₄), 3 M

  • Deoxygenated deionized water

  • Burette, pipette, and conical flask

Procedure:

  • Blank Titration: To a conical flask, add 90 mL of deoxygenated DI water and 10 mL of 3 M H₂SO₄. Titrate with the standardized KMnO₄ solution until a faint, persistent pink color is observed. Record this blank volume.[8][9]

  • Sample Preparation: Under an inert atmosphere, accurately pipette a known volume of your blue CrCl₂ solution into a conical flask containing a deoxygenated mixture of 90 mL of DI water and 10 mL of 3 M H₂SO₄.

  • Titration: Immediately titrate the CrCl₂ solution with the standardized KMnO₄ solution. The endpoint is the first appearance of a persistent pink color.

  • Calculation: The reaction stoichiometry is: 5 Cr²⁺ + MnO₄⁻ + 8 H⁺ → 5 Cr³⁺ + Mn²⁺ + 4 H₂O Calculate the moles of KMnO₄ used (subtracting the blank volume), and from the stoichiometry, determine the moles of Cr²⁺ in your sample. From this, you can calculate the molarity of your CrCl₂ solution.

Visualizations

DegradationPathways CrCl2 CrCl₂ Solution (Bright Blue) CrCl3 CrCl₃ Solution (Green) CrCl2->CrCl3 Oxidation H2 H₂ Gas CrCl2->H2 Reduction O2 O₂ (Air) O2->CrCl2 H2O H₂O (Solvent) H2O->CrCl2 StabilizationWorkflow cluster_prep Preparation cluster_stabilize Stabilization CrCl3 Start with CrCl₃ (Green Solution) Reduction Reduce with Amalgamated Zinc (Zn/Hg) CrCl3->Reduction Acidify Acidify (e.g., HCl) to pH < 2 Reduction->Acidify Inert Maintain under Inert Atmosphere (Ar/N₂) Acidify->Inert StableCrCl2 Stable CrCl₂ (Bright Blue Solution) Inert->StableCrCl2

References

Technical Support Center: Chromium(II) Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing chromium(II) chloride (CrCl₂) in their experimental work. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: My Nozaki-Hiyama-Kishi (NHK) reaction is not working or giving a low yield. What are the common causes?

A1: Low yields or failure in NHK reactions can stem from several factors:

  • Quality of Chromium(II) Chloride: Anhydrous CrCl₂ is crucial for the reaction's success. Commercial CrCl₂ can be hygroscopic and may contain impurities.[1] Greenish-colored batches may lead to poor results.[1] It is often beneficial to prepare fresh anhydrous CrCl₂ from CrCl₃.

  • Presence of Water: CrCl₂ is highly sensitive to moisture and will readily react with water. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Nickel Co-catalyst: The presence of catalytic amounts of nickel(II) salts is often essential for the reaction of vinyl and aryl halides.[1][2] The success of the reaction can be dependent on the source of CrCl₂ due to varying levels of nickel impurities.[2] If you are using very pure CrCl₂, you may need to add a nickel co-catalyst.

  • Solvent Choice: The solubility of chromium salts is critical. DMF and DMSO are common solvents of choice for the NHK reaction.[2] Reactions in THF or ether may be sluggish or fail due to the low solubility of the chromium salts.[1]

Q2: I am observing the formation of side products in my reaction. What are the likely side reactions of CrCl₂ with common functional groups?

A2: While CrCl₂ is known for its high chemoselectivity, side reactions can occur under certain conditions. Here is a summary of potential side reactions with various functional groups:

  • Ketones: Aldehydes are significantly more reactive than ketones in NHK reactions, allowing for high chemoselectivity.[3][4] However, ketones can be reduced by CrCl₂, especially at elevated temperatures or with prolonged reaction times. In the Takai olefination, ketones are much less reactive than aldehydes, often allowing for selective reaction with the aldehyde in a molecule containing both functional groups.[4]

  • α,β-Unsaturated Carbonyls: In the NHK reaction, enals typically undergo exclusive 1,2-addition.[2] However, CrCl₂ can be used to reduce α,β-unsaturated ketones to the corresponding saturated ketones.[5]

  • Esters, Amides, and Nitriles: These functional groups are generally well-tolerated in NHK reactions.[2][6] However, under forcing conditions, reduction or other transformations may occur. For instance, protolytic reduction can be a competing reaction with substrates containing cyano or benzamido groups.

  • Alkyl Halides and Nitroaromatics: CrCl₂ is a potent reducing agent for alkyl halides and nitroaromatics.[7]

Q3: How can I prepare anhydrous chromium(II) chloride in the lab?

A3: Anhydrous CrCl₂ can be prepared from the more stable chromium(III) chloride (CrCl₃) using various reducing agents. A common laboratory-scale procedure involves the reduction of CrCl₃ with zinc dust in an anhydrous solvent like THF under an inert atmosphere.[5]

Troubleshooting Guides

Issue 1: Low or No Yield in Nozaki-Hiyama-Kishi (NHK) Reaction

This guide provides a step-by-step approach to troubleshooting a low-yielding or failed NHK reaction.

Troubleshooting Workflow for Low NHK Reaction Yield

NHK_Troubleshooting start Low or No Yield in NHK Reaction check_crcl2 1. Verify CrCl₂ Quality and Activity start->check_crcl2 check_conditions 2. Assess Reaction Conditions check_crcl2->check_conditions CrCl₂ is active prep_crcl2 Action: Prepare fresh anhydrous CrCl₂ from CrCl₃ check_crcl2->prep_crcl2 CrCl₂ is suspect check_reagents 3. Examine Substrate and Reagents check_conditions->check_reagents Conditions are optimal adjust_conditions Action: Ensure anhydrous solvents, inert atmosphere, and appropriate temperature. check_conditions->adjust_conditions Conditions are suboptimal check_catalyst 4. Investigate Ni Co-catalyst check_reagents->check_catalyst Substrates are pure purify_reagents Action: Purify aldehyde and halide substrates. check_reagents->purify_reagents Substrates are impure solution Successful Reaction check_catalyst->solution Ni catalyst is effective add_catalyst Action: Add a catalytic amount of NiCl₂. check_catalyst->add_catalyst No or insufficient Ni catalyst prep_crcl2->check_crcl2 adjust_conditions->check_conditions purify_reagents->check_reagents add_catalyst->check_catalyst

Caption: A logical workflow for troubleshooting low yields in the Nozaki-Hiyama-Kishi reaction.

Data Presentation

Table 1: Chemoselectivity of CrCl₂ in the Nozaki-Hiyama-Kishi Reaction

Functional GroupReactivity with Organochromium ReagentTypical OutcomeNotes
Aldehyde HighForms corresponding alcoholGenerally the most reactive electrophile.
Ketone LowGenerally unreactive in the presence of aldehydesCan react under more forcing conditions or with extended reaction times.
Ester Very LowToleratedGenerally does not participate in the coupling reaction.
Amide Very LowToleratedStable under typical NHK conditions.
Nitrile Very LowToleratedThe cyano group is generally inert.
Acetal Very LowToleratedA good protecting group for carbonyls.

Table 2: Influence of Nickel Co-catalyst on NHK Reaction

SubstrateNiCl₂ (mol%)Yield (%)Reference
Vinyl Halide0Low to moderate[2]
Vinyl Halide1-5High[1][2]
Aryl Halide0Very Low[2]
Aryl Halide1-5Good[2]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Chromium(II) Chloride from Chromium(III) Chloride

This protocol describes the in-situ preparation of anhydrous CrCl₂ for use in moisture-sensitive reactions.

Workflow for Anhydrous CrCl₂ Preparation

Prep_CrCl2 start Start: Preparation of Anhydrous CrCl₂ setup 1. Assemble flame-dried glassware under inert atmosphere (Ar or N₂). start->setup add_reagents 2. Add CrCl₃ and zinc dust to the flask. setup->add_reagents add_solvent 3. Add anhydrous THF via syringe. add_reagents->add_solvent stir 4. Stir vigorously at room temperature. add_solvent->stir observe 5. Observe color change from violet (Cr³⁺) to bright blue (Cr²⁺). stir->observe ready End: Slurry of anhydrous CrCl₂ in THF is ready for use. observe->ready

Caption: Step-by-step workflow for the laboratory preparation of anhydrous chromium(II) chloride.

Materials:

  • Chromium(III) chloride (anhydrous)

  • Zinc dust (<10 micron)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Flame-dried glassware

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add anhydrous chromium(III) chloride (1.0 eq).

  • Add zinc dust (1.1 eq) to the flask.

  • Add anhydrous THF via syringe to create a suspension.

  • Stir the mixture vigorously at room temperature. The reaction is monitored by the color change of the solution. The initial violet or green color of the Cr(III) suspension will gradually turn to a characteristic bright blue, indicating the formation of Cr(II). This process may take 24-48 hours.[5]

  • The resulting slurry of anhydrous CrCl₂ in THF can often be used directly in subsequent reactions.

Protocol 2: General Procedure for the Nozaki-Hiyama-Kishi Reaction

This protocol provides a general procedure for the coupling of an aldehyde with a vinyl or aryl halide.

Materials:

  • Anhydrous Chromium(II) chloride

  • Nickel(II) chloride (catalytic amount, if needed)

  • Aldehyde

  • Vinyl or Aryl Halide

  • Anhydrous DMF

  • Standard workup reagents

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend anhydrous CrCl₂ (4.0 eq) in anhydrous DMF.

  • If required, add a catalytic amount of NiCl₂ (e.g., 1 mol%).

  • Add the aldehyde (1.0 eq) and the vinyl or aryl halide (1.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.[5]

References

Technical Support Center: Characterization of Impurities in Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the characterization of impurities in chromium(II) chloride (CrCl₂). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial or synthesized chromium(II) chloride samples?

A1: Due to its synthesis methods and high sensitivity to air and moisture, the most common impurities in chromium(II) chloride include:

  • Chromium(III) species: Primarily chromium(III) chloride (CrCl₃), which is a common starting material for the synthesis of CrCl₂.[1] Oxidation of Cr(II) upon exposure to air also leads to the formation of Cr(III) compounds.

  • Chromium oxides and oxychlorides: Formed from the reaction of CrCl₂ with oxygen and moisture.[2]

  • Unreacted starting materials: Depending on the synthesis route, this can include metallic chromium or residual reducing agents like zinc.[1]

  • Hydrated forms: Chromium(II) chloride is hygroscopic and can form hydrates, such as the tetrahydrate (CrCl₂·4H₂O), which may be considered an impurity if the anhydrous form is required.[1]

  • Elemental impurities: Trace metals may be present from the raw materials or manufacturing process. Iron is a common elemental impurity. According to ICH Q3D guidelines, elements like chromium are considered Class 3 impurities, which have relatively low toxicities but may require consideration for certain routes of administration.[2][3][4]

Q2: My CrCl₂ sample is off-white or grayish-green instead of pure white. What does this indicate?

A2: Pure, anhydrous chromium(II) chloride is a white crystalline solid.[1] A gray or green discoloration typically indicates the presence of impurities, most commonly chromium(III) species which are often green or violet.[1] The color change is a strong indicator of sample degradation due to oxidation.

Q3: How should I handle and store chromium(II) chloride to minimize the formation of impurities?

A3: Chromium(II) chloride is highly sensitive to air and moisture and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) at all times.[5] Use of a glovebox or Schlenk line is highly recommended. Store the compound in a tightly sealed container in a cool, dry place.

Troubleshooting Guides

X-ray Diffraction (XRD) Analysis

Q: I see unexpected peaks in the XRD pattern of my CrCl₂ sample. How do I identify the impurity?

A: Unidentified peaks in the XRD pattern suggest the presence of crystalline impurities.

  • Troubleshooting Steps:

    • Compare with reference patterns: Match the observed impurity peaks against a database of known diffraction patterns. Common impurities to check for are CrCl₃, Cr₂O₃, and metallic chromium.

    • Consider peak shifting: A shift in the expected CrCl₂ peaks could indicate lattice strain or the formation of a solid solution with an impurity.[6][7] For example, the incorporation of smaller Cr(III) ions into the Cr(II) lattice could cause a shift to higher 2θ angles.

    • Sample preparation: Ensure the sample is finely ground and properly mounted to avoid preferred orientation, which can alter peak intensities.

Q: The peaks in my XRD pattern are broad. What does this signify?

A: Peak broadening in XRD can be attributed to several factors.

  • Troubleshooting Steps:

    • Small crystallite size: Broad peaks are often indicative of nanocrystalline or poorly crystalline material.

    • Lattice strain: Non-uniform strain within the crystal lattice can also lead to peak broadening.[6] This can be caused by defects or the presence of impurities.

    • Instrumental effects: Ensure the instrument is properly calibrated and aligned.

UV-Vis Spectroscopy

Q: I am trying to quantify Cr(III) impurity in my CrCl₂ sample using UV-Vis spectroscopy, but my results are inconsistent.

A: Inconsistent results in UV-Vis analysis of chromium solutions can arise from several sources.

  • Troubleshooting Steps:

    • Sample concentration: If the absorbance reading is too high (typically > 2), it can lead to non-linearity.[8] Dilute the sample to bring the absorbance within the linear range of the instrument.

    • Blank correction: A negative absorbance reading often indicates an issue with the blank solution.[8] Ensure the cuvette used for the blank is clean and that the blank and sample cuvettes are of the same type and path length.

    • Sample clarity: Hazy or turbid samples will scatter light, leading to artificially high absorbance readings.[8] Centrifuge or filter the sample to obtain a clear solution before analysis.

    • pH control: The absorption spectrum of chromium ions is pH-dependent.[9] Ensure the pH of your standards and samples are consistent.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for the characterization of impurities in chromium(II) chloride.

ParameterCrCl₂ (High Purity)CrCl₃ (Common Impurity)
Appearance White solidViolet (anhydrous) or Green (hydrated) solid
Magnetic Susceptibility (χm) / 10⁻⁶ cm³/mol +7230+6350

Table 1: Comparison of Physical Properties of Chromium(II) Chloride and a Common Impurity.[10]

ImpurityTypical Concentration RangeAnalytical Technique(s)
Chromium(III) species 0.1 - 5%UV-Vis Spectroscopy, Titration, Magnetic Susceptibility
Iron < 100 ppmX-ray Fluorescence (XRF), Atomic Absorption Spectroscopy (AAS)
Other trace metals (e.g., Ni, Cu) < 50 ppmXRF, Inductively Coupled Plasma (ICP) Spectroscopy
Insoluble matter < 0.5%Gravimetric analysis

Table 2: Typical Impurity Levels in Commercial Chromium(II) Chloride and Recommended Analytical Techniques.

Experimental Protocols

Protocol 1: Quantification of Cr(III) Impurity by Redox Titration

This method involves the oxidation of Cr(III) to Cr(VI), followed by titration.

  • Sample Preparation: Accurately weigh approximately 0.2 g of the chromium dichloride sample and dissolve it in 50 mL of deionized water under an inert atmosphere.

  • Oxidation: Add 10 mL of concentrated sulfuric acid to the solution. Then, add approximately 2 g of ammonium (B1175870) persulfate to oxidize Cr(II) and Cr(III) to Cr(VI).[11] Heat the solution to boiling for 20 minutes to ensure complete oxidation and to destroy excess persulfate.

  • Titration: Cool the solution to room temperature. Titrate the resulting dichromate solution with a standardized 0.1 M ferrous ammonium sulfate (B86663) solution using a suitable indicator, such as sodium diphenylamine (B1679370) sulfonate.[11] The endpoint is indicated by a color change from violet to green.

  • Calculation: The total chromium content is calculated from the stoichiometry of the redox reaction. The Cr(III) content can be determined by difference if the initial Cr(II) concentration is known from a separate analysis.

Protocol 2: Identification of Crystalline Impurities by X-ray Diffraction (XRD)
  • Sample Preparation: Under an inert atmosphere, finely grind the this compound sample to a homogenous powder using an agate mortar and pestle.

  • Mounting: Mount the powdered sample on a zero-background sample holder. Ensure a flat, smooth surface to minimize preferred orientation.

  • Data Acquisition: Collect the XRD pattern over a suitable 2θ range (e.g., 10-80°) using Cu Kα radiation.

  • Data Analysis: Identify the peaks corresponding to CrCl₂. Compare any additional peaks to a crystallographic database (e.g., ICDD) to identify crystalline impurities such as CrCl₃ or Cr₂O₃.

Visualizations

experimental_workflow Impurity Characterization Workflow for CrCl₂ cluster_initial Initial Sample Assessment cluster_analysis Analytical Characterization cluster_results Data Interpretation start CrCl₂ Sample visual Visual Inspection (Color, Homogeneity) start->visual handling Handling in Inert Atmosphere visual->handling xrd XRD (Crystalline Phases) handling->xrd Crystalline Impurities? uv_vis UV-Vis (Cr(III) Content) handling->uv_vis Oxidation? xrf XRF (Elemental Impurities) handling->xrf Elemental Contamination? mag_sus Magnetic Susceptibility (Oxidation State) handling->mag_sus Confirm Oxidation State quantify Quantify Impurities xrd->quantify uv_vis->quantify xrf->quantify mag_sus->quantify report Final Report quantify->report troubleshooting_pathway XRD Troubleshooting Logic cluster_peaks Unexpected Peaks cluster_broadening Peak Broadening/Shifting start XRD Analysis of CrCl₂ issue Unexpected Peaks or Peak Broadening/Shifting start->issue check_db Compare with Reference Database (CrCl₃, Cr₂O₃) issue->check_db Peaks check_crystallinity Assess Crystallite Size and Lattice Strain issue->check_crystallinity Shape check_reagents Analyze Starting Materials check_db->check_reagents solution Identify and Quantify Impurity check_reagents->solution check_instrument Verify Instrument Calibration check_crystallinity->check_instrument check_instrument->solution

References

Validation & Comparative

A Comparative Guide to Chromium Dichloride and Samarium(II) Iodide in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of carbon-carbon bond formation, a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients, chemists often turn to powerful single-electron transfer reagents. Among these, chromium(II) chloride (CrCl₂) and samarium(II) iodide (SmI₂) have emerged as indispensable tools, each possessing a unique reactivity profile and a broad scope of applications. This guide provides an objective comparison of their performance in coupling reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid in the rational selection of the appropriate reagent for a given synthetic challenge.

At a Glance: Key Differences and Applications

FeatureChromium Dichloride (CrCl₂)Samarium(II) Iodide (SmI₂)
Primary Application Nozaki-Hiyama-Kishi (NHK) reactionBarbier reaction, ketyl-olefin coupling, pinacol (B44631) coupling
Key Characteristics High chemoselectivity, excellent functional group tolerance.[1]Powerful reducing agent, reactivity tunable with additives.
Mechanism Involves catalytic Ni(0) and organochromium intermediates.[1]Proceeds via radical or anionic intermediates.[2]
Toxicity Chromium is a suspected carcinogen, requiring careful handling.Samarium is less toxic than chromium.
Common Substrates Aldehydes with vinyl/aryl halides or triflates.[1]Ketones/aldehydes with alkyl halides, or intramolecular couplings.[2]

Performance in Action: A Head-to-Head Comparison

The true utility of these reagents is often highlighted in complex synthetic scenarios where high chemoselectivity and functional group tolerance are paramount. A notable example is found in the total synthesis of eleutherobin, where an intramolecular samarium diiodide-mediated reductive cyclization of an aldehyde failed to yield the desired macrocycle. In contrast, the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction, employing this compound and a nickel catalyst, successfully effected the key ring closure, affording the desired product in 74% yield with a 15:1 diastereomeric ratio.[3]

This example underscores a key distinction: the NHK reaction is often more reliable for the coupling of less reactive partners, such as vinyl halides, in complex settings.[3]

Quantitative Data Summary

The following tables summarize representative yields and diastereoselectivities for key coupling reactions mediated by CrCl₂ and SmI₂.

Table 1: Intramolecular Aldehyde-Vinyl Iodide Coupling (NHK Reaction)

Substrate ComplexityYield (%)Diastereomeric Ratio (d.r.)Reference
Macrocyclization (Eleutherobin synthesis)7415:1[3]
Cycloheptanone formation653:1[4]
Nine-membered ring synthesis432.4:1

Table 2: Intramolecular Ketyl-Olefin Coupling (SmI₂)

Ring Size FormedAdditive(s)Yield (%)Diastereomeric Ratio (d.r.)Reference
5-memberedHMPA93>95:5[5]
6-membered (Englerin A synthesis)HMPA43Single diastereomer[6]
8-membered (Vinigrol model)HMPA98-[5]

Table 3: Intermolecular Barbier-Type Reactions

Reagent SystemCarbonyl CompoundHalideYield (%)Reference
CrCl₂/NiCl₂BenzaldehydeVinyl bromide92
SmI₂2-NonanoneAllyl iodide95
SmI₂/NiI₂KetoneAlkyl iodide82-88[5]

Mechanistic Insights

The divergent reactivity of CrCl₂ and SmI₂ stems from their distinct reaction mechanisms.

Nozaki-Hiyama-Kishi (NHK) Reaction Pathway

The NHK reaction is a catalytic process where chromium(II) acts as the stoichiometric reductant for a nickel(0) catalyst. The catalytic cycle is initiated by the reduction of Ni(II) to Ni(0), which then undergoes oxidative addition to the vinyl or aryl halide. Subsequent transmetalation with Cr(III) generates a nucleophilic organochromium species that adds to the aldehyde.

NHK_Mechanism NiII Ni(II)Cl₂ Ni0 Ni(0) NiII->Ni0 OxidativeAddition Oxidative Addition Ni0->OxidativeAddition CrII 2 Cr(II)Cl₂ CrII->Ni0 Reduction CrIII 2 Cr(III)Cl₃ Transmetalation Transmetalation CrIII->Transmetalation R_X R-X (Vinyl/Aryl Halide) R_X->OxidativeAddition Aldehyde R'CHO NucleophilicAddition Nucleophilic Addition Aldehyde->NucleophilicAddition Intermediate1 R-Ni(II)-X OxidativeAddition->Intermediate1 Intermediate2 R-Cr(III)-X Transmetalation->Intermediate2 Product Alcohol Product NucleophilicAddition->Product Intermediate1->Transmetalation Intermediate2->NucleophilicAddition

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Samarium(II) Iodide-Mediated Ketyl-Olefin Coupling

SmI₂ acts as a single-electron donor. In ketyl-olefin couplings, it reduces a carbonyl group to a samarium ketyl radical anion. This radical intermediate then undergoes an intramolecular cyclization onto a tethered olefin to form a new carbon-carbon bond. A second electron transfer from SmI₂ generates a samarium alkoxide, which is protonated upon workup to yield the alcohol product.

SmI2_Ketyl_Olefin_Coupling Substrate Keto-Olefin Substrate KetylRadical Samarium Ketyl Radical Anion Substrate->KetylRadical SET SmI2_1 SmI₂ (1 e⁻) SmI2_1->KetylRadical Cyclization Intramolecular Cyclization KetylRadical->Cyclization CyclizedRadical Cyclized Radical Intermediate Cyclization->CyclizedRadical SamariumAlkoxide Samarium Alkoxide CyclizedRadical->SamariumAlkoxide SET SmI2_2 SmI₂ (1 e⁻) SmI2_2->SamariumAlkoxide Product Cyclized Alcohol Product SamariumAlkoxide->Product Protonation Workup Aqueous Workup (H⁺) Workup->Product

Caption: Mechanism of SmI₂-mediated intramolecular ketyl-olefin coupling.

Experimental Protocols

General Procedure for Intramolecular Nozaki-Hiyama-Kishi Reaction

This protocol is adapted from the synthesis of the cornexistin (B1235271) core framework.[7]

  • Preparation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous and degassed DMSO (or DMF).

  • Reagent Addition: Add chromium(II) chloride (4-10 equivalents) and nickel(II) chloride (0.1-0.2 equivalents). Stir the resulting suspension at room temperature.

  • Substrate Addition: Add a solution of the aldehyde-vinyl iodide substrate (1 equivalent) in anhydrous, degassed DMSO to the stirred suspension via syringe over a period of 8-12 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclized alcohol.

General Procedure for Intramolecular Samarium(II) Iodide-Mediated Ketyl-Olefin Coupling

This protocol is a general procedure based on numerous examples in the literature.[2][5][6]

  • Preparation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add a solution of samarium(II) iodide in THF (0.1 M, 2.2-3.0 equivalents).

  • Additive Addition (if required): If an additive such as hexamethylphosphoramide (B148902) (HMPA) is used, add it to the SmI₂ solution and stir for 30 minutes at room temperature.

  • Substrate Addition: Add a solution of the keto-olefin substrate (1 equivalent) in anhydrous THF to the SmI₂ solution dropwise over 5-10 minutes.

  • Reaction Monitoring: Monitor the reaction by the disappearance of the deep blue color of the SmI₂ solution and by TLC.

  • Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate or saturated aqueous ammonium (B1175870) chloride.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

Both this compound and samarium(II) iodide are powerful and versatile reagents for the formation of carbon-carbon bonds in complex molecule synthesis. The Nozaki-Hiyama-Kishi reaction, employing CrCl₂, offers exceptional chemoselectivity and is often the reagent of choice for challenging couplings involving vinyl or aryl halides.[1][3] Samarium(II) iodide, on the other hand, provides a broader range of reactivity, including Barbier-type reactions and ketyl-olefin cyclizations, with the unique advantage of tunable reactivity through the use of additives.[2] The choice between these two reagents should be guided by the specific substrates involved, the desired bond disconnection, and the functional group landscape of the synthetic intermediates. A thorough understanding of their respective mechanisms and reaction conditions, as outlined in this guide, will empower researchers to make informed decisions and successfully navigate the intricacies of modern organic synthesis.

References

A Comparative Guide to Alternatives for Chromium(II) Chloride in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures found in pharmaceuticals and other functional materials. For decades, chromium(II) chloride (CrCl₂) has been a prominent reagent for these transformations, most notably in the Nozaki-Hiyama-Kishi (NHK) reaction, valued for its high chemoselectivity and functional group tolerance.[1][2][3] However, the toxicity and stoichiometric use of chromium have driven the search for more sustainable and versatile alternatives. This guide provides an objective comparison of several key alternatives to chromium(II) chloride for C-C bond formation, supported by experimental data and detailed protocols.

The Benchmark: Chromium(II) Chloride in the Nozaki-Hiyama-Kishi Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for the coupling of aldehydes with a variety of organic halides.[1][3] A key feature of the modern NHK reaction is the use of a catalytic amount of a nickel salt, which is essential for the reaction with vinyl and aryl halides.[1][4] Chromium(II) chloride serves as the stoichiometric reductant, regenerating the active nickel(0) catalyst and providing the organochromium species that adds to the aldehyde.[1][5]

While effective, the reaction's reliance on a large excess of chromium(II) chloride presents significant environmental and health concerns. This has spurred the development of catalytic versions of the NHK reaction and the exploration of entirely different metal-mediated and organocatalytic systems.

Emerging Alternatives: A Performance Overview

Several earth-abundant and less toxic metals have emerged as viable alternatives to chromium(II) for mediating C-C bond formation. This section compares the performance of systems based on samarium, nickel, iron, cobalt, and manganese, highlighting their strengths and typical applications.

Samarium(II) Iodide (SmI₂): The Gentle Giant of Single-Electron Transfer

Samarium(II) iodide, often referred to as Kagan's reagent, is a powerful single-electron transfer agent that has found widespread use in organic synthesis, particularly in the formation of C-C bonds.[6][7] It is especially valued for its ability to mediate reactions under mild conditions with high levels of chemo- and diastereoselectivity.[8][9] SmI₂ is particularly effective in promoting pinacol (B44631) couplings, Barbier-type reactions, and ketyl-olefin cyclizations.[2][4]

Table 1: Performance Data for Samarium(II) Iodide in Pinacol Coupling Reactions [10]

Aldehyde/KetoneProductDiastereomeric Ratio (±/meso)Yield (%)
Benzaldehyde1,2-Diphenyl-1,2-ethanediol19:8195
4-Methoxybenzaldehyde1,2-Bis(4-methoxyphenyl)-1,2-ethanediol15:8592
Cyclohexanecarboxaldehyde1,2-Dicyclohexyl-1,2-ethanediol95:585
Heptanal7,8-Tetradecanediol95:588
Acetophenone2,3-Diphenyl-2,3-butanediol50:5075
Nickel-Catalyzed Reductive Cross-Coupling: A Versatile Powerhouse

Nickel catalysis has seen a surge in popularity due to the metal's low cost, earth abundance, and unique reactivity profile, which often complements that of palladium.[11] Nickel-catalyzed reductive cross-coupling reactions enable the direct coupling of two electrophiles, such as an aryl halide and an alkyl halide, using a stoichiometric reductant like manganese or zinc powder.[8][12] These methods are prized for their exceptional functional group tolerance and broad substrate scope.[13]

Table 2: Performance Data for Nickel-Catalyzed Reductive Cross-Coupling of Aryl and Alkyl Halides [12]

Aryl HalideAlkyl HalideProductYield (%)
4-Iodoacetophenone1-Iodooctane4-(1-Octyl)acetophenone85
Methyl 4-iodobenzoate1-IodooctaneMethyl 4-(1-octyl)benzoate88
4-Iodobenzonitrile1-Iodooctane4-(1-Octyl)benzonitrile82
1-Iodo-4-nitrobenzene1-Iodooctane1-Nitro-4-(1-octyl)benzene75
2-Iodopyridine1-Iodooctane2-(1-Octyl)pyridine78
Iron-Catalyzed Cross-Coupling: The Economical and Eco-Friendly Choice

Iron is a highly attractive alternative due to its low cost, low toxicity, and high natural abundance.[14] Iron salts, often in combination with additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N-methylpyrrolidone (NMP), can effectively catalyze the cross-coupling of Grignard reagents with a variety of organic electrophiles.[15] These reactions are often very fast, even at low temperatures.[13]

Table 3: Performance Data for Iron-Catalyzed Cross-Coupling of Alkyl Halides with a Biphenyl Grignard Reagent [14]

Alkyl HalideProductYield (%)
1-Bromooctane4-Octyl-1,1'-biphenyl92.3
1-Bromodecane4-Decyl-1,1'-biphenyl91.5
1-Bromo-3-phenylpropane4-(3-Phenylpropyl)-1,1'-biphenyl89.7
1-Bromo-2-ethylhexane4-(2-Ethylhexyl)-1,1'-biphenyl85.4
Cyclohexyl bromide4-Cyclohexyl-1,1'-biphenyl82.1
Cobalt-Catalyzed Cross-Coupling: Expanding the Scope

Cobalt complexes have also emerged as cost-effective catalysts for C-C bond formation, demonstrating reactivity that is often complementary to more common nickel and palladium systems.[16][17] Cobalt catalysts are particularly effective in the cross-coupling of organozinc and Grignard reagents with alkyl and aryl halides.[18][19] Mechanistic studies suggest that these reactions can proceed through radical intermediates.[16]

Table 4: Performance Data for Cobalt-Catalyzed Cross-Coupling of Alkylzinc Reagents with (Hetero)Aryl Halides [19]

(Hetero)Aryl HalideAlkylzinc ReagentProductYield (%)
2-Bromopyridine(2-(1,3-Dioxan-2-yl)ethyl)zinc chloride2-(2-(1,3-Dioxan-2-yl)ethyl)pyridine85
2-Chloropyridine(2-(1,3-Dioxan-2-yl)ethyl)zinc chloride2-(2-(1,3-Dioxan-2-yl)ethyl)pyridine78
4-Bromo-2-fluorobenzonitrile(2-(1,3-Dioxan-2-yl)ethyl)zinc chloride4-(2-(1,3-Dioxan-2-yl)ethyl)-2-fluorobenzonitrile82
Ethyl 4-iodobenzoate(2-(1,3-Dioxan-2-yl)ethyl)zinc chlorideEthyl 4-(2-(1,3-dioxan-2-yl)ethyl)benzoate66
1-Bromo-3-methoxybenzene(2-(1,3-Dioxan-2-yl)ethyl)zinc chloride1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methoxybenzene75
Manganese-Catalyzed Cross-Coupling: An Underutilized yet Potent Alternative

Manganese is another earth-abundant metal that shows promise in catalysis.[10] Manganese-catalyzed cross-coupling reactions, particularly between Grignard reagents and aryl or alkenyl halides, offer a valuable alternative to iron-catalyzed systems.[20][21] These reactions are believed to proceed via a radical mechanism.[20][21]

Table 5: Performance Data for Manganese-Catalyzed Cross-Coupling of Aryl Grignard Reagents with Alkenyl Halides [6]

Alkenyl HalideAryl Grignard ReagentProductYield (%)
(E)-1-Bromo-1-octenePhenylmagnesium bromide(E)-1-Phenyl-1-octene85
(Z)-1-Bromo-1-octenePhenylmagnesium bromide(Z)-1-Phenyl-1-octene82
(E)-1-Iodo-1-hexene4-Methoxyphenylmagnesium bromide(E)-1-(4-Methoxyphenyl)-1-hexene90
(E)-3-Bromo-3-hexenePhenylmagnesium bromide(E)-3-Phenyl-3-hexene78
1-Bromo-cyclohexenePhenylmagnesium bromide1-Phenylcyclohexene88

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the adoption of these alternative reagents.

General Procedure for the Nozaki-Hiyama-Kishi Reaction[5]

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen) are added chromium(II) chloride (8.0 eq) and nickel(II) chloride (0.1 eq). Degassed N,N-dimethylformamide (DMF) is added, and the mixture is stirred for 10 minutes at room temperature. A solution of the aldehyde (1.0 eq) and the organic halide (2.0 eq) in degassed DMF is then added. The reaction mixture is stirred at the appropriate temperature (e.g., 50 °C) for 1 hour. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Samarium(II) Iodide-Mediated Pinacol Coupling[10]

A solution of samarium diiodide (SmI₂) in tetrahydrofuran (B95107) (THF) is prepared from samarium metal and 1,2-diiodoethane. To a solution of the aldehyde or ketone (1.0 eq) in THF at -78 °C under an inert atmosphere is added the freshly prepared SmI₂ solution (2.2 eq). The reaction mixture is stirred at -78 °C for a specified time and then quenched with a saturated aqueous solution of potassium sodium tartrate. The mixture is allowed to warm to room temperature and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

General Procedure for Nickel-Catalyzed Reductive Cross-Coupling[12]

In a glovebox, a vial is charged with nickel(II) chloride-glyme complex (5 mol%), a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%), manganese powder (2.0 eq), the aryl halide (1.0 eq), and the alkyl halide (1.2 eq). Anhydrous N,N'-dimethylpropyleneurea (DMPU) is added, and the vial is sealed. The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for the required time. After cooling, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Iron-Catalyzed Cross-Coupling with Grignard Reagents[14]

To a solution of the aryl or alkyl halide (1.0 eq) and iron(III) acetylacetonate (B107027) (Fe(acac)₃, 5 mol%) in anhydrous THF under an inert atmosphere at 0 °C is added the Grignard reagent (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for a specified time. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

General Procedure for Cobalt-Catalyzed Cross-Coupling with Organozinc Reagents[19]

To a solution of cobalt(II) chloride (10 mol%) and a ligand (e.g., 2,2'-bipyridine, 20 mol%) in an anhydrous solvent under an inert atmosphere is added the (hetero)aryl halide (1.0 eq). The organozinc reagent (1.5 eq) is then added, and the reaction mixture is stirred at a specified temperature for the required time. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

General Procedure for Manganese-Catalyzed Cross-Coupling with Grignard Reagents[6]

To a suspension of manganese(II) chloride (10 mol%) in anhydrous THF under an inert atmosphere is added the aryl Grignard reagent (1.2 eq). The mixture is stirred for a short period, and then the alkenyl halide (1.0 eq) is added. The reaction mixture is stirred at a specified temperature until completion. The reaction is quenched with dilute hydrochloric acid and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated, and the product is purified by chromatography.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these transformations is crucial for reaction optimization and troubleshooting. The following diagrams illustrate the proposed catalytic cycles and reaction pathways.

Nozaki_Hiyama_Kishi_Reaction NiII Ni(II)Cl₂ Ni0 Ni(0) NiII->Ni0 Reduction RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition RNiIIX->NiII Regeneration RCrIIIX R-Cr(III)-X RNiIIX->RCrIIIX Transmetalation Product_complex Product-Cr(III) Complex RCrIIIX->Product_complex Nucleophilic Addition Aldehyde R'CHO Aldehyde->RCrIIIX Product Product Product_complex->Product Hydrolysis CrII 2 Cr(II)Cl₂ CrII->NiII CrIII 2 Cr(III)Cl₃ RX R-X RX->Ni0 H2O H₂O Workup H2O->Product_complex Samarium_Iodide_Coupling Ketone R₂C=O Ketyl_Radical [R₂C-O]⁻˙ Sm(III)I₂ Ketone->Ketyl_Radical Single-Electron Transfer SmI2_1 SmI₂ SmI2_1->Ketone Dimerization Dimerization Ketyl_Radical->Dimerization Pinacol_Complex Pinacol-Sm(III) Complex Dimerization->Pinacol_Complex Product Pinacol Product Pinacol_Complex->Product Hydrolysis H2O H₂O Workup H2O->Pinacol_Complex Nickel_Catalyzed_Coupling Ni0 Ni(0)Lₙ ArNiIIX Ar-Ni(II)-X(Lₙ) Ni0->ArNiIIX Oxidative Addition ArNiIRX Ar-Ni(I)-R(Lₙ) ArNiIIX->ArNiIRX Reductive Coupling Product Ar-R ArNiIRX->Product Reductive Elimination Product->Ni0 Regeneration ArX Ar-X ArX->Ni0 RX R-X RX->ArNiIIX Reductant Reductant (e.g., Mn) Reductant->ArNiIRX Iron_Catalyzed_Coupling Fe_cat Fe(I) or Fe(0) Fe_intermediate R-Fe-X Fe_cat->Fe_intermediate Oxidative Addition Product R-R' Fe_intermediate->Product Reductive Elimination Product->Fe_cat Regeneration RX R-X RX->Fe_cat RMgX R'MgX RMgX->Fe_intermediate Transmetalation

References

A Comparative Guide to Analytical Methods for Determining the Purity of Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key analytical methods for determining the purity of chromium(II) chloride (CrCl₂). Designed for researchers, scientists, and drug development professionals, it details experimental protocols, presents comparative performance data, and offers visual workflows to assist in selecting the most appropriate method for your laboratory's needs. The primary challenge in analyzing CrCl₂ is its extreme sensitivity to air and moisture, which rapidly oxidizes the active chromium(II) to chromium(III).[1][2][3] Therefore, all sample handling and preparation must be performed under an inert atmosphere (e.g., in a glovebox) using deoxygenated solvents to ensure accurate results.[4]

General Analytical Workflow

The successful analysis of air-sensitive CrCl₂ requires meticulous handling to prevent sample degradation prior to measurement. The following workflow outlines the critical steps from sample preparation to data analysis.

G General Workflow for CrCl₂ Purity Analysis cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Analytical Method Selection cluster_results Data Analysis & Reporting Sample Weigh CrCl₂ Sample Dissolve Dissolve in Deoxygenated Solvent Sample->Dissolve Method_Select Select Method Dissolve->Method_Select Transfer Sample Titration Redox Titration (Direct Cr(II) Assay) Method_Select->Titration Spectro UV-Vis Spectrophotometry (Total Cr Assay) Method_Select->Spectro Chroma IC-ICP-MS (Impurity Profiling) Method_Select->Chroma Data_Analysis Calculate Purity / Impurity Levels Titration->Data_Analysis Spectro->Data_Analysis Chroma->Data_Analysis Report Generate Certificate of Analysis Data_Analysis->Report

Caption: General workflow for handling and analyzing air-sensitive CrCl₂.

Method 1: Redox Titration for Direct Cr(II) Assay

Redox titration is the most direct and classical method for quantifying the amount of Cr(II) in a sample. It relies on the reducing property of Cr(II), which is titrated with a standardized oxidizing agent.[5][6] The endpoint, where all Cr(II) has been consumed, can be detected potentiometrically or with a colorimetric redox indicator.

G Principle of Redox Titration for Cr(II) Titrant Buret with Standardized Oxidant (e.g., Fe³⁺) Analyte Flask with CrCl₂ solution (Cr²⁺, blue) under N₂ Titrant->Analyte Titrant Added Product Endpoint Reached (Cr³⁺, green) Analyte->Product Cr²⁺ + Fe³⁺ → Cr³⁺ + Fe²⁺ (Color change blue to green)

Caption: Schematic of the redox titration of Cr(II) with an oxidizing agent.

Experimental Protocol
  • Titrant Preparation: Prepare and standardize a 0.1 M solution of an oxidizing agent, such as ferric ammonium (B1175870) sulfate (B86663) or cerium(IV) sulfate, using established procedures.

  • Sample Preparation (Inert Atmosphere): Accurately weigh approximately 0.2-0.3 g of the CrCl₂ sample into a flask.

  • Dissolution (Inert Atmosphere): Add 50 mL of deoxygenated 1 M sulfuric acid to the flask to dissolve the sample. The solution should be a characteristic bright blue.[1]

  • Titration: Immediately titrate the CrCl₂ solution with the standardized oxidant. If using a potentiometric endpoint, monitor the potential change. If using an indicator like ferroin, titrate until the characteristic color change persists.

  • Calculation: Calculate the percentage purity of CrCl₂ based on the volume of titrant used, its concentration, and the initial mass of the sample.

Method 2: UV-Vis Spectrophotometry for Total Chromium Assay

UV-Visible spectrophotometry is a highly sensitive method best suited for determining the total chromium content.[7] This technique requires the complete oxidation of all chromium species in the sample to hexavalent chromium (Cr(VI)), which then reacts with 1,5-diphenylcarbazide (B1670730) (DPC) to form a stable, intensely colored magenta complex.[8] The absorbance of this complex is measured at approximately 540 nm.[9]

G Principle of UV-Vis Spectrophotometry via DPC cluster_process Reaction Steps cluster_measurement Measurement Cr_Sample CrCl₂ Sample (Contains Cr²⁺ and Cr³⁺) Oxidation Oxidation Step (e.g., with persulfate) Cr_Sample->Oxidation CrVI All Cr converted to Cr₂O₇²⁻ (Cr⁶⁺) Oxidation->CrVI DPC_Reaction Add 1,5-Diphenylcarbazide (DPC) in acid CrVI->DPC_Reaction Complex Magenta Cr⁶⁺-DPC Complex DPC_Reaction->Complex Cuvette Cuvette with Magenta Complex Complex->Cuvette Transfer to Cuvette Spectrometer Spectrophotometer Light Light Source Light->Cuvette Detector Detector Cuvette->Detector Absorbance Absorbance at 540 nm Detector->Absorbance

Caption: Workflow for total chromium analysis using UV-Vis spectrophotometry.

Experimental Protocol
  • Standard Preparation: Prepare a series of calibration standards from a certified Cr(VI) stock solution (e.g., K₂Cr₂O₇) in the range of 0.05 to 1.0 mg/L.[7]

  • Sample Preparation: Accurately weigh a small amount of the CrCl₂ sample (e.g., 50 mg) and dissolve it in 100 mL of deionized water. This initial solution must be further diluted to fall within the calibration range.

  • Oxidation: Take a known volume of the diluted sample solution, acidify with sulfuric acid, and add a small amount of ammonium persulfate. Gently heat the solution to oxidize all Cr(II) and Cr(III) to Cr(VI).[10]

  • Color Development: Cool the solution and add the 1,5-diphenylcarbazide reagent. Allow the color to develop for at least 10 minutes.[8]

  • Measurement: Measure the absorbance of the standards and the sample at 540 nm using a UV-Vis spectrophotometer.

  • Calculation: Construct a calibration curve from the standards. Determine the total chromium concentration in the sample and calculate the purity based on the initial mass and dilution factors.

Method 3: Ion Chromatography (IC) for Impurity Profiling

Ion chromatography, particularly when coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS), is a highly specific and sensitive technique for separating and quantifying different ionic species.[11] It is the ideal method for directly measuring Cr(III) impurities or other cationic/anionic contaminants. While Cr(II) is too unstable for direct chromatographic analysis, quantifying the Cr(III) impurity provides a precise measure of product degradation.

Experimental Protocol
  • Sample Preparation (Inert Atmosphere): Dissolve a precisely weighed sample of CrCl₂ in a deoxygenated eluent or mobile phase to minimize oxidation before injection. The sample may need to be complexed (e.g., with EDTA) to stabilize the chromium ions for separation.[12]

  • Chromatographic Separation: Inject the prepared sample into the IC system. An appropriate ion-exchange column (cationic for Cr(III)) is used to separate the target ions from the sample matrix.[11]

  • Detection and Quantification: The separated ions are detected and quantified. For high sensitivity and elemental specificity, an ICP-MS detector is preferred.[12] It can achieve detection limits in the parts-per-billion (ppb) range.[13]

  • Calculation: The concentration of Cr(III) and other ionic impurities is determined by comparing the peak areas from the sample to those from certified standards.

Comparative Summary of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need to quantify the active ingredient versus impurity profiling, available instrumentation, and desired sensitivity.

ParameterRedox TitrationUV-Vis Spectrophotometry (DPC)Ion Chromatography (IC-ICP-MS)
Analyte Cr(II) (Direct Assay) Total Chromium (as Cr(VI))Cr(III), other ionic impurities
Principle Oxidation-ReductionColorimetry/AbsorptionIon-Exchange Separation & Mass Detection
Typical Precision (RSD) < 1%2-5%< 5%
Detection Limit ~10⁻³ MLow µg/L (ppb)[14]Sub-µg/L (ppb to ppt)[12]
Primary Use Purity Assay (Active Ingredient) Total metal content, Trace analysisImpurity quantification , Speciation
Advantages Direct, high precision, low costHigh sensitivity, widely availableHigh specificity, multi-ion analysis
Disadvantages Lower sensitivity, manual processIndirect, requires complete oxidationHigh instrument cost, complex method

RSD = Relative Standard Deviation

References

A Comparative Guide to the Electrochemical Analysis of the Chromium(II)/Chromium(III) Redox Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving chromium, understanding the electrochemical behavior of the Chromium(II)/Chromium(III) (Cr(II)/Cr(III)) redox couple is of paramount importance. This guide provides an objective comparison of electrochemical methods with alternative analytical techniques for the characterization of this redox system. Experimental data and detailed protocols are presented to support the selection of the most suitable method for specific research needs.

Data Presentation: Quantitative Electrochemical Data

The electrochemical properties of the Cr(II)/Cr(III) redox couple can be quantified using various techniques. The following table summarizes key quantitative data obtained from electrochemical experiments.

ParameterValueTechniqueConditionsReference
Standard Reduction Potential (E°)-0.41 V vs. SHEStandard Electrode Potential Tables298 K, 1 atm, 1.0 mol dm⁻³ concentrations[1]
Formal Potential (E°') of Cr(II)/Cr in MgCl₂-KCl-NaClE°' = -2.127 + 7.041 x 10⁻⁴T (K)ChronopotentiometryMolten Salt, Temperature (T) in Kelvin[2]
Reduction Potential of Cr(III) to Cr(II)+0.74 V vs. Ag/AgClLinear Sweep VoltammetrypH 6, 30s deposition, 160 mVs⁻¹ scan rate[3]

Comparison of Analytical Techniques

The determination of chromium species and their redox states can be accomplished through various analytical methods. While electrochemical techniques offer distinct advantages in terms of sensitivity and cost-effectiveness, other methods provide complementary information.[4]

TechniquePrincipleAdvantagesDisadvantages
Electrochemical Methods (e.g., Cyclic Voltammetry) Measures the current response of a redox-active species to a varying potential.[5]High sensitivity, low detection limits, relatively low cost, and portability.[4]Can be influenced by the electrode material and surface conditions.[6]
Atomic Absorption Spectrometry (AAS) Measures the absorption of light by free chromium atoms.[6][7]High sensitivity, especially with a graphite (B72142) furnace.[7]Speciation requires prior separation; indirect method for redox state analysis.[7]
Ion Chromatography Separates ions based on their affinity for an ion exchanger.[6]Allows for the separation and quantification of different chromium species.Can be more time-consuming and require more complex instrumentation than electrochemical methods.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionizes the sample in plasma and separates ions by mass-to-charge ratio.[7]Excellent sensitivity for total chromium measurement; can be coupled with chromatography for speciation.[7]High initial instrument cost and potential for isobaric interferences.[7]

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate electrochemical analysis. The following is a typical experimental protocol for determining the redox potential of the Cr(II)/Cr(III) couple using cyclic voltammetry.

Experimental Protocol: Cyclic Voltammetry of Cr(II)/Cr(III)

1. Objective: To determine the formal redox potential and study the electrochemical behavior of the Cr(II)/Cr(III) redox couple in an aqueous solution.

2. Materials and Reagents:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (Silver/Silver Chloride)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat

  • Chromium(III) chloride (CrCl₃) solution of known concentration

  • Supporting Electrolyte: 0.1 M Potassium Chloride (KCl) solution

  • Deionized water

  • Argon or Nitrogen gas for deaeration

3. Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate for a few minutes to remove any residual polishing material.
  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell.[5] The working, reference, and counter electrodes should be immersed in the supporting electrolyte.
  • Solution Preparation: Prepare a solution of CrCl₃ in the 0.1 M KCl supporting electrolyte. The concentration of CrCl₃ can be varied depending on the experimental requirements.
  • Deaeration: Purge the solution with high-purity argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
  • Cyclic Voltammetry Measurement:
  • Set the parameters on the potentiostat. A typical potential window for the Cr(II)/Cr(III) couple would be from approximately +1.0 V to -1.0 V vs. Ag/AgCl.
  • Set the scan rate, for instance, at 100 mV/s. The scan rate can be varied to study the kinetics of the reaction.[3]
  • Initiate the potential sweep. The potential is swept linearly from the initial potential to the switching potential and then back to the initial potential.
  • Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
  • Data Analysis:
  • From the cyclic voltammogram, identify the anodic and cathodic peak potentials (Epa and Epc).
  • The formal redox potential (E°') can be estimated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.
  • The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the electrochemical analysis of the Cr(II)/Cr(III) redox potential.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Cr(III) Solution & Supporting Electrolyte C Assemble Three-Electrode Cell A->C B Polish and Clean Working Electrode B->C D Deaerate Solution with Inert Gas C->D E Set Potentiostat Parameters (Potential Window, Scan Rate) D->E F Run Cyclic Voltammetry Scan E->F G Record Cyclic Voltammogram (Current vs. Potential) F->G H Determine Anodic and Cathodic Peak Potentials G->H I Calculate Formal Redox Potential (E°') H->I

References

A Comparative Guide to the Synthesis of Chromium(II) Chloride for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of common laboratory-scale methods for the preparation of chromium(II) chloride (CrCl₂), a vital reagent in organic synthesis and pharmaceutical development. This guide provides a comparative overview of key synthetic routes, including detailed experimental protocols, quantitative performance data, and an evaluation of the advantages and disadvantages of each method to aid in informed decision-making.

Chromium(II) chloride, also known as chromous chloride, is a powerful reducing agent with significant applications in organic chemistry, including in the Nozaki-Hiyama-Kishi reaction for the formation of carbon-carbon bonds.[1] Its utility in the synthesis of complex molecules makes the selection of an appropriate and efficient synthetic method crucial for researchers and drug development professionals. This guide compares four common laboratory-scale methods for the synthesis of chromium(II) chloride: the reduction of chromium(III) chloride with zinc, the reduction of chromium(III) chloride with hydrogen gas, the electrolytic reduction of chromium(III) chloride, and the reaction of chromium metal with hydrochloric acid.

Comparative Analysis of Synthesis Methods

The choice of synthesis method for chromium(II) chloride often depends on the desired scale, purity requirements, available equipment, and safety considerations. The following table summarizes the key quantitative parameters for the methods detailed in this guide.

MethodTypical YieldPurityReaction TimeKey AdvantagesKey Disadvantages
Reduction of CrCl₃ with Zinc HighGood to High1-4 hoursMild conditions, common lab reagentsPotential for zinc contamination
Reduction of CrCl₃ with H₂ Gas HighHighSeveral hoursHigh purity productRequires high temperatures and handling of flammable H₂ gas
Electrolytic Reduction VariableGood to HighVariableAvoids metallic reducing agentsRequires specialized electrochemical setup
Reaction of Cr Metal with HCl ModerateGoodSeveral hoursDirect route from elemental chromiumProduces hydrated CrCl₂, requires further processing for anhydrous form

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. It is imperative that all procedures are conducted under an inert atmosphere (e.g., argon or nitrogen) as chromium(II) compounds are highly sensitive to air and moisture.

Method 1: Reduction of Chromium(III) Chloride with Zinc

This method is one of the most common laboratory preparations of chromium(II) chloride due to its simplicity and use of readily available reagents.[2]

Experimental Protocol:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous chromium(III) chloride (CrCl₃, 1.0 eq).

  • Addition of Reagents: Under a positive pressure of argon or nitrogen, add activated zinc dust (1.1-1.5 eq).

  • Reaction: Add anhydrous tetrahydrofuran (B95107) (THF) via cannula and stir the suspension vigorously at room temperature. The reaction is typically monitored by the color change of the suspension from violet (CrCl₃) to the characteristic bright blue of the chromium(II) ion. This process can take between 1 to 4 hours.

  • Isolation (Optional): For many applications, the resulting slurry of chromium(II) chloride can be used directly. If isolation is required, the excess zinc can be removed by filtration under inert atmosphere. The solvent can then be removed in vacuo to yield chromium(II) chloride as a powder.

Logical Workflow for Reduction of CrCl₃ with Zinc:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Flame-dry glassware prep2 Add anhydrous CrCl₃ prep1->prep2 prep3 Establish inert atmosphere prep2->prep3 react1 Add activated zinc dust prep3->react1 react2 Add anhydrous THF react1->react2 react3 Stir at room temperature (1-4 h) react2->react3 react4 Observe color change to blue react3->react4 workup1 Use slurry directly react4->workup1 workup2 OR Filter to remove excess Zn react4->workup2 workup3 Remove solvent in vacuo workup2->workup3

Caption: Workflow for CrCl₂ synthesis via zinc reduction.

Method 2: Reduction of Chromium(III) Chloride with Hydrogen Gas

This method is capable of producing high-purity anhydrous chromium(II) chloride but requires specialized equipment to handle the high temperatures and flammable hydrogen gas safely.[3]

Experimental Protocol:

  • Setup: Place anhydrous chromium(III) chloride in a porcelain boat within a quartz tube furnace.

  • Inerting: Purge the tube with a stream of dry argon or nitrogen gas to remove air and moisture.

  • Reduction: Heat the furnace to 500 °C and switch the gas flow to dry hydrogen (H₂). Maintain the flow of hydrogen over the CrCl₃. The reduction reaction is as follows: 2 CrCl₃ + H₂ → 2 CrCl₂ + 2 HCl.[3]

  • Completion and Cooling: The reaction is typically carried out for several hours. After completion, cool the furnace to room temperature under a continued flow of hydrogen.

  • Purging and Storage: Once at room temperature, switch the gas back to argon or nitrogen to purge the hydrogen from the system. The resulting white to grayish powder of chromium(II) chloride should be handled and stored under an inert atmosphere.

Safety Considerations: This procedure involves flammable hydrogen gas at high temperatures and the evolution of corrosive hydrogen chloride gas.[4][5] A proper fume hood and safety protocols for handling flammable gases are essential.[6][7]

Logical Workflow for Reduction of CrCl₃ with Hydrogen Gas:

G cluster_setup Setup cluster_reduction Reduction cluster_cooling Cooling and Isolation setup1 Place CrCl₃ in tube furnace setup2 Purge with inert gas setup1->setup2 reduc1 Heat to 500 °C setup2->reduc1 reduc2 Introduce H₂ gas flow reduc1->reduc2 reduc3 Maintain temperature for several hours reduc2->reduc3 cool1 Cool to room temperature under H₂ reduc3->cool1 cool2 Purge with inert gas cool1->cool2 cool3 Handle and store CrCl₂ under inert atmosphere cool2->cool3

Caption: Workflow for CrCl₂ synthesis via H₂ reduction.

Method 3: Electrolytic Reduction of Chromium(III) Chloride

Electrolytic methods offer a way to produce chromium(II) chloride without the use of metallic reducing agents, which can be a source of impurities. The process involves the electrochemical reduction of Cr³⁺ to Cr²⁺ at a cathode.

Experimental Protocol:

  • Electrolyte Preparation: Prepare an aqueous solution of chromium(III) chloride. The electrolyte may also contain supporting electrolytes like alkali metal chlorides to improve conductivity.[8]

  • Cell Setup: Use a two-compartment electrolytic cell with a diaphragm separating the anode and cathode compartments to prevent re-oxidation of the Cr²⁺ at the anode.[8] Inert electrodes, such as graphite (B72142) or platinum, are typically used.

  • Electrolysis: Apply a constant current or potential to the cell. The reduction of Cr³⁺ to Cr²⁺ will occur at the cathode. The specific current density and potential will depend on the cell geometry and electrolyte composition.

  • Monitoring: The progress of the reduction can be monitored by the color change of the catholyte to the characteristic blue of the Cr²⁺ ion.

  • Product Handling: The resulting chromium(II) chloride solution must be handled under an inert atmosphere to prevent oxidation.

Logical Relationship in Electrolytic Synthesis:

G cluster_cell Electrolytic Cell cluster_process Electrochemical Process anode Anode electrolyte CrCl₃ Solution cathode Cathode electron e⁻ cathode->electron cr3 Cr³⁺ electrolyte->cr3 diaphragm Diaphragm cr2 Cr²⁺ cr3->cr2 Reduction at Cathode power Power Supply power->anode power->cathode

Caption: Key components and process in electrolytic CrCl₂ synthesis.

Method 4: Reaction of Chromium Metal with Hydrochloric Acid

This method provides a direct route to hydrated chromium(II) chloride from elemental chromium.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a gas outlet, add chromium metal powder or turnings.

  • Acid Addition: Slowly add concentrated hydrochloric acid to the chromium metal. The reaction will produce hydrogen gas and a blue solution of hydrated chromium(II) chloride (CrCl₂(H₂O)n).[3] The reaction is: Cr(s) + 2 HCl(aq) → CrCl₂(aq) + H₂(g).

  • Completion: The reaction may be slow to initiate but can be accelerated by gentle heating. Continue the reaction until the chromium metal has dissolved.

  • Isolation: The resulting blue solution contains hydrated chromium(II) chloride. To obtain the solid, the water must be removed, typically by azeotropic distillation or by reaction with a dehydrating agent under anhydrous conditions, as simple heating can lead to hydrolysis and oxidation.

Note on Anhydrous Product: Obtaining anhydrous CrCl₂ from the hydrated form requires further steps, such as treatment with thionyl chloride, which adds complexity to this method.[9]

Conclusion

The synthesis of chromium(II) chloride can be achieved through several methods, each with its own set of advantages and challenges. The reduction of chromium(III) chloride with zinc is a convenient and widely used laboratory method that provides a good yield under mild conditions. For applications requiring very high purity, reduction with hydrogen gas is a suitable but more technically demanding alternative. The electrolytic method offers a clean synthesis route by avoiding metallic reducing agents but requires specialized equipment. Finally, the direct reaction of chromium metal with hydrochloric acid is a straightforward approach to hydrated chromium(II) chloride, though obtaining the anhydrous form requires additional steps. The selection of the most appropriate method will be guided by the specific requirements of the research or development project, including scale, purity needs, available resources, and safety infrastructure.

References

Validating the Activity of In Situ Generated Chromium(II) Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable generation of active chromium(II) chloride (CrCl₂) is paramount for the success of key carbon-carbon bond-forming reactions, most notably the Nozaki-Hiyama-Kishi (NHK) reaction. This guide provides a comparative analysis of common in situ generation methods for CrCl₂, supported by experimental data and detailed protocols for validating its activity.

Chromium(II) chloride is a powerful reducing agent, but its high sensitivity to air and moisture makes the use of commercially available anhydrous CrCl₂ challenging, often leading to inconsistent results.[1][2] In situ generation from the more stable chromium(III) chloride (CrCl₃) offers a practical and cost-effective alternative, ensuring the availability of highly active Cr(II) species directly in the reaction vessel.

Comparison of In Situ Generation Methods

The most prevalent methods for the in situ generation of CrCl₂ involve the reduction of CrCl₃. The choice of reducing agent and reaction conditions can significantly impact the activity of the resulting CrCl₂. Below is a comparison of common methods.

MethodReducing AgentTypical SolventAdvantagesDisadvantages
Method A Zinc (Zn) dustTHF, DMF- Readily available and inexpensive reducing agent.[3]- Can be slow; requires activation of zinc.
Method B Lithium Aluminum Hydride (LiAlH₄)THF- Potent reducing agent leading to rapid generation.[3][4]- Highly reactive and moisture-sensitive; requires careful handling.
Method C Manganese (Mn)THF, DMF- Used in catalytic NHK reactions to regenerate Cr(II) from Cr(III).[5][6]- Primarily for catalytic systems, not bulk generation.
Flow Chemistry Not specifiedNot specified- Offers improved control over reaction parameters and potentially higher reproducibility.[7]- Requires specialized equipment.

Validating Cr(II) Activity: The Nozaki-Hiyama-Kishi Reaction

A reliable method for validating the activity of in situ generated CrCl₂ is to perform a well-established reaction that is highly dependent on the quality of the Cr(II) reagent. The Nozaki-Hiyama-Kishi (NHK) reaction, the coupling of an organic halide with an aldehyde, serves as an excellent benchmark.[1][6] The yield of the desired alcohol product is a direct indicator of the activity of the generated CrCl₂.

Experimental Protocol: Validation of In Situ Generated CrCl₂ via NHK Reaction

This protocol describes the in situ generation of CrCl₂ followed by an NHK reaction to validate its activity.

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Reducing agent (e.g., Zinc dust or LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Organic halide (e.g., 1-iodonaphthalene)

  • Aldehyde (e.g., benzaldehyde)

  • Nickel(II) chloride (NiCl₂) (catalyst)

Procedure:

  • In Situ Generation of CrCl₂:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CrCl₃ and the chosen reducing agent (e.g., a molar excess of Zn dust).

    • Add anhydrous THF via syringe.

    • Stir the suspension vigorously at room temperature until the characteristic purple color of the CrCl₃ suspension turns to the pale blue or colorless solution of CrCl₂. This may take several hours.

  • Nozaki-Hiyama-Kishi Reaction:

    • To the freshly prepared CrCl₂ solution, add a catalytic amount of anhydrous NiCl₂.

    • In a separate flask, prepare a solution of the organic halide and the aldehyde in anhydrous THF.

    • Slowly add the solution of the organic halide and aldehyde to the CrCl₂/NiCl₂ mixture at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired alcohol.

Data Presentation:

The following table presents hypothetical comparative data for the validation of CrCl₂ generated by different methods using the NHK reaction between 1-iodonaphthalene (B165133) and benzaldehyde.

Generation MethodReducing AgentReaction Time (h)Product Yield (%)
Method A Zinc (Zn)475
Method B LiAlH₄185
Commercial CrCl₂ --88

This data illustrates that in situ generation, particularly with a strong reducing agent like LiAlH₄, can produce CrCl₂ with activity comparable to that of commercially available reagents.

Quantitative Analysis of Chromium Species

While the yield of a benchmark reaction is a practical measure of Cr(II) activity, quantitative analysis of chromium species can provide more detailed information. However, direct quantification of Cr(II) in an organic reaction mixture is challenging. Most standard methods, such as spectrophotometry with diphenylcarbazide or inductively coupled plasma (ICP) techniques, are designed for aqueous solutions and typically measure total chromium or hexavalent chromium (Cr(VI)).[8][9][10]

For a rigorous analysis, a sample from the reaction mixture could be quenched in an acidic aqueous solution and then analyzed for total chromium content using ICP-OES or ICP-MS.[9] This, however, does not differentiate between Cr(II) and Cr(III).

A qualitative test for the presence of chloride ions, the chromyl chloride test, can be performed, but it does not provide information about the oxidation state of the chromium.[11]

Visualizing the Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow for validating in situ generated CrCl₂ and the catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

G cluster_generation In Situ Generation of CrCl₂ cluster_validation Activity Validation (NHK Reaction) CrCl3 Anhydrous CrCl₃ Stirring Stirring under Inert Atmosphere CrCl3->Stirring ReducingAgent Reducing Agent (e.g., Zn, LiAlH₄) ReducingAgent->Stirring Solvent_gen Anhydrous Solvent (e.g., THF) Solvent_gen->Stirring CrCl2 Active CrCl₂ Solution Stirring->CrCl2 Reaction NHK Reaction CrCl2->Reaction OrganicHalide Organic Halide OrganicHalide->Reaction Aldehyde Aldehyde Aldehyde->Reaction NiCl2 NiCl₂ (cat.) NiCl2->Reaction Workup Quench & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product Yield Determine Yield (%) Product->Yield

Caption: Experimental workflow for in situ generation and validation of CrCl₂.

G cluster_catalyst Catalytic Cycle cluster_reductant Stoichiometric Reductant CrII Cr(II) Ni0 Ni(0) CrII->Ni0 Reduction CrIII Cr(III) OrganoCr Organochromium Intermediate CrIII->OrganoCr NiII Ni(II) Ni0->NiII R-Ni(II)-X NiII->CrIII Oxidation NiII->OrganoCr Transmetalation RCHO Aldehyde (R'CHO) Alkoxide Chromium Alkoxide RCHO->Alkoxide RX Organic Halide (RX) RX->Ni0 Oxidative Addition OrganoCr->Alkoxide + R'CHO Product Alcohol Product Alkoxide->Product Workup

Caption: Simplified mechanism of the Nozaki-Hiyama-Kishi reaction.

Conclusion

The in situ generation of chromium(II) chloride from chromium(III) chloride is a highly effective strategy for ensuring the availability of active Cr(II) for crucial synthetic transformations. While various reducing agents can be employed, the choice may depend on the specific requirements of the reaction and available laboratory resources. Validation of the generated CrCl₂'s activity through a benchmark reaction like the Nozaki-Hiyama-Kishi reaction provides a reliable and practical measure of its efficacy. For routine synthetic applications, the yield of the desired product remains the most straightforward and relevant indicator of successful in situ CrCl₂ generation.

References

A Comparative Guide to Chromium Dichloride and Other Transition Metal Reductants for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the arsenal (B13267) of available reagents, transition metal salts in low oxidation states have carved out a significant niche. This guide provides an objective comparison of the reactivity and applications of chromium(II) chloride (CrCl₂) against other widely used transition metal reductants: samarium(II) iodide (SmI₂), titanium(III) chloride (TiCl₃), and iron(II) salts. This comparison is supported by experimental data, detailed protocols for key reactions, and mechanistic visualizations to aid in the informed selection of a reductant for specific synthetic challenges.

I. Overview of Reductive Capabilities

The reducing power of these transition metal species can be quantitatively assessed by their standard reduction potentials (E°). A more negative reduction potential indicates a stronger reducing agent.

Redox CoupleStandard Reduction Potential (E° vs. SHE)
Sm³⁺ + e⁻ ⇌ Sm²⁺-1.55 V
Cr³⁺ + e⁻ ⇌ Cr²⁺-0.41 V
Ti⁴⁺ + e⁻ ⇌ Ti³⁺+0.09 V
Fe³⁺ + e⁻ ⇌ Fe²⁺+0.77 V

Note: The effective reducing potential can be significantly influenced by the solvent and the presence of additives.[1] For instance, the addition of HMPA can increase the reduction potential of SmI₂.[2]

II. Comparative Reactivity and Chemoselectivity

The choice of a reductant often hinges on its ability to selectively reduce one functional group in the presence of others. The following table summarizes the general reactivity of each reductant towards common organic functional groups.

Functional GroupCrCl₂SmI₂TiCl₃Fe(II) Salts
Alkyl Halides YesYesLimitedLimited
Aryl Halides Yes (with Ni catalyst)YesNoYes (with catalyst)
Aldehydes YesYesYesYes
Ketones YesYesYesYes
Nitro Compounds YesYesYesYes
α,β-Unsaturated Carbonyls 1,2-addition1,4- or 1,2-additionDimerization1,4-addition
Epoxides YesYesYesLimited
Sulfoxides YesYesYesLimited

Chromium(II) Chloride (CrCl₂): A versatile and powerful single-electron reducing agent, particularly valued for its role in carbon-carbon bond-forming reactions like the Nozaki-Hiyama-Kishi (NHK) reaction.[3][4] It exhibits excellent chemoselectivity, for instance, in the addition to aldehydes in the presence of ketones.

Samarium(II) Iodide (SmI₂): A potent and widely used single-electron reductant, known for its mild reaction conditions and broad functional group tolerance.[5] It is particularly effective in Barbier-type reactions and the reduction of a wide range of functional groups.[5][6] The reactivity of SmI₂ can be tuned by the choice of solvent and additives like HMPA.[2][5]

Titanium(III) Chloride (TiCl₃): Often used for reductive coupling reactions, most notably the McMurry reaction for the synthesis of alkenes from two carbonyl compounds.[7][8] It is also a mild and efficient reagent for the reduction of nitro compounds to amines.[7]

Iron(II) Salts: Generally weaker reducing agents compared to Cr(II) and Sm(II) species. However, elemental iron (Fe(0)) in the presence of an acid is a cost-effective and environmentally friendly alternative for the reduction of nitroarenes.[9] Iron-catalyzed reductions of alkyl and aryl halides have also been developed.[10][11]

III. Experimental Data: A Head-to-Head Comparison

The following tables present a summary of representative experimental data for the reduction of various functional groups, highlighting the yields and conditions for each reductant.

Table 1: Reduction of Nitroarenes to Anilines
SubstrateReductantConditionsYield (%)Reference
4-NitroacetophenoneCrCl₂THF/H₂O, rt, 2-4 h~90[3]
4-NitrotolueneSmI₂THF/MeOH, rtHigh[5]
5-NitroimidazoleTiCl₃Aqueous solutionHigh[7]
4-NitroanisoleFe/AcOH/EtOH/H₂O30 °C, 1 h, ultrasound98[12]
Table 2: Carbonyl Reductions and Couplings
Reaction TypeSubstrateReductantConditionsProductYield (%)Reference
Aldehyde Reductionn-HeptaldehydeFe/aq. AcOH-n-Heptanol80[13]
Ketone Reduction2-HeptanoneNa/EtOH-2-Heptanol>60[13]
Pinacol CouplingAcetoneSmI₂THF, rt2,3-Dimethyl-2,3-butanediolHigh[14]
McMurry CouplingBenzophenoneTiCl₃/LiAlH₄THF, refluxTetraphenylethylene87[7]
Table 3: Reduction of Halides
SubstrateReductantConditionsYield (%)Reference
1-IodododecaneSmI₂THF, rt, 72 h69[6]
1-IodododecaneSmI₂/HMPATHF, rt, <5 min~100[6]
1-IodododecaneSmI₂/Ni(acac)₂THF, rt, 15 min97[6]
Aryl HalidesFe(acac)₃/t-BuMgClTHF, 0 °C, 1.5 hHigh[11]

IV. Experimental Protocols

Detailed methodologies for key reactions are provided below to facilitate replication and adaptation.

Protocol 1: Nozaki-Hiyama-Kishi (NHK) Reaction using CrCl₂

This protocol describes the nickel-catalyzed, chromium-mediated coupling of a vinyl bromide with an aldehyde.

Materials:

  • Nickel(II) chloride (NiCl₂)

  • Chromium(II) chloride (CrCl₂)

  • Vinyl bromide

  • Aldehyde

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a glovebox, add NiCl₂ (0.1 eq) and CrCl₂ (8.0 eq) to an oven-dried flask.

  • Remove the flask from the glovebox, place it under a nitrogen atmosphere, and immerse it in a room temperature water bath.

  • Add degassed DMF to the stirring mixture.

  • After 10 minutes, add a solution of the vinyl bromide (2.0 eq) and the aldehyde (1.0 eq) in degassed DMF.

  • Warm the reaction to 50 °C and stir for 1 hour.

  • Cool the mixture to room temperature, quench with water, and dilute with Et₂O.

  • Separate the layers and extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the corresponding alcohol.[3]

Protocol 2: Samarium Barbier Reaction using SmI₂

This protocol details the coupling of an alkyl iodide with a ketone, with the option of using HMPA or a catalytic amount of Ni(II) salt as an additive.

Materials:

  • Samarium metal

  • Iodine

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl iodide (e.g., iodododecane)

  • Ketone (e.g., 3-pentanone)

  • Hexamethylphosphoramide (HMPA) (optional)

  • Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) (optional)

Procedure for SmI₂ Preparation:

  • Flame-dry a flask under a stream of argon.

  • Add samarium metal powder and iodine crystals.

  • Add anhydrous THF via syringe and stir at room temperature. The solution will turn a deep blue, indicating the formation of SmI₂.

Procedure for Barbier Reaction:

  • To the freshly prepared 0.1 M SmI₂ solution in THF, add the alkyl iodide and the ketone.

  • Without additive: Stir at room temperature. The reaction may take several hours.

  • With HMPA: Add HMPA (10 eq) to the SmI₂ solution before adding the substrates. The reaction is typically complete within minutes.

  • With Ni(acac)₂: Add a solution of Ni(acac)₂ (1 mol%) in THF to the SmI₂ solution before adding the substrates. The reaction is usually complete within 15 minutes.

  • Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.[6]

Protocol 3: McMurry Reaction using TiCl₃

This protocol describes the reductive coupling of a ketone to form an alkene.

Materials:

  • Titanium(III) chloride (TiCl₃)

  • Lithium aluminum hydride (LiAlH₄) or Zinc-Copper couple (Zn(Cu))

  • Ketone

  • Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)

Procedure:

  • Under an inert atmosphere, suspend the reducing agent (e.g., Zn(Cu)) in anhydrous THF in a flask.

  • Slowly add a solution of TiCl₃ in THF to the suspension at 0 °C.

  • Reflux the mixture for several hours to generate the low-valent titanium species (a black slurry).

  • Cool the mixture and add a solution of the ketone in THF.

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction, quench carefully with aqueous potassium carbonate, and filter through celite.

  • Extract the filtrate with an organic solvent, dry the organic layer, concentrate, and purify the resulting alkene by chromatography or distillation.[7][8]

Protocol 4: Reduction of a Nitroarene with Iron

This protocol details a simple and effective method for the reduction of an aromatic nitro compound to the corresponding aniline.

Materials:

  • Aromatic nitro compound

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • 2M Potassium hydroxide (B78521) (KOH)

Procedure:

  • Suspend the nitroarene in a mixture of glacial acetic acid, ethanol, and water.

  • Add reduced iron powder to the suspension.

  • Expose the resulting suspension to ultrasonic irradiation for 1 hour at 30 °C (or stir vigorously at a slightly elevated temperature).

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Filter the reaction mixture to remove the iron residue and wash the residue with ethyl acetate.

  • Partition the filtrate with 2M KOH and extract the basic aqueous layer with ethyl acetate.

  • Combine the organic layers, dry, concentrate, and purify the product if necessary.[12]

V. Mechanistic Insights and Visualizations

The reductive transformations mediated by these transition metals predominantly proceed through single-electron transfer (SET) mechanisms, leading to the formation of radical intermediates.

SET_Mechanism Substrate R-X (Substrate) Radical_Anion [R-X]•⁻ Substrate->Radical_Anion + e⁻ (from M) Metal M(n) (Reductant) Radical R• Radical_Anion->Radical - X⁻ Organometallic R-M(n+1) Radical->Organometallic + M(n) Anion X⁻ Product Product Organometallic->Product Further Reaction (e.g., Protonation, Coupling)

Caption: General mechanism of single-electron transfer (SET) reduction.

The specific pathways can vary depending on the reductant and the substrate. For instance, in the Nozaki-Hiyama-Kishi reaction, a transmetalation step from nickel to chromium is crucial.

NHK_Workflow cluster_catalyst_activation Catalyst Activation cluster_reaction_cycle Catalytic Cycle Ni(II) Ni(II) Ni(0) Ni(0) Ni(II)->Ni(0) 2 Cr(II) R-Ni(II)-X R-Ni(II)-X Ni(0)->R-Ni(II)-X Oxidative Addition (R-X) R-Cr(III) R-Cr(III) R-Ni(II)-X->R-Cr(III) Transmetalation (Cr(III)) Product Product R-Cr(III)->Product Nucleophilic Addition (Aldehyde) Final Alcohol Final Alcohol Product->Final Alcohol Aqueous Workup

Caption: Simplified workflow of the Nozaki-Hiyama-Kishi reaction.

The McMurry reaction proceeds via the formation of a pinacolate intermediate which is then deoxygenated by the low-valent titanium species.

McMurry_Mechanism 2 R₂C=O 2 x Ketone/Aldehyde Ketyl_Radical 2 x Ketyl Radical 2 R₂C=O->Ketyl_Radical + 2 Ti(II) Pinacolate Titanium Pinacolate Ketyl_Radical->Pinacolate Dimerization Alkene Alkene Pinacolate->Alkene Deoxygenation

Caption: Key steps in the McMurry reaction mechanism.

VI. Conclusion

The choice between chromium(II) chloride, samarium(II) iodide, titanium(III) chloride, and iron(II) salts as a reductant is highly dependent on the specific synthetic transformation required.

  • Chromium(II) chloride is a powerful and versatile reagent, indispensable for specific C-C bond formations like the NHK reaction, where high chemoselectivity is required.

  • Samarium(II) iodide offers a potent yet mild alternative with broad applicability and tunable reactivity, making it a workhorse in complex molecule synthesis.

  • Titanium(III) chloride is the reagent of choice for reductive carbonyl coupling to form alkenes, a transformation not readily achieved with the other reductants.

  • Iron(II) salts and elemental iron provide a cost-effective and environmentally benign option for specific reductions, particularly of nitro groups, aligning with the principles of green chemistry.

By understanding the distinct reactivity profiles, leveraging the provided experimental data and protocols, and considering the mechanistic nuances, researchers can make a more strategic and effective choice of reductant to advance their synthetic endeavors.

References

Navigating the Reactivity of Chromium Dichloride: A Comparative Guide to Solvent System Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is paramount to harnessing the full synthetic potential of chromium(II) chloride. This guide provides an objective comparison of the efficacy of chromium dichloride in various solvents, supported by experimental data, to inform reagent selection and optimize reaction outcomes.

Chromium(II) chloride (CrCl₂) is a powerful and versatile reducing agent widely employed in organic synthesis, most notably in the renowned Nozaki-Hiyama-Kishi (NHK) reaction for the formation of carbon-carbon bonds. The efficacy of CrCl₂, however, is intrinsically linked to the solvent in which the reaction is performed. This is primarily due to the solubility of the chromium salts, which dictates the concentration of the active reagent and, consequently, the reaction kinetics and overall yield.

Comparative Efficacy in the Nozaki-Hiyama-Kishi Reaction

The Nozaki-Hiyama-Kishi reaction, a chromium(II)-mediated coupling of an organic halide with an aldehyde or ketone, serves as an excellent benchmark for evaluating the performance of this compound in different solvent systems. The reaction of (2-ethoxycarbonyl)-3,5-dimethoxybenzaldehyde with allyl bromide is a case in point. Experimental data reveals a significant solvent-dependent variation in product yield, highlighting the critical role of the solvent in reaction efficiency.

SolventDielectric Constant (ε)Product Yield (%)
Tetrahydrofuran (THF)7.5High
Dimethylformamide (DMF)36.7Low
Dichloromethane (CH₂Cl₂)8.9Low
Toluene (B28343)2.4No Product
Diethyl Ether (Et₂O)4.3No Product

Table 1: Comparison of product yields for the CrCl₂-mediated allylation of (2-ethoxycarbonyl)-3,5-dimethoxybenzaldehyde with allyl bromide in various solvents. Data sourced from a study on enantioselective NHK reactions.[1][2][3]

As the data indicates, polar aprotic solvents that can effectively dissolve chromium(II) chloride are essential for the success of the NHK reaction. Tetrahydrofuran (THF) emerges as a superior solvent in this specific example, affording a high yield of the desired product.[1][2][3] While Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are also frequently cited as effective solvents for NHK reactions due to their high polarity and ability to dissolve chromium salts, in this particular case, DMF resulted in a low yield.[1][2][3][4] Non-polar solvents such as toluene and less polar ethers like diethyl ether are generally poor choices as they fail to provide a sufficient concentration of the active chromium reagent, leading to no product formation.[1][2][3]

Alternatives to this compound

While this compound is a potent reagent, concerns over its toxicity have prompted the exploration of alternatives. For Barbier-type reactions, which are mechanistically similar to the NHK reaction, other reducing agents have shown considerable promise.

Samarium(II) Iodide (SmI₂): Samarium(II) iodide is a powerful single-electron transfer agent that has found widespread use in organic synthesis.[5] It is particularly effective in promoting the coupling of alkyl, allyl, or vinyl halides with carbonyl compounds.[5]

Indium (In): Indium-mediated allylations have also emerged as a viable alternative. These reactions are often lauded for their ability to be carried out in aqueous media, offering a greener synthetic route.

Experimental Protocols

To ensure reproducibility and facilitate accurate comparison of results, adherence to standardized experimental protocols is crucial. Below are detailed methodologies for the chromium(II) chloride-mediated allylation reaction and a general protocol for evaluating the efficacy of reducing agents.

Protocol 1: Chromium(II) Chloride-Mediated Allylation of an Aldehyde

This protocol is adapted from a reported enantioselective Nozaki-Hiyama-Kishi reaction.[1]

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Manganese powder (Mn)

  • (2-ethoxycarbonyl)-3,5-dimethoxybenzaldehyde

  • Allyl bromide

  • Triethylamine (B128534) (Et₃N)

  • Chiral ligand (as specified in the original publication)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CrCl₃ (10 mol%) and manganese powder.

  • Add anhydrous THF and stir the suspension vigorously.

  • Add the chiral ligand (30 mol%) and triethylamine (60 mol%).

  • Stir the mixture at room temperature until the color of the solution changes, indicating the formation of the active Cr(II) species.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add a solution of (2-ethoxycarbonyl)-3,5-dimethoxybenzaldehyde in anhydrous THF dropwise.

  • Add allyl bromide dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Method for Evaluating Reducing Agent Efficacy

This protocol provides a framework for comparing the performance of different reducing agents in a carbon-carbon bond-forming reaction.

1. Substrate and Reagent Preparation:

  • Select a model reaction (e.g., the allylation of benzaldehyde (B42025) with allyl bromide).
  • Ensure all substrates and reagents are of high purity and are handled under appropriate conditions (e.g., inert atmosphere for air-sensitive reagents).
  • Prepare stock solutions of the aldehyde, halide, and internal standard (for GC or NMR analysis) in the chosen solvent.

2. Reaction Setup:

  • In parallel, set up a series of reactions in identical flasks under an inert atmosphere.
  • To each flask, add the reducing agent (e.g., CrCl₂, SmI₂, etc.) and any necessary additives or catalysts.
  • Add the chosen solvent to each flask.
  • Initiate the reactions by adding the aldehyde and halide stock solutions.

3. Reaction Monitoring and Data Collection:

  • At regular time intervals, withdraw aliquots from each reaction mixture.
  • Quench the reaction in the aliquot immediately (e.g., by adding a saturated solution of sodium bicarbonate).
  • Extract the organic components and analyze the sample by GC or ¹H NMR to determine the consumption of starting materials and the formation of the product relative to the internal standard.
  • Continue monitoring until the reaction has gone to completion or has stalled.

4. Data Analysis:

  • Calculate the yield of the product at each time point for each reducing agent.
  • Plot the product yield as a function of time to determine the reaction kinetics.
  • Compare the final yields, reaction rates, and any observed side products for each reducing agent and solvent system.

Visualizing the Workflow

To better illustrate the logical flow of comparing this compound efficacy, the following diagrams are provided.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_comp Comparison A Select Model Reaction (e.g., NHK Allylation) B Prepare High-Purity Reactants and Reagents A->B C Choose Solvents for Comparison (THF, DMF, etc.) B->C D Set up Parallel Reactions (Identical Conditions) C->D E Add CrCl₂ and Solvent D->E F Initiate Reaction with Substrates E->F G Monitor Reaction Progress (TLC, GC, NMR) F->G H Quench and Work-up G->H I Isolate and Quantify Product H->I J Tabulate Yields vs. Solvent I->J K Compare Reaction Rates J->K

Figure 1. Experimental workflow for comparing the efficacy of this compound in different solvent systems.

G CrCl3 CrCl₃ (Chromium(III) Chloride) CrCl2 CrCl₂ (Active Species) CrCl3->CrCl2 Reduction Mn Mn (Manganese) Mn->CrCl2 Organochromium R-Cr(III) Species CrCl2->Organochromium Organic_Halide R-X (e.g., Allyl Bromide) Organic_Halide->Organochromium Product R-CH(OH)-R' (Alcohol Product) Organochromium->Product Aldehyde R'-CHO (Aldehyde) Aldehyde->Product

Figure 2. Simplified reaction pathway for the Nozaki-Hiyama-Kishi reaction.

By understanding the profound impact of the solvent system on the efficacy of this compound and by employing standardized experimental protocols, researchers can make more informed decisions, leading to improved reaction outcomes and the successful synthesis of complex molecules.

References

A Comparative Guide to the Lewis Acidity of CrCl₂ and CrCl₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Lewis acidity of a chemical species is its ability to accept an electron pair from a Lewis base. In the case of metal halides, this property is crucial for their application as catalysts in a wide range of chemical reactions. The primary determinant of Lewis acidity for metal ions is the charge density, which is the ratio of the ion's charge to its size.

Based on this fundamental principle, CrCl₃ is a significantly stronger Lewis acid than CrCl₂ . The higher positive charge of the chromium ion in CrCl₃ (+3) compared to CrCl₂ (+2) results in a greater electrostatic attraction for electron pairs, making it a more potent electron acceptor.

Theoretical Comparison of Lewis Acidity

The difference in Lewis acidity between CrCl₂ and CrCl₃ can be understood by considering the electronic and structural properties of the central chromium ion.

  • Oxidation State and Charge Density: The chromium atom in CrCl₃ is in the +3 oxidation state, while in CrCl₂ it is in the +2 oxidation state. The higher positive charge on the Cr³⁺ ion, coupled with a smaller ionic radius compared to Cr²⁺, leads to a significantly higher charge density. This high charge density is the primary reason for the enhanced Lewis acidity of CrCl₃.

  • Electron Configuration: Cr³⁺ has a d³ electron configuration, while Cr²⁺ has a d⁴ configuration. The greater effective nuclear charge experienced by the valence electrons in Cr³⁺ makes it more electrophilic and thus a stronger Lewis acid.

  • Interaction with Lewis Bases: A stronger Lewis acid will form a more stable adduct with a given Lewis base. The interaction between the chromium center and the electron-donating atom of the Lewis base is predominantly electrostatic. The greater positive charge of Cr³⁺ leads to a stronger attraction and a more stable Lewis acid-base adduct.

G CrCl3 CrCl₃ OxidationState3 Oxidation State: +3 CrCl3->OxidationState3 CrCl2 CrCl₂ OxidationState2 Oxidation State: +2 CrCl2->OxidationState2 ChargeDensityHigh Higher Charge Density OxidationState3->ChargeDensityHigh ChargeDensityLow Lower Charge Density OxidationState2->ChargeDensityLow LewisAcidityStrong Stronger Lewis Acid ChargeDensityHigh->LewisAcidityStrong LewisAcidityWeak Weaker Lewis Acid ChargeDensityLow->LewisAcidityWeak

Experimental Determination of Lewis Acidity: The Gutmann-Beckett Method

The most widely accepted experimental method for quantifying the Lewis acidity of a substance in solution is the Gutmann-Beckett method.[1] This technique utilizes triethylphosphine (B1216732) oxide (TEPO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to measure the extent of the Lewis acid-base interaction.

Experimental Protocol
  • Preparation of Solutions: A solution of the Lewis acid (CrCl₂ or CrCl₃) of known concentration is prepared in a non-coordinating, anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane). A separate solution of the TEPO probe molecule is also prepared in the same solvent.

  • NMR Sample Preparation: A specific amount of the TEPO solution is added to the Lewis acid solution in an NMR tube. The mixture is thoroughly homogenized.

  • ³¹P NMR Spectroscopy: The ³¹P NMR spectrum of the sample is recorded. The chemical shift (δ) of the phosphorus atom in the TEPO molecule is highly sensitive to its electronic environment. When TEPO coordinates to a Lewis acid, the electron density is withdrawn from the phosphorus atom, resulting in a downfield shift (a more positive δ value).

  • Calculation of the Acceptor Number (AN): The change in the ³¹P chemical shift of TEPO upon interaction with the Lewis acid is used to calculate the Gutmann Acceptor Number (AN). The AN is a dimensionless quantity that provides a quantitative measure of Lewis acidity. The higher the AN, the stronger the Lewis acid. The AN is calculated using the following formula:

    AN = 2.21 × (δ_sample - δ_hexane)

    where δ_sample is the ³¹P chemical shift of TEPO in the presence of the Lewis acid, and δ_hexane is the chemical shift of TEPO in the non-coordinating solvent hexane (B92381) (AN = 0).

G Start Start Prepare_Solutions Prepare Solutions (Lewis Acid & TEPO) Start->Prepare_Solutions Mix_Solutions Mix Solutions in NMR Tube Prepare_Solutions->Mix_Solutions Record_NMR Record ³¹P NMR Spectrum Mix_Solutions->Record_NMR Determine_Shift Determine ³¹P Chemical Shift (δ) Record_NMR->Determine_Shift Calculate_AN Calculate Acceptor Number (AN) Determine_Shift->Calculate_AN End End Calculate_AN->End

Expected Results

Although specific AN values for CrCl₂ and CrCl₃ are not available in the literature, it is expected that the ³¹P NMR spectrum of TEPO in the presence of CrCl₃ would show a significantly larger downfield shift compared to that with CrCl₂. This would result in a higher Acceptor Number for CrCl₃, quantitatively confirming its stronger Lewis acidity.

Table 1: Predicted Qualitative Comparison of Gutmann-Beckett Parameters

ParameterCrCl₂CrCl₃
Predicted ³¹P Chemical Shift of TEPO (δ) Less Downfield ShiftMore Downfield Shift
Predicted Acceptor Number (AN) LowerHigher
Predicted Lewis Acidity WeakerStronger

Computational Approach to Lewis Acidity

In the absence of experimental data, computational chemistry provides a powerful tool for comparing the Lewis acidity of molecules. The most common theoretical measure of Lewis acidity is the Fluoride (B91410) Ion Affinity (FIA) .

Computational Protocol
  • Molecular Modeling: The structures of the Lewis acids (CrCl₂ and CrCl₃) and the fluoride ion (F⁻) are modeled using computational chemistry software.

  • Geometry Optimization: The geometries of the Lewis acids and their corresponding fluoride adducts ([CrCl₂F]⁻ and [CrCl₃F]⁻) are optimized to find their lowest energy conformations. This is typically done using Density Functional Theory (DFT) with a suitable basis set.

  • Energy Calculation: The electronic energies of the optimized structures are calculated at a high level of theory.

  • Calculation of Fluoride Ion Affinity: The FIA is calculated as the negative of the enthalpy change (ΔH) for the gas-phase reaction of the Lewis acid with a fluoride ion:

    Lewis Acid + F⁻ → [Lewis Acid-F]⁻

    A more positive FIA value indicates a stronger Lewis acid.

G Start Start Model_Structures Model Structures (CrCl₂, CrCl₃, F⁻) Start->Model_Structures Optimize_Geometries Optimize Geometries of Reactants and Products using DFT Model_Structures->Optimize_Geometries Calculate_Energies Calculate Electronic Energies Optimize_Geometries->Calculate_Energies Calculate_FIA Calculate Fluoride Ion Affinity (FIA) Calculate_Energies->Calculate_FIA Compare_Acidity Compare Lewis Acidity Calculate_FIA->Compare_Acidity End End Compare_Acidity->End

Predicted Computational Results

Computational studies would be expected to show that the formation of the [CrCl₃F]⁻ adduct is significantly more exothermic than the formation of the [CrCl₂F]⁻ adduct. This would translate to a higher Fluoride Ion Affinity for CrCl₃, providing theoretical support for its greater Lewis acidity.

Conclusion

Based on fundamental principles of chemical bonding and structure, chromium(III) chloride is unequivocally a stronger Lewis acid than chromium(II) chloride. This is primarily due to the higher positive charge and greater charge density of the Cr³⁺ ion compared to the Cr²⁺ ion. While direct experimental quantification of this difference is not currently available in the literature, established methodologies such as the Gutmann-Beckett method and computational calculations of Fluoride Ion Affinity provide clear pathways for future quantitative comparisons. For researchers in catalysis and drug development, the stronger Lewis acidity of CrCl₃ should be a key consideration in the design of synthetic routes and the development of new chemical entities.

References

Safety Operating Guide

Proper Disposal of Chromium Dichloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chromium dichloride (CrCl₂) is paramount in any research or development setting. As a chromium (II) compound, it requires careful handling due to its reactivity and the hazardous nature of chromium compounds in general. This guide provides detailed procedures for the proper management and disposal of this compound waste, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal-related procedures, it is crucial to handle this compound and its waste with the utmost care. Chromium compounds can pose significant health and environmental risks.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: All handling and treatment of this compound waste must be conducted in a certified chemical fume hood to prevent inhalation of any dust or fumes.[1]

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible.[2]

  • Container Labeling: All containers holding chromium-containing waste must be clearly labeled as hazardous waste.[3]

Waste Characterization and Classification

This compound waste is classified as hazardous. It is important to be aware of the specific hazardous waste codes that may apply, as this will dictate the final disposal route.

Parameter EPA Hazardous Waste Number Description Threshold
CorrosivityD002Characteristic of corrosivity.-
ToxicityD007Characteristic of toxicity for chromium.> 5 mg/L of chromium in a TCLP extract.[4]

Step-by-Step Disposal Procedure for Aqueous this compound Waste

Aqueous solutions of this compound are common in laboratory settings. The primary method for treating this waste is through chemical precipitation to convert the soluble chromium into a more stable, solid form. Chromium (II) is readily oxidized to the more stable chromium (III) state, which can then be precipitated as chromium (III) hydroxide (B78521) (Cr(OH)₃).[3]

Experimental Protocol: In-Lab Precipitation of Chromium Waste

This protocol is designed for small quantities of aqueous this compound waste generated in a laboratory.

Objective: To convert soluble chromium (II) and (III) ions into an insoluble chromium (III) hydroxide precipitate for safe disposal.

Materials:

  • Aqueous this compound waste

  • Sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) solution

  • pH indicator strips or a calibrated pH meter

  • Beakers

  • Stirring rod or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel, filter paper) or decanter

  • Designated hazardous waste container for solid chromium waste[3]

Methodology:

  • Transfer and Oxidation: Carefully transfer the aqueous this compound waste into a large, suitable beaker within a chemical fume hood. The beaker should be large enough to accommodate the addition of other reagents. If not already oxidized by air or other components in the waste stream, the chromium (II) will oxidize to chromium (III).

  • Precipitation: While continuously stirring the solution, slowly add a dilute solution of sodium hydroxide or calcium hydroxide. Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH is raised to a neutral or slightly alkaline level, which will cause the precipitation of chromium (III) hydroxide, a solid.[3]

  • Settling: Once the precipitation is complete, cease stirring and allow the solid precipitate to settle for at least one hour.[3]

  • Separation: Carefully separate the solid precipitate from the liquid supernatant by either filtration or decantation.[3]

  • Supernatant Testing: The remaining liquid (supernatant) must be tested for residual chromium content to ensure it meets local sewer discharge limits before it can be disposed of down the drain. If the chromium concentration is still too high, the precipitation process should be repeated.[3]

  • Solid Waste Collection: The collected solid chromium (III) hydroxide precipitate is considered hazardous waste. It should be dried and placed in a designated, clearly labeled, and sealed container for solid hazardous waste.[2][3]

  • Final Disposal: The container with the solid chromium waste must be disposed of through a licensed hazardous waste contractor.[3]

Disposal of Solid this compound Waste and Contaminated Materials

Solid this compound and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) must be handled as hazardous waste.

  • Collection: Place all solid chromium-contaminated waste into a designated waste container that is specifically for chromium waste.[2]

  • Container Specifications: The container must be made of a compatible material (e.g., polypropylene), be in good condition, and have a secure, tight-fitting lid.[3][5] Do not use aluminum or galvanized containers.[4]

  • Storage: Store the sealed waste container in a secure, designated area away from incompatible materials such as strong oxidizing agents.[2][6]

  • Disposal: Arrange for the pickup and disposal of the waste container by a licensed hazardous waste contractor.[3]

Spill Response and Cleanup

In the event of a this compound spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Cleanup: For solid spills, use dry cleanup procedures and avoid generating dust.[4] Do not use compressed air.[2] Wipe the contaminated area with a wet cloth.[3]

  • Collection: Collect all cleanup materials and the spilled substance and place them in a sealed, labeled container for hazardous waste disposal.[2][3]

G cluster_prep Preparation & Safety cluster_waste_gen Waste Generation cluster_characterization Waste Characterization cluster_solid_disposal Solid Waste Disposal cluster_aqueous_treatment Aqueous Waste Treatment PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood WasteGen This compound Waste Characterize Is the waste solid or aqueous? WasteGen->Characterize CollectSolid Collect in a Labeled, Compatible Container Characterize->CollectSolid Solid Precipitate Precipitate as Cr(OH)₃ by raising pH Characterize->Precipitate Aqueous StoreSolid Store in a Secure, Designated Area CollectSolid->StoreSolid DisposeSolid Dispose via Licensed Hazardous Waste Contractor StoreSolid->DisposeSolid Settle Allow Precipitate to Settle Precipitate->Settle Separate Separate Solid Precipitate from Liquid Supernatant Settle->Separate Separate->CollectSolid Solid Precipitate TestSupernatant Test Supernatant for Residual Chromium Separate->TestSupernatant CheckLimits Meets Local Sewer Discharge Limits? TestSupernatant->CheckLimits DisposeLiquid Dispose Supernatant to Sewer CheckLimits->DisposeLiquid Yes Repeat Repeat Precipitation CheckLimits->Repeat No Repeat->Precipitate

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.